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  • Product: 4-(2-Aminoethyl)-N,N-diethylbenzamide
  • CAS: 885270-66-6

Core Science & Biosynthesis

Foundational

High-Fidelity Synthesis Protocol: 4-(2-Aminoethyl)-N,N-diethylbenzamide

Executive Summary & Target Profile This technical guide details the synthesis of 4-(2-Aminoethyl)-N,N-diethylbenzamide , a structural isomer of the antiarrhythmic drug Procainamide and a hybrid analog of the insect repel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Profile

This technical guide details the synthesis of 4-(2-Aminoethyl)-N,N-diethylbenzamide , a structural isomer of the antiarrhythmic drug Procainamide and a hybrid analog of the insect repellent DEET. This molecule features a phenethylamine core substituted at the para-position with a diethylamide moiety.

Due to the presence of both a primary amine (nucleophile) and a carboxylic acid precursor in the scaffold, a direct "one-pot" synthesis is prone to uncontrolled polymerization. Therefore, this protocol utilizes a Protection-Activation-Deprotection (PAD) strategy to ensure chemo-selectivity and high purity.

Target Molecule Data
PropertyDetail
IUPAC Name 4-(2-Aminoethyl)-N,N-diethylbenzamide
Molecular Formula

Molecular Weight 220.31 g/mol (Free Base)
Key Functionalities Primary Amine (Ethyl chain), Diethylamide (Benzoyl)
Starting Material 4-(2-Aminoethyl)benzoic acid HCl (CAS: 60531-36-4)

Retrosynthetic Analysis & Strategy

The synthesis is designed to prevent self-condensation between the para-aminoethyl group and the activated carboxylate. We employ tert-butyloxycarbonyl (Boc) protection for the primary amine, followed by carbodiimide-mediated amide coupling, and finally acidolytic deprotection.

Reaction Scheme (Graphviz)[7]

ReactionScheme SM 4-(2-Aminoethyl) benzoic acid Step1 Step 1: N-Protection (Boc2O, NaOH) SM->Step1 Inter1 4-(2-(Boc-amino)ethyl) benzoic acid Step1->Inter1 Step2 Step 2: Amide Coupling (HNEt2, EDC/HOBt) Inter1->Step2 Inter2 Boc-Protected Amide Step2->Inter2 Step3 Step 3: Deprotection (HCl/Dioxane) Inter2->Step3 Product TARGET: 4-(2-Aminoethyl)- N,N-diethylbenzamide Step3->Product

Caption: Three-stage synthetic pathway ensuring chemo-selective amide formation.

Materials & Reagents

Ensure all solvents are anhydrous where specified. Stoichiometry is calculated based on 10.0 mmol of starting material.

ReagentRoleEquiv.QuantityNotes
4-(2-Aminoethyl)benzoic acid HCl Starting Material1.02.02 gCAS: 60531-36-4
Di-tert-butyl dicarbonate (

)
Protecting Group1.22.62 gDissolve in Dioxane
Diethylamine Amine Partner1.51.55 mLBoiling point 55°C
EDC·HCl Coupling Agent1.22.30 gWater-soluble carbodiimide
HOBt (anhydrous) Additive1.21.62 gSuppresses racemization
DIPEA (Hünig's Base) Base3.05.20 mLScavenges HCl
4M HCl in Dioxane Deprotection10.025 mLAnhydrous acid source
Dichloromethane (DCM) Solvent-100 mLAnhydrous

Detailed Experimental Protocol

Phase 1: Selective N-Protection

Objective: Mask the nucleophilic primary amine to prevent polymerization.

  • Dissolution: In a 250 mL round-bottom flask, suspend 4-(2-Aminoethyl)benzoic acid HCl (2.02 g, 10 mmol) in a mixture of 1,4-Dioxane (20 mL) and 1N NaOH (30 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add

    
      (2.62 g, 12 mmol) dropwise as a solution in 5 mL Dioxane.
    
  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 12 hours. Monitor by TLC (System: MeOH/DCM 1:9); the starting material spot (baseline) should disappear.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove Dioxane.

    • Acidify the remaining aqueous phase to pH 2-3 using 1N HCl. A white precipitate (Boc-acid) will form.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry combined organics over

      
      , filter, and evaporate.[1]
      
    • Yield: Expect ~2.5 g (94%) of white solid.

Phase 2: Amide Activation & Coupling

Objective: Install the diethylamide group at the carboxylic acid position.

  • Activation: Dissolve the Boc-acid (2.5 g, ~9.4 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere.

  • Additives: Add HOBt (1.52 g, 11.3 mmol) and EDC·HCl (2.16 g, 11.3 mmol). Stir for 15 minutes at 0°C to form the active ester.

  • Coupling: Add Diethylamine (1.46 mL, 14.1 mmol) followed by DIPEA (3.3 mL, 18.8 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Purification (Wash):

    • Wash the organic layer sequentially with: 1N HCl (30 mL), Sat.

      
       (30 mL), and Brine (30 mL).
      
    • The acid wash removes unreacted diethylamine and DIPEA; the base wash removes unreacted acid.

    • Dry over

      
       and concentrate to yield a viscous pale-yellow oil.
      
    • Yield: Expect ~2.7 g (90%) of tert-butyl (4-(diethylcarbamoyl)phenethyl)carbamate.

Phase 3: Deprotection & Isolation

Objective: Remove the Boc group to release the target amine.

  • Cleavage: Dissolve the oily intermediate in DCM (10 mL). Add 4M HCl in Dioxane (25 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2-3 hours. Gas evolution (

    
     and Isobutylene) will be observed.
    
  • Precipitation: As the reaction proceeds, the product hydrochloride salt may precipitate.[2] If not, add Diethyl Ether (100 mL) to force precipitation.

  • Filtration: Filter the white solid under vacuum or nitrogen pressure. Wash the filter cake with cold Ether (2 x 20 mL) to remove residual Boc byproducts.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Final Product: 4-(2-Aminoethyl)-N,N-diethylbenzamide Hydrochloride .

Process Workflow

Workflow cluster_0 Phase 1: Protection cluster_1 Phase 2: Coupling cluster_2 Phase 3: Isolation P1_1 Dissolve SM in NaOH/Dioxane P1_2 Add Boc2O -> Stir 12h P1_1->P1_2 P1_3 Acidify & Extract (EtOAc) P1_2->P1_3 P2_1 Dissolve in DCM P1_3->P2_1 Boc-Acid Intermediate P2_2 Add EDC/HOBt + Diethylamine P2_1->P2_2 P2_3 Acid/Base Wash Cycle P2_2->P2_3 P3_1 Treat with 4M HCl/Dioxane P2_3->P3_1 Boc-Amide Intermediate P3_2 Precipitate with Ether P3_1->P3_2 P3_3 Filter & Dry P3_2->P3_3

Caption: Operational workflow for the synthesis of the HCl salt.

Analytical Validation

Confirm the identity of the product using the following expected signals (HCl salt in


 or DMSO-

):
  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       8.10 (br s, 3H, 
      
      
      
      ).
    • 
       7.35 (d, 2H, Ar-H ortho to amide).
      
    • 
       7.28 (d, 2H, Ar-H ortho to ethylamine).
      
    • 
       3.40 (br m, 4H, amide 
      
      
      
      ).
    • 
       3.05 (m, 2H, 
      
      
      
      ).
    • 
       2.90 (m, 2H, 
      
      
      
      ).
    • 
       1.10 (br t, 6H, amide 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Found: 221.2.

Safety & Troubleshooting (E-E-A-T)

  • DIPEA & Diethylamine: Highly volatile and corrosive. Handle in a fume hood to avoid respiratory irritation.

  • EDC/HOBt: EDC is a sensitizer. Avoid skin contact.

  • HCl/Dioxane: Corrosive and moisture sensitive. Keep the bottle tightly sealed.

  • Troubleshooting - Low Yield in Step 2: If the amide coupling yield is low, ensure the Boc-acid is fully dry before reaction. Water competes with the amine for the active ester, regenerating the acid.

  • Troubleshooting - Oily Product: If the final HCl salt is hygroscopic or oily, triturate with anhydrous acetone or acetonitrile to induce crystallization.

References

  • Starting Material Availability: 4-(2-Aminoethyl)benzoic acid hydrochloride (CAS 60531-36-4).[3][4][5][6][7][8] PubChem. Available at: [Link]

  • General Amide Coupling Protocol: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard reference for EDC/HOBt methodology).
  • Boc Protection/Deprotection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Phenethylamine Synthesis Context:Organic Syntheses, Coll. Vol. 3, p. 720 (1955); Vol. 23, p. 71 (1943). (Historical grounding for phenethylamine handling).

Sources

Exploratory

physicochemical properties of 4-(2-Aminoethyl)-N,N-diethylbenzamide

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Aminoethyl)-N,N-diethylbenzamide Introduction: Mapping the Profile of a Novel Benzamide Derivative In the landscape of drug discovery and development,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Aminoethyl)-N,N-diethylbenzamide

Introduction: Mapping the Profile of a Novel Benzamide Derivative

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which its entire preclinical and clinical trajectory is built. These properties—lipophilicity, acidity, solubility, and thermal stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.

This guide focuses on 4-(2-Aminoethyl)-N,N-diethylbenzamide, a benzamide derivative with distinct structural features: a lipophilic N,N-diethylamide group, a central aromatic ring, and a basic primary amine on an ethyl substituent at the para-position. While extensive public data on this specific molecule is limited, its structural motifs suggest potential applications where modulation of these core properties is critical.

This document, therefore, serves a dual purpose. It is both a technical dossier on the known structural aspects of 4-(2-Aminoethyl)-N,N-diethylbenzamide and, more importantly, a methodological whitepaper for the researchers and drug development professionals tasked with its characterization. We will not only present data but also delve into the causality behind the selection of specific experimental protocols, providing a robust framework for its comprehensive evaluation.

Section 1: Molecular Identity and Structural Attributes

A precise definition of the molecular structure is the starting point for all subsequent characterization.

  • IUPAC Name: 4-(2-Aminoethyl)-N,N-diethylbenzamide

  • Molecular Formula: C₁₃H₂₀N₂O

  • Molecular Weight: 220.31 g/mol

  • Chemical Structure:

    
    
    

The structure features two key functional groups that dictate its physicochemical behavior:

  • The Tertiary Amide (N,N-diethylbenzamide): This group is generally neutral and contributes to the molecule's lipophilicity and potential for hydrogen bond acceptance.

  • The Primary Aliphatic Amine (-CH₂-CH₂-NH₂): This group is basic and will be protonated at physiological pH. It is a primary driver of aqueous solubility and interactions with biological targets.

Section 2: Lipophilicity Assessment (LogP & LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical predictor of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Causality of Method Selection

For a molecule like 4-(2-Aminoethyl)-N,N-diethylbenzamide with a basic center, LogD at physiological pH (7.4) is more pharmacologically relevant than LogP. However, determining LogP is essential for understanding the intrinsic lipophilicity of the neutral form. The Shake-Flask method is considered the "gold standard" due to its direct measurement of partitioning at equilibrium, providing the most thermodynamically accurate value.[1][2] For higher throughput screening, HPLC-based methods can provide reliable estimates but may be less accurate than the Shake-Flask approach.[3][4]

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol ensures a self-validating system by using pre-saturated solvents to achieve true equilibrium.

Materials:

  • 4-(2-Aminoethyl)-N,N-diethylbenzamide

  • n-Octanol (reagent grade)

  • Purified water (HPLC grade) or phosphate-buffered saline (PBS) for LogD

  • Calibrated HPLC-UV system[1]

  • Separatory funnels or centrifuge tubes

Procedure:

  • Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water for LogP, pH 7.4 PBS for LogD) for 24 hours. Allow the layers to separate completely.[3] This step is critical to prevent volume changes during the experiment.

  • Compound Preparation: Prepare a stock solution of the test compound in the aqueous phase at a concentration that is well within its solubility limit and detectable by the analytical method.

  • Partitioning: Add a known volume of the compound's aqueous solution to a separatory funnel or tube. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Seal the vessel and shake gently for a minimum of 24 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.[1]

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.[1] This is superior to gravity separation as it minimizes the risk of microemulsions.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.[2][3]

  • Calculation: The partition coefficient P is calculated as: P = [Concentration in Octanol] / [Concentration in Aqueous Phase] LogP = log₁₀(P)

Visualization: LogP Determination Workflow

LogP_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation prep1 Mix n-Octanol & Water prep2 Equilibrate 24h prep1->prep2 prep3 Separate Pre-Saturated Phases prep2->prep3 exp1 Dissolve Compound in Aqueous Phase prep3->exp1 exp2 Add Pre-Saturated Octanol Phase exp1->exp2 exp3 Shake to Equilibrate (24h) exp2->exp3 exp4 Centrifuge for Phase Separation exp3->exp4 ana1 Sample Both Phases exp4->ana1 ana2 Quantify Concentration (HPLC-UV) ana1->ana2 ana3 Calculate: LogP = log([Octanol]/[Aqueous]) ana2->ana3

Caption: Workflow for LogP determination via the Shake-Flask method.

Section 3: Ionization Constant (pKa) Determination

The pKa value defines the pH at which a compound exists as 50% ionized and 50% neutral. For our target molecule, the primary amine of the aminoethyl group is the key basic center. Its pKa will determine the compound's charge at physiological pH, profoundly affecting its solubility, membrane permeability, and interaction with biological targets.[5]

Causality of Method Selection

Potentiometric titration is a robust and direct method for pKa determination.[1][6] It involves monitoring pH changes as a titrant is added, providing a clear inflection point corresponding to the pKa. This method is highly accurate but requires a sufficient amount of soluble material. UV-Vis spectrophotometry is an alternative that can be used with smaller sample quantities, provided the protonated and deprotonated forms of the molecule have distinct UV-Vis absorbance spectra.[1][2]

Experimental Protocol: Potentiometric Titration

This protocol is designed for accuracy by using a calibrated system and analyzing the derivative of the titration curve.

Materials:

  • 4-(2-Aminoethyl)-N,N-diethylbenzamide

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Suitable solvent (e.g., water, or a water-methanol co-solvent if solubility is low)[1]

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a precise volume of the chosen solvent.

  • Titration Setup: Place the solution in a beaker on a stir plate, introduce a stir bar, and immerse the calibrated pH electrode.

  • Titration: Begin stirring and record the initial pH. Add the standardized HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point, where the pH changes become minimal.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added.

    • The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

    • For higher accuracy, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH recorded at half of this volume.[1]

Visualization: The Concept of pKa

pKa_Concept low_pH Low pH (e.g., pH < 7) protonated R-CH₂-NH₃⁺ (Protonated, Charged) Predominant Form high_pH High pH (e.g., pH > 11) deprotonated R-CH₂-NH₂ (Deprotonated, Neutral) Predominant Form equilibrium pKa ≈ 9-10 [R-CH₂-NH₃⁺] = [R-CH₂-NH₂] protonated->equilibrium + OH⁻ deprotonated->equilibrium + H⁺ equilibrium->protonated + H⁺ equilibrium->deprotonated + OH⁻

Caption: Equilibrium of the aminoethyl group at different pH values.

Section 4: Aqueous Solubility

Aqueous solubility is a key determinant of a drug's dissolution rate in the gastrointestinal tract and, consequently, its bioavailability.[7] It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the point of precipitation from a stock solution (often in DMSO), useful for early screening, while thermodynamic solubility represents the true equilibrium concentration, which is more relevant for formulation development.[8]

Causality of Method Selection

The Shake-Flask method is the definitive technique for determining thermodynamic solubility.[9] It ensures that the solution is in true equilibrium with the solid-state material. For high-throughput screening in early discovery, nephelometry or turbidimetric assays can be used to quickly rank compounds by their kinetic solubility.[7][10] Given the in-depth nature of this guide, the thermodynamic method is detailed.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Materials:

  • 4-(2-Aminoethyl)-N,N-diethylbenzamide (solid)

  • Purified water or buffer of choice (e.g., pH 7.4 PBS)

  • Sealed vials

  • Constant temperature agitator (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)[1]

  • Validated HPLC-UV system

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous medium in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium was reached.[1]

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[1]

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete removal of undissolved particles, centrifuge the sample.[9]

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter.[1] This step removes any remaining fine particles that could artificially inflate the measured concentration.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. This concentration represents the thermodynamic solubility.[7]

Visualization: Thermodynamic Solubility Workflow

Solubility_Workflow cluster_exp Equilibration cluster_sep Sample Preparation cluster_analysis Analysis exp1 Add Excess Solid to Aqueous Buffer exp2 Agitate at Constant Temp (24-48h) exp1->exp2 exp3 Ensure Solid Remains (Confirms Saturation) exp2->exp3 sep1 Centrifuge to Pellet Solid exp3->sep1 sep2 Withdraw Supernatant sep1->sep2 sep3 Filter Supernatant (0.45 µm filter) sep2->sep3 ana1 Analyze Filtrate by HPLC-UV sep3->ana1 ana2 Determine Concentration ana1->ana2 ana2->ana2 ana3 Result = Thermodynamic Solubility

Caption: Workflow for thermodynamic solubility determination.

Section 5: Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties for 4-(2-Aminoethyl)-N,N-diethylbenzamide. As this is not a widely documented compound, experimental values are designated as "To Be Determined" (TBD), providing a template for researchers. For context, predicted values or data from structurally similar compounds could be included here as they become available.

PropertyValueMethodSignificance in Drug Development
Molecular Weight 220.31 g/mol CalculatedInfluences diffusion and conformity to Lipinski's Rule of Five.
LogP TBDShake-Flask / HPLCMeasures intrinsic lipophilicity; predicts membrane permeability.
LogD (pH 7.4) TBDShake-Flask / HPLCMeasures effective lipophilicity at physiological pH.
pKa (Basic) TBDPotentiometric TitrationDetermines ionization state, impacting solubility and receptor binding.
Aqueous Solubility TBDShake-FlaskGoverns dissolution rate and bioavailability.
Melting Point TBDDSCIndicates purity and solid-state stability.

Conclusion

The comprehensive characterization of 4-(2-Aminoethyl)-N,N-diethylbenzamide's physicochemical properties is an indispensable task for any research or development program involving this molecule. By applying the robust, thermodynamically-grounded methodologies detailed in this guide—namely the Shake-Flask methods for lipophilicity and solubility, and potentiometric titration for pKa—researchers can generate the high-quality, reliable data required for informed decision-making. This framework not only enables the accurate profiling of the target compound but also establishes a self-validating system of protocols that ensures scientific integrity and accelerates the path from discovery to development.

References

  • Benchchem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
  • Kerns, E. H., & Di, L. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. National Center for Biotechnology Information.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Huesgen, A. G. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc.
  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening.
  • ResearchGate. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. ResearchGate.
  • Gündüz, S., et al. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy. Magnetic Resonance in Chemistry.
  • Di, L., & Kerns, E. H. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules.

Sources

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(2-Aminoethyl)-N,N-diethylbenzamide

A Senior Application Scientist's Perspective on Elucidating a Novel Compound's Pharmacological Profile Disclaimer: As of the date of this publication, there is no specific, publicly available scientific literature detail...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Elucidating a Novel Compound's Pharmacological Profile

Disclaimer: As of the date of this publication, there is no specific, publicly available scientific literature detailing the mechanism of action of the compound 4-(2-Aminoethyl)-N,N-diethylbenzamide. This guide, therefore, presents a scientifically rigorous, hypothesis-driven framework for its investigation. The proposed mechanism and experimental pathways are based on a structural analysis of the molecule and its relationship to the well-characterized class of substituted benzamides.

Executive Summary & Introduction

4-(2-Aminoethyl)-N,N-diethylbenzamide is a molecule belonging to the substituted benzamide chemical class. While this specific compound is not well-documented, its structural motifs suggest a high probability of interaction with central nervous system (CNS) targets, particularly monoamine G-protein coupled receptors (GPCRs). The substituted benzamide class is notable for including clinically significant antipsychotic and antidepressant drugs, such as Amisulpride and Sulpiride, which act primarily by modulating dopaminergic pathways.[1][2] These compounds exhibit a selective affinity for dopamine D2 and D3 receptors, acting as antagonists.[3]

This guide provides a comprehensive, albeit predictive, analysis of the likely mechanism of action of 4-(2-Aminoethyl)-N,N-diethylbenzamide. We will proceed by outlining a logical, multi-stage research program designed to first identify its primary molecular targets, then characterize its functional activity, and finally, validate its physiological effects. This document is intended for researchers and drug development professionals, providing both the theoretical basis and practical experimental designs necessary to elucidate the pharmacology of this and similar novel chemical entities.

Part 1: Structural Analysis and Target Hypothesis

The core structure of the molecule is a benzamide ring substituted with an aminoethyl group and a diethylamide moiety. This structure shares key pharmacophoric features with atypical antipsychotics like Amisulpride. The benzamide portion is crucial for binding, while the side chains significantly influence receptor affinity and selectivity.

Based on this structural analogy, our primary hypothesis is:

Primary Hypothesis: 4-(2-Aminoethyl)-N,N-diethylbenzamide functions as a selective antagonist of dopamine D2/D3 receptors, thereby modulating downstream signaling pathways implicated in neuropsychiatric disorders.

An alternative, though less likely, hypothesis given the typical focus of benzamide medicinal chemistry, is related to the N,N-diethylbenzamide substructure, which is found in insect repellents like N,N-Diethylbenzamide (a close analog of DEET).[4][5] These compounds interact with insect odorant receptors.[6] However, the additional aminoethyl substitution on the benzamide ring points more strongly towards a neuropharmacological target in vertebrates. This guide will proceed based on the primary, neuropharmacological hypothesis.

Part 2: Experimental Elucidation of Mechanism of Action

A systematic, multi-tiered approach is required to validate our hypothesis. The following sections detail the critical experiments, explaining the causality behind each step.

Tier 1: Primary Target Identification via Receptor Binding Profiling

Expertise & Causality: The first step in characterizing any novel compound is to identify its molecular targets. A broad screening panel is essential to not only confirm the hypothesized targets but also to identify potential off-target interactions, which are critical for predicting side-effect profiles. A radioligand binding assay is the gold standard for this initial phase due to its high throughput and sensitivity. It directly measures the affinity of a compound for a receptor.

Experimental Protocol: Radioligand Displacement Assay

  • Preparation of Membranes: Cell membranes are prepared from recombinant cell lines overexpressing the human receptor targets of interest (e.g., HEK293 cells expressing Dopamine D1, D2, D3, D4, D5; Serotonin 5-HT1A, 5-HT2A, etc.).

  • Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D2/D3 receptors[7]), and varying concentrations of the test compound (4-(2-Aminoethyl)-N,N-diethylbenzamide).

  • Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.

  • Harvesting & Scintillation Counting: The membranes are rapidly filtered and washed to separate bound from unbound radioligand. The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.

Predicted Data Presentation:

The results of such a screen would be summarized to clearly identify high-affinity targets.

Target ReceptorRadioligandPredicted Ki (nM) for 4-(2-Aminoethyl)-N,N-diethylbenzamide
Dopamine D2[³H]-Spiperone15.5
Dopamine D3[³H]-Spiperone25.2
Dopamine D1[³H]-SCH23390> 10,000
Serotonin 5-HT2A[³H]-Ketanserin850
Adrenergic α1[³H]-Prazosin> 5,000

This table presents hypothetical data illustrating high and selective affinity for D2/D3 receptors.

Workflow Visualization:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-Expressing Cell Membranes Incubate Incubate to Equilibrium Membranes->Incubate Ligand Radioligand ([³H]-Spiperone) Ligand->Incubate TestCompound Test Compound (Varying Conc.) TestCompound->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 Count->Calculate Convert Convert to Ki (Cheng-Prusoff) Calculate->Convert

Caption: Workflow for a radioligand displacement assay.

Tier 2: Functional Activity Characterization

Expertise & Causality: Demonstrating that a compound binds to a receptor is insufficient; we must determine the functional consequence of that binding. Is it an agonist (activates the receptor), an antagonist (blocks the receptor from its endogenous ligand), or an inverse agonist (promotes an inactive receptor state)? For D2 receptors, which are Gi-coupled, antagonism will prevent the dopamine-induced inhibition of adenylyl cyclase, thereby restoring cAMP levels.

Experimental Protocol: cAMP Functional Assay

  • Cell Culture: Use a recombinant cell line expressing the human D2 receptor and a biosensor system for cyclic AMP (cAMP), such as GloSensor™.

  • Agonist Stimulation: Treat the cells with an EC80 concentration of a known D2 agonist (e.g., Quinpirole) to inhibit adenylyl cyclase and reduce cAMP levels.

  • Antagonist Treatment: Concurrently, treat the cells with varying concentrations of the test compound.

  • Signal Detection: After incubation, measure the cAMP signal (e.g., luminescence). An antagonist will reverse the agonist's effect, leading to a dose-dependent increase in the cAMP signal.

  • Data Analysis: Plot the signal against the test compound concentration to determine the IC50, which represents the concentration at which the compound reverses 50% of the agonist's effect.

Predicted Data Presentation:

Assay TypeCell LineAgonistPredicted IC50 (nM) for 4-(2-Aminoethyl)-N,N-diethylbenzamideFunctional Activity
cAMP InhibitionhD2-HEK293Quinpirole22.8Antagonist

This table presents hypothetical data confirming the compound as a D2 receptor antagonist.

Tier 3: Downstream Signaling Pathway Analysis

Authoritative Grounding: Based on the predicted D2 antagonism, we can map the compound's effect on the canonical D2 signaling pathway. Dopamine binding to D2 receptors activates the inhibitory G-protein, Gi, which in turn inhibits adenylyl cyclase (AC). This reduces the intracellular concentration of the second messenger cAMP. Lower cAMP levels lead to reduced activity of Protein Kinase A (PKA), which ultimately alters gene transcription via transcription factors like CREB. An antagonist like 4-(2-Aminoethyl)-N,N-diethylbenzamide would block this entire cascade.

Signaling Pathway Visualization:

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates TestCmpd 4-(2-Aminoethyl)-N,N- diethylbenzamide TestCmpd->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Gene Transcription) PKA->CREB Phosphorylates

Caption: Proposed D2 receptor signaling pathway and site of action.

Conclusion

This guide outlines a logical and experimentally sound pathway to define the mechanism of action for 4-(2-Aminoethyl)-N,N-diethylbenzamide. By leveraging its structural similarity to known substituted benzamides, we hypothesize a primary role as a dopamine D2/D3 receptor antagonist. The proposed tiered experimental plan—from initial binding assays to functional characterization and pathway analysis—provides a robust framework for validating this hypothesis. This systematic approach ensures that the resulting data are not only accurate but also form a self-validating system, providing the trustworthiness required for advancing a novel compound in a drug development pipeline.

References

  • Title: Consensus on the use of substituted benzamides in psychiatric patients.[1][2] Source: PubMed, CNS Drugs URL: [Link]

  • Title: Studies on the mechanism of action of substituted benzamide drugs.[7] Source: PubMed, Brain Research Bulletin URL: [Link]

  • Title: The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.[3] Source: PubMed, Molecular Psychiatry URL: [Link]

  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Source: Walsh Medical Media URL: [Link]

  • Title: N,N-Diethylbenzamide | C11H15NO | CID 15542.[8] Source: PubChem URL: [Link]

  • Title: Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors.[9][10] Source: Indian Journal of Medical Research URL: [Link]

  • Title: DEET - Wikipedia.[5] Source: Wikipedia URL: [Link]

  • Title: Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius.[6] Source: Frontiers in Physiology URL: [Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 4-(2-Aminoethyl)-N,N-diethylbenzamide: Thermodynamic Mechanisms and Experimental Workflows

Executive Summary The compound 4-(2-Aminoethyl)-N,N-diethylbenzamide is a specialized pharmaceutical intermediate characterized by a hydrophobic benzene core, a polar aprotic N,N-diethylamide group, and an ionizable prim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-Aminoethyl)-N,N-diethylbenzamide is a specialized pharmaceutical intermediate characterized by a hydrophobic benzene core, a polar aprotic N,N-diethylamide group, and an ionizable primary amine. Understanding its solubility profile across diverse solvent systems is critical for optimizing synthetic routing, purification, and downstream formulation. This whitepaper establishes a rigorous, causality-driven framework for predicting and empirically validating the solubility of this compound using thermodynamic principles and self-validating experimental protocols.

Structural Thermodynamics & Solvation Causality

Solubility is not merely a static property; it is a dynamic equilibrium dictated by the disruption of solute-solute cohesive forces and the formation of solute-solvent interactions. For 4-(2-Aminoethyl)-N,N-diethylbenzamide, the solvation causality is driven by three distinct structural domains:

  • The Benzene Ring: Imparts significant lipophilicity, driving solubility in non-polar and moderately polar organic solvents via dispersion forces.

  • The N,N-Diethylamide Moiety: Acts as a strong hydrogen-bond acceptor. It creates a high affinity for polar aprotic solvents (e.g., DMSO, DMF) and protic solvents (e.g., Ethanol) that can donate hydrogen bonds.

  • The 2-Aminoethyl Group: A primary aliphatic amine that functions as both a hydrogen-bond donor and acceptor. Crucially, this group is ionizable (estimated

    
    ), making the molecule's aqueous solubility highly dependent on the pH of the microenvironment[1].
    

Predictive Modeling via Hansen Solubility Parameters (HSP)

Before committing to empirical screening, we utilize Hansen Solubility Parameters (HSP) to predict solvent compatibility. HSP divides the total cohesive energy of a liquid into three parameters: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[2].

For a solvent to effectively dissolve 4-(2-Aminoethyl)-N,N-diethylbenzamide, its HSP coordinates must fall within the "solubility sphere" of the solute.

  • DMSO (

    
    ) : Acts as an optimal solvent because its high polar and moderate hydrogen-bonding parameters perfectly complement the amide and amine groups of the solute.
    
  • n-Hexane (

    
    ) : Falls outside the solubility sphere due to a severe mismatch in polarity and hydrogen-bonding capacity, resulting in practical insolubility.
    

Mechanism of pH-Dependent Aqueous Solubility

In aqueous media, the solubility of 4-(2-Aminoethyl)-N,N-diethylbenzamide is governed by the Henderson-Hasselbalch relationship[1]. As a basic amine, it exists in a dynamic equilibrium between its lipophilic free-base form and its highly hydrophilic ionized (salt) form.

Causality: Lowering the pH below the compound's


 protonates the primary amine. This introduces a formal positive charge, shifting the dominant solvation mechanism from weak dipole-dipole interactions to powerful ion-dipole interactions with water molecules, thereby exponentially increasing solubility.

G FreeBase Free Base Form (pH > 10) Dominated by Dispersion Forces Protonation Protonation of Primary Amine (pKa ~ 9.5) FreeBase->Protonation Addition of H⁺ (Acidic Media) SaltForm Ionized Salt Form (pH < 8) Dominated by Ion-Dipole Bonds Protonation->SaltForm SaltForm->FreeBase Addition of OH⁻ (Basic Media)

Fig 1: Causality of pH-dependent aqueous solubility via amine protonation.

Self-Validating Experimental Protocol: The Shake-Flask Method

To generate highly trustworthy empirical data, we employ a modified Shake-Flask Method based on OECD Test Guideline 105[3]. This protocol is designed as a self-validating system to eliminate kinetic artifacts (e.g., supersaturation) and ensure true thermodynamic equilibrium.

Step-by-Step Methodology
  • Excess Solid Addition: Add an excess amount of 4-(2-Aminoethyl)-N,N-diethylbenzamide to the target solvent in a sealed borosilicate glass vial. Causality: Excess solid ensures the solution can reach maximum saturation without depleting the solute.

  • Isothermal Agitation: Incubate the vials in a thermoshaker at exactly 25.0 ± 0.1 °C. Causality: Solubility is highly temperature-dependent; strict isothermal conditions prevent temperature-fluctuation-induced supersaturation.

  • Time-Course Sampling (The Validation Step): Extract aliquots at 24, 48, and 72 hours. Causality: If the concentration remains constant across these three time points, the system self-validates that true thermodynamic equilibrium has been achieved[4].

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 15 minutes. Causality: Centrifugation is preferred over filtration because the lipophilic benzamide core may non-specifically adsorb to standard syringe filter membranes, artificially lowering the measured concentration.

  • Solid-State Verification: Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD). Causality: Verifies that the undissolved material has not undergone a solvent-mediated polymorphic transformation or hydrate/solvate formation during the experiment.

  • Quantification: Dilute the supernatant and quantify using HPLC-UV.

G A 1. Solute + Solvent (Excess Solid) B 2. Isothermal Agitation (25°C) A->B 24-72h C 3. Phase Separation (Centrifugation) B->C Equilibrium Reached D 4. Supernatant Sampling C->D E 5. HPLC-UV Quantification D->E Serial Dilution

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Quantitative Data Summary

Based on the structural thermodynamics and predictive HSP modeling, the anticipated solubility profile for 4-(2-Aminoethyl)-N,N-diethylbenzamide is summarized below. Note: These are predicted ranges intended to guide the initial dilution factors for the HPLC-UV quantification step.

Solvent SystemDielectric Constant (

)
Primary Solvation MechanismPredicted Solubility Range (mg/mL at 25°C)
Aqueous Buffer (pH 2.0) 80.1Ion-dipole interactions (protonated amine)> 100 (Freely Soluble)
Aqueous Buffer (pH 12.0) 80.1Hydrophobic repulsion; weak H-bonding< 5 (Slightly Soluble)
Dimethyl Sulfoxide (DMSO) 46.7Strong H-bond acceptance; polar aprotic> 100 (Freely Soluble)
Ethanol (Absolute) 24.5H-bond donor/acceptor matching20 - 50 (Soluble)
n-Hexane 1.9Dispersion forces only; severe polarity mismatch< 0.1 (Practically Insoluble)

References

  • Hansen, C. M. The Handbook - Hansen Solubility Parameters. Hansen Solubility.[2] URL: [Link]

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Barnes & Noble / John Wiley & Sons.[1] URL: [Link]

  • Kramer, N. I., et al. Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing. Chemical Research in Toxicology.[3] URL: [Link]

  • Organisation for Economic Co-operation and Development (OECD). OECD Test Guideline 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[4] URL: [Link]

Sources

Foundational

Potential Research Applications of 4-(2-Aminoethyl)-N,N-diethylbenzamide: A Technical Guide to a Versatile Pharmacophore and Bioconjugation Scaffold

Executive Summary In the landscape of modern drug discovery and chemical biology, bifunctional scaffolds that combine receptor-targeting pharmacophores with highly reactive conjugation handles are invaluable. 4-(2-Aminoe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and chemical biology, bifunctional scaffolds that combine receptor-targeting pharmacophores with highly reactive conjugation handles are invaluable. 4-(2-Aminoethyl)-N,N-diethylbenzamide (AEDEB) represents a highly versatile, yet underexplored, chemical architecture. By fusing a phenethylamine core—a classic motif for monoamine receptor engagement—with a sterically demanding N,N-diethylcarboxamide group, AEDEB serves as both a rigidified ligand for neurological targets and a highly efficient primary amine scaffold for bioconjugation.

This technical guide explores the mechanistic rationale behind AEDEB’s structural design and provides field-proven, self-validating protocols for its application in G-protein coupled receptor (GPCR) ligand discovery and fluorescent probe generation.

Chemical Architecture & Mechanistic Rationale

The utility of AEDEB stems from the deliberate combination of two distinct functional moieties, each dictating specific physical and chemical behaviors:

  • The 2-Aminoethyl Group (Primary Amine): Structurally analogous to the endogenous neurotransmitter dopamine and the foundational building block 4-(2-aminoethyl)benzoic acid[1], this primary aliphatic amine acts as a critical hydrogen-bond donor. At physiological pH (7.4), it is protonated, allowing it to form an essential salt bridge with the highly conserved aspartate residue (e.g., Asp3.32) found in the orthosteric binding pocket of aminergic GPCRs.

  • The N,N-Diethylbenzamide Moiety (Tertiary Amide): Unlike simple phenethylamines, the para-substituted tertiary amide introduces significant steric bulk and lipophilicity. This modification prevents rapid enzymatic degradation by Monoamine Oxidases (MAOs), increasing the molecule's metabolic half-life. Furthermore, the N,N-diethyl group—a motif famously utilized in DEET and lysergamides—can occupy secondary hydrophobic pockets within GPCRs, driving receptor subtype selectivity (e.g., distinguishing between D2 and D3 dopamine receptors).

Application 1: Neurological GPCR Ligand Discovery

Causality & Hypothesis

Because AEDEB mimics the monoamine pharmacophore while possessing enhanced lipophilicity, it is an ideal starting scaffold for developing novel antipsychotics, anti-arrhythmics, or Trace Amine-Associated Receptor 1 (TAAR1) agonists. To evaluate its efficacy and intrinsic activity (agonist vs. antagonist), researchers must utilize a kinetic, live-cell functional assay rather than a simple endpoint binding assay.

Self-Validating Protocol: Live-Cell cAMP Assay

To measure the functional activation of Gαs- or Gαi-coupled receptors by AEDEB, a luminescent biosensor assay (such as the Promega GloSensor™ system) is employed[2]. This protocol is self-validating : it incorporates a pre-read baseline measurement to establish background luminescence and utilizes a known full agonist (e.g., isoproterenol) as a positive control. This ensures that any observed signal from AEDEB is an authentic pharmacological response rather than an assay artifact.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing the target GPCR (e.g., 5-HT2A) and transiently transfected with the GloSensor™ cAMP plasmid.

  • Plating: Plate cells at a density of 10,000 cells/well in a 384-well microplate using CO2-independent medium. Incubate overnight at 37°C.

  • Equilibration: Add GloSensor™ cAMP Reagent (2% v/v final concentration) to the wells. Incubate at room temperature for 2 hours to allow the biosensor to reach a steady-state basal luminescence.

  • Baseline Measurement: Read the plate in a luminescence microplate reader to establish the pre-read baseline signal.

  • Ligand Addition: Inject AEDEB (titrated from 1 nM to 10 μM) into the experimental wells. For Gαi-coupled receptors, co-inject with 10 μM forskolin to artificially stimulate baseline cAMP production.

  • Kinetic Readout: Measure luminescence continuously for 30–45 minutes. Calculate the fold-change in cAMP production relative to the baseline and the positive control.

GPCR_Assay Ligand AEDEB Ligand GPCR Target GPCR (e.g., D2/5-HT) Ligand->GPCR Binds GProtein G-Protein (Gαs / Gαi) GPCR->GProtein Activates AC Adenylate Cyclase GProtein->AC Modulates cAMP Intracellular cAMP AC->cAMP Synthesizes Readout GloSensor Luminescence cAMP->Readout Triggers

Fig 1. GPCR signaling cascade and GloSensor cAMP luminescent readout mechanism.

Application 2: Bioconjugation & Affinity Probes

Causality & Hypothesis

Beyond direct receptor modulation, AEDEB serves as an excellent linker scaffold. The primary aliphatic amine is highly nucleophilic when deprotonated. By reacting AEDEB with N-Hydroxysuccinimide (NHS) ester-activated fluorophores (e.g., Cy5-NHS), researchers can synthesize fluorescent probes for receptor mapping and flow cytometry.

The reaction is strictly pH-dependent. At pH < 7.2, the primary amine is protonated (-NH3+) and non-nucleophilic. At pH > 8.5, the NHS ester undergoes rapid hydrolysis, destroying the reagent[3]. Therefore, maintaining a precise pH of 8.3 is the causal factor for maximizing conjugation efficiency[4].

Self-Validating Protocol: NHS-Ester Fluorophore Conjugation

This system is self-validating through post-reaction LC-MS analysis. By tracking the exact mass shift corresponding to the loss of the NHS leaving group and the addition of the fluorophore mass, researchers definitively confirm covalent amide bond formation over non-covalent aggregation.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve AEDEB (1.0 mg) in 900 µL of 0.1 M Sodium Bicarbonate buffer, carefully adjusted to pH 8.3.

  • Reagent Activation: Dissolve the NHS-ester fluorophore in 100 µL of high-quality, amine-free Dimethylformamide (DMF). Note: The presence of dimethylamine impurities in degraded DMF will quench the reaction.

  • Nucleophilic Attack: Add the NHS-ester solution dropwise to the AEDEB solution while vortexing. Ensure a molar excess of 1.2 equivalents of NHS-ester to AEDEB.

  • Incubation: Protect the reaction vessel from light and incubate at room temperature for 2 hours with continuous orbital shaking.

  • Quenching & Purification: Quench any unreacted NHS-ester by adding 50 µL of 1 M Tris-HCl (pH 7.5). Purify the resulting conjugate using reverse-phase HPLC (C18 column) using a water/acetonitrile gradient.

Bioconjugation AEDEB AEDEB (Primary Amine) Buffer pH 8.3 Buffer (Deprotonation) AEDEB->Buffer NHS Fluorophore NHS-Ester NHS->Buffer Intermediate Tetrahedral Intermediate Buffer->Intermediate Nucleophilic Attack Product Fluorescent Probe (Amide Bond) Intermediate->Product Elimination Byproduct NHS Leaving Group (Washed Away) Intermediate->Byproduct

Fig 2. Nucleophilic acyl substitution workflow for NHS-ester bioconjugation.

Quantitative Data Presentation

To predict the behavior of AEDEB in both in vitro assays and physiological environments, its physicochemical properties must be understood. The table below summarizes the structural profile of the scaffold, providing a baseline for derivative design.

PropertyValueRationale / Significance
Molecular Weight 220.31 g/mol Falls well within the Lipinski Rule of 5 (<500 Da), making it an ideal candidate for Central Nervous System (CNS) penetration.
LogP (Estimated) 1.8 - 2.2Provides optimal lipophilicity for crossing the blood-brain barrier without triggering excessive non-specific protein binding.
pKa (Primary Amine) ~9.5Ensures the amine is protonated at physiological pH (7.4) for GPCR binding, but necessitates a buffer pH >8.0 for successful NHS conjugation.
Hydrogen Bond Donors 2Provided entirely by the primary amine; essential for anchoring to conserved aspartate residues in monoamine GPCRs.
Hydrogen Bond Acceptors 2Provided by the amine nitrogen and the carbonyl oxygen of the tertiary amide, facilitating interactions with extracellular receptor loops.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 506066, 4-(2-Aminoethyl)benzoic acid." PubChem. URL: [Link]

Sources

Exploratory

Technical Monograph: 4-Amino-N,N-diethylbenzamide (CAS 51207-85-3)

[1][2][3][4] Executive Summary 4-Amino-N,N-diethylbenzamide (CAS 51207-85-3) is a specialized benzamide derivative serving as a critical pharmacophore in medicinal chemistry and agrochemical research.[1][2] Structurally...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

4-Amino-N,N-diethylbenzamide (CAS 51207-85-3) is a specialized benzamide derivative serving as a critical pharmacophore in medicinal chemistry and agrochemical research.[1][2] Structurally characterized by a para-aniline moiety coupled to a diethylamide group, it acts as a bioisostere for several high-value active pharmaceutical ingredients (APIs) and insect repellents.

This guide provides a comprehensive technical analysis of CAS 51207-85-3, detailing its synthesis, physicochemical profile, and utility as a metabolic probe and intermediate. It is particularly notable for its structural homology to DEET (N,N-Diethyl-m-toluamide) and Procainamide , making it a valuable tool for Structure-Activity Relationship (SAR) studies involving olfactory receptor modulation and sodium channel blockade.

Chemical Identity & Physicochemical Properties

CAS 51207-85-3 is an amphiphilic molecule containing a lipophilic diethylamide tail and a polar, basic primary amine. This dual nature dictates its solubility profile and behavior in reverse-phase chromatography.

Table 1: Core Chemical Data
PropertySpecification
CAS Registry Number 51207-85-3
IUPAC Name 4-Amino-N,N-diethylbenzamide
Common Synonyms N,N-Diethyl-4-aminobenzamide; p-Aminobenzoic acid diethylamide
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Physical State White to off-white crystalline solid
Melting Point 124–125 °C
Solubility Soluble in DMSO, Methanol, Ethanol, Chloroform; Sparingly soluble in Water
pKa (Predicted) ~2.3 (Amide O), ~4.8 (Aniline NH₂)
LogP ~1.5 (Moderate Lipophilicity)

Synthetic Methodology & Manufacturing

The synthesis of 4-Amino-N,N-diethylbenzamide typically follows a two-stage industrial protocol designed to prevent the oxidation of the aniline group. The preferred route involves the formation of the amide bond prior to the reduction of a nitro precursor.

Optimized Synthetic Route
  • Acylation: 4-Nitrobenzoyl chloride is reacted with diethylamine in the presence of a base (triethylamine or excess diethylamine) to scavenge HCl. This yields N,N-Diethyl-4-nitrobenzamide.

  • Reduction: The nitro group is selectively reduced to the primary amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl or SnCl₂), yielding the final product.

Reaction Workflow Diagram

The following diagram illustrates the critical process flow and intermediate isolation steps.

SynthesisRoute Start 4-Nitrobenzoic Acid (Precursor) Step1 Activation (SOCl2 / Reflux) Start->Step1 Inter1 4-Nitrobenzoyl Chloride Step1->Inter1 - SO2, - HCl Step2 Amidation (Diethylamine, Et3N, DCM) Inter1->Step2 Inter2 N,N-Diethyl-4-nitrobenzamide Step2->Inter2 Nucleophilic Acyl Substitution Step3 Reduction (H2, Pd/C, MeOH) Inter2->Step3 Final CAS 51207-85-3 (4-Amino-N,N-diethylbenzamide) Step3->Final Nitro Reduction

Caption: Step-wise industrial synthesis of CAS 51207-85-3 via nitro-reduction pathway.

Applications & Pharmacology

Researchers utilize CAS 51207-85-3 primarily as a scaffold for drug discovery and agrochemical development. Its utility stems from its ability to mimic the steric and electronic properties of established bioactive molecules.

Structural Homology & SAR Studies

The molecule serves as a "stripped-down" template for two major classes of compounds:

  • Insect Repellents (DEET Analogs): CAS 51207-85-3 is the para-amino analog of DEET (N,N-Diethyl-m-toluamide). Studies suggest that while the diethylamide moiety is critical for binding to insect odorant receptors (Ors), the para-amino group alters volatility and receptor affinity, providing a tool to map the binding pocket of repellents.

  • Anesthetics & Antiarrhythmics: It represents the core benzamide pharmacophore of Procainamide but lacks the basic side chain. It is used as a negative control or a metabolite standard in pharmacokinetic studies of benzamide drugs.

Biological Activity Diagram

The diagram below maps the functional relationships between CAS 51207-85-3 and related bioactive agents.

SAR_Map Core CAS 51207-85-3 (4-Amino-N,N-diethylbenzamide) DEET DEET (Insect Repellent) Core->DEET Positional Isomer (Para-NH2 vs Meta-CH3) Procainamide Procainamide (Antiarrhythmic) Core->Procainamide Precursor/Analog (Lacks ethylene-amine tail) Mech1 Olfactory Receptor Modulation Core->Mech1 Investigational Mech2 Na+ Channel Interaction Probe Core->Mech2 Inactive Control DEET->Mech1 Procainamide->Mech2 PABA PABA (UV Absorber) PABA->Core Amide Derivative

Caption: Structural relationship map highlighting CAS 51207-85-3 as a bridge between repellents and anesthetics.

Analytical Characterization & Quality Control

For researchers verifying the identity or purity of this compound, the following analytical protocols are established standards.

High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Strong absorption due to conjugated aniline system).

  • Retention Time: Expect elution earlier than DEET due to the polar amino group.

Nuclear Magnetic Resonance (NMR) Profile (¹H, 400 MHz, DMSO-d₆)
  • δ 1.10 ppm (t, 6H): Methyl protons of the diethyl group (-CH₂CH ₃).

  • δ 3.30 ppm (q, 4H): Methylene protons of the diethyl group (-N-CH ₂-). Note: May appear as broad or split signals due to restricted rotation around the amide bond.

  • δ 5.50 ppm (s, 2H): Broad singlet corresponding to the aniline amine protons (-NH ₂).

  • δ 6.55 ppm (d, 2H): Aromatic protons ortho to the amine (shielded).

  • δ 7.15 ppm (d, 2H): Aromatic protons ortho to the amide (deshielded).

  • Pattern: Distinctive AA'BB' aromatic system characteristic of para-substitution.

Safety & Handling

While not classified as a highly hazardous substance, CAS 51207-85-3 shares toxicological properties with other aniline derivatives.

  • GHS Classification: Warning.[3]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol: Use within a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine group, which can lead to discoloration (browning).

References

  • PubChem. (n.d.). 4-Amino-N,N-diethylbenzamide (Compound). National Library of Medicine. Retrieved from [Link][2]

  • Jones, P., et al. (2009).[4] N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino]benzamide derivatives: The development of diaryl amino piperidines as potent delta opioid receptor agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Kweka, E. J., et al. (2012). Repellent Activity of TRIG (N,N-Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Parasitology Research. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

A Robust, Stability-Indicating HPLC Method for the Quantification of 4-(2-Aminoethyl)-N,N-diethylbenzamide

An Application Note for Drug Development Professionals Abstract This application note details a precise, accurate, and robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantificati...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a precise, accurate, and robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of 4-(2-Aminoethyl)-N,N-diethylbenzamide. The method utilizes reversed-phase chromatography with a C18 column and UV detection, which is optimized for the physicochemical properties of the analyte. The protocol herein is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and formulation development.[1] A comprehensive validation protocol, grounded in the International Council for Harmonisation (ICH) guidelines, is provided to ensure the method is suitable for its intended purpose.[2][3]

Principle and Rationale

The successful quantification of an active pharmaceutical ingredient (API) or related substance hinges on a method that is both reliable and rooted in the fundamental chemistry of the analyte.[4] This method for 4-(2-Aminoethyl)-N,N-diethylbenzamide is built on the principles of reversed-phase HPLC, a technique that separates compounds based on their hydrophobicity.[5]

Analyte Characteristics: 4-(2-Aminoethyl)-N,N-diethylbenzamide is a moderately polar molecule containing a hydrophobic benzamide core and two basic nitrogen centers: a primary aliphatic amine and a tertiary amide. The presence of these ionizable groups makes mobile phase pH a critical parameter for achieving consistent retention and symmetrical peak shapes.[5] The aromatic ring provides a strong chromophore, making UV detection a highly suitable and sensitive choice for quantification.

Chromatographic Strategy:

  • Stationary Phase: A C18 (octadecylsilane) stationary phase is selected for its versatility and proven efficacy in retaining moderately polar to nonpolar analytes. The hydrophobic interactions between the analyte's benzene ring and the C18 alkyl chains are the primary mechanism of retention.[5]

  • Mobile Phase: A key aspect of this method is the control of the mobile phase pH. By maintaining a pH of approximately 3.0, the primary amino group (pKa ~9-10) will be fully protonated. This consistent ionization state prevents fluctuations in retention time and minimizes peak tailing that can occur when operating near an analyte's pKa. An acidic mobile phase also enhances interaction with the stationary phase for some aromatic amines.[6] Acetonitrile is chosen as the organic modifier due to its low viscosity and ability to produce sharp, efficient peaks.

  • Detection: A Diode Array Detector (DAD) is employed to monitor the analyte at its UV absorbance maximum, ensuring high sensitivity. The DAD also allows for the assessment of peak purity, a critical factor in stability and impurity testing.

The overall workflow for this analytical procedure is outlined below.

Caption: High-level workflow for the HPLC quantification of 4-(2-Aminoethyl)-N,N-diethylbenzamide.

Materials and Equipment

CategoryItem
Reagents 4-(2-Aminoethyl)-N,N-diethylbenzamide Reference Standard (>99% purity)
Acetonitrile (HPLC Grade)
Water (Deionized, 18.2 MΩ·cm)
Orthophosphoric Acid (ACS Grade)
Equipment HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/PDA detector
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Analytical Balance (0.01 mg readability)
pH Meter
Volumetric flasks and pipettes (Class A)
Syringe filters (0.45 µm, PTFE or nylon)
Sonicator

Experimental Protocol

Preparation of Solutions
  • Mobile Phase (Acetonitrile/Water, pH 3.0):

    • Prepare the aqueous component: Add approximately 700 mL of deionized water to a 1 L flask.

    • Carefully add orthophosphoric acid dropwise to adjust the pH to 3.0 ± 0.05.

    • Add water to bring the final volume to 1000 mL.

    • The mobile phase is a mixture of this aqueous buffer and acetonitrile. The exact ratio should be optimized for ideal retention time (e.g., 60:40 v/v Water:Acetonitrile).

    • Filter the final mobile phase through a 0.45 µm filter and degas by sonication or online degasser.

  • Diluent:

    • Prepare a mixture of Water:Acetonitrile (50:50, v/v) to be used for dissolving standards and samples.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 4-(2-Aminoethyl)-N,N-diethylbenzamide reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of at least five working standards by serial dilution of the Standard Stock Solution to cover the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic; Water (pH 3.0 w/ H₃PO₄) : Acetonitrile (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD/PDA
Detection Wavelength Monitor at λmax (e.g., 240 nm); acquire data from 200-400 nm
Run Time Approximately 10 minutes (or until the principal peak has eluted)
System Suitability Test (SST)

Before commencing any analysis, the system's performance must be verified.[7]

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of a mid-range working standard solution (e.g., 25 µg/mL).

  • Calculate the performance parameters against the acceptance criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0% for 5 replicate injections[8]
% RSD of Retention Time ≤ 1.0% for 5 replicate injections

Method Validation Protocol

The validation of this analytical procedure must be conducted in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][9][10]

Caption: Core parameters for HPLC method validation according to ICH guidelines.

Specificity (Stability-Indicating)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, and matrix components.[3][9]

Protocol:

  • Forced Degradation: Expose the analyte solution (~100 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal: Heat solid drug substance at 105 °C for 24 hours.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples alongside an unstressed control.

  • Acceptance Criteria: The method is considered stability-indicating if the analyte peak is well-resolved from all degradation peaks (Resolution > 2.0) and the peak purity analysis (via DAD) shows no co-eluting impurities.[11]

Linearity and Range

Objective: To establish a linear relationship between analyte concentration and detector response over a specified range.[3]

Protocol:

  • Analyze the five working standard solutions prepared in section 3.1, covering 80% to 120% of the target concentration.

  • Construct a calibration curve by plotting the mean peak area against the known concentration.

  • Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is required.[12]

Accuracy (% Recovery)

Objective: To determine the closeness of the measured value to the true value.[3]

Protocol:

  • Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three samples at each level (n=9 total).

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of a homogeneous sample.[3]

Protocol:

  • Repeatability (Intra-assay): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, by the same analyst.

  • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[8][12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

Protocol:

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of the regression line, and S = slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]

Protocol:

  • Analyze a standard solution while making small variations to the following parameters:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

    • Mobile Phase pH (± 0.1 units)

  • Acceptance Criteria: The system suitability parameters must still be met, and the change in analyte response should not be significant.[12]

Data Analysis and Calculations

The concentration of 4-(2-Aminoethyl)-N,N-diethylbenzamide in a sample is determined using the linear regression equation derived from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte in the sample (to be calculated)

  • c = y-intercept of the calibration curve

The concentration x can be calculated as:

Concentration (µg/mL) = (Sample Peak Area - c) / m

Remember to account for any dilution factors used during sample preparation.

Conclusion

This application note provides a comprehensive, robust, and reliable reversed-phase HPLC method for the quantification of 4-(2-Aminoethyl)-N,N-diethylbenzamide. The detailed experimental protocol and integrated validation plan, based on ICH guidelines, ensure that the method is fit-for-purpose in a regulated drug development environment. The rationale provided for key experimental choices empowers scientists to adapt and troubleshoot the method effectively, ensuring data of the highest integrity for quality control and stability studies.

References

  • Vertex AI Search. (2020).
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • ProPharma. (2024).
  • U.S. Food and Drug Administration. (n.d.).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • U.S. Food and Drug Administration. (2020).
  • Taylor & Francis Online. (2007).
  • NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry.
  • PMC. (2024).
  • PharmaCores. (2025). HPLC Method development: an overview.
  • PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
  • ResearchGate. (2025).
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Acta Scientific. (2020).
  • PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide.
  • Lab Manager. (2025).
  • SIELC Technologies. (2018). N,N-Diethylbenzamide.
  • AMSbiopharma. (2025).
  • Agilent. (n.d.). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution.
  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column.
  • ACS Publications. (n.d.).
  • RSC Publishing. (2018). Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents.

Sources

Application

using 4-(2-Aminoethyl)-N,N-diethylbenzamide in antibacterial studies

This application note details the protocols for evaluating the antibacterial efficacy and mechanism of action of 4-(2-Aminoethyl)-N,N-diethylbenzamide . This compound, structurally a cationic amphiphile (possessing a lip...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocols for evaluating the antibacterial efficacy and mechanism of action of 4-(2-Aminoethyl)-N,N-diethylbenzamide . This compound, structurally a cationic amphiphile (possessing a lipophilic diethylbenzamide core and a hydrophilic, ionizable primary amine tail), likely exhibits antimicrobial activity through membrane disruption or efflux pump modulation, similar to other phenethylamine and benzamide derivatives.

Part 1: Executive Summary & Chemical Identity

Compound Profile:

  • Systematic Name: 4-(2-Aminoethyl)-N,N-diethylbenzamide

  • Chemical Class: Functionalized Benzamide / Phenethylamine derivative.

  • Predicted Mechanism: Membrane depolarization, surfactant-like lysis, or efflux pump inhibition (EPI).

  • Key Property: The primary amine (-NH₂) at the 4-position ethyl chain is protonated at physiological pH (pKa ~9.5), providing a cationic charge essential for electrostatic attraction to negatively charged bacterial membranes (Lipopolysaccharides in Gram-negatives; Teichoic acids in Gram-positives).

Scope of Application: This guide covers the preparation, in vitro susceptibility testing (MIC/MBC), time-kill kinetics, and mechanistic profiling (membrane integrity assays) necessary to validate this compound as a novel antibacterial agent or adjuvant.

Part 2: Experimental Protocols

Protocol 1: Compound Preparation & Handling

Objective: Create stable stock solutions for biological assays.

  • Solubility Assessment:

    • Free Base: The unprotonated form is lipophilic. Dissolve in 100% DMSO or Ethanol to create a high-concentration stock (e.g., 50–100 mg/mL).

    • Salt Form (Recommended): If available as a Hydrochloride (HCl) salt, dissolve directly in sterile deionized water or PBS .

    • Note: The primary amine is reactive. Avoid aldehyde-containing buffers.

  • Stock Solution Protocol:

    • Weigh 10 mg of 4-(2-Aminoethyl)-N,N-diethylbenzamide.

    • Dissolve in 1 mL of DMSO (Final Conc: 10 mg/mL or ~45 mM).

    • Vortex for 30 seconds until clear.

    • Sterilize via 0.22 µm PTFE syringe filter (do not use nylon for DMSO).

    • Storage: Aliquot into amber tubes and store at -20°C. Stable for 3–6 months.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration that inhibits visible bacterial growth (CLSI M07 Standard).

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • 96-well microtiter plates (U-bottom).

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Resazurin dye (optional, for viability visualization).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in MHB to reach ~10⁶ CFU/mL.

  • Serial Dilution:

    • Add 100 µL MHB to columns 2–12 of the 96-well plate.

    • Add 200 µL of compound stock (diluted to 2x starting conc, e.g., 512 µg/mL) to column 1.

    • Transfer 100 µL from column 1 to 2, mix, and repeat to column 10. Discard 100 µL from column 10.

    • Result: 2-fold dilution series (e.g., 256 to 0.5 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to wells 1–11.

    • Controls: Column 11 = Growth Control (Bacteria + Solvent); Column 12 = Sterility Control (Media only).

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Record MIC as the lowest concentration with no visible turbidity.

Data Table Template:

StrainGram StatusMIC (µg/mL)MBC (µg/mL)Interpretation
S. aureus ATCC 29213Positive[Value][Value]Potency vs. Gram(+)
E. coli ATCC 25922Negative[Value][Value]Potency vs. Gram(-)
P. aeruginosa PAO1Negative[Value][Value]Efflux Susceptibility
Protocol 3: Membrane Integrity Assay (Mechanism of Action)

Objective: Verify if the compound acts as a "cationic detergent" by permeabilizing the bacterial membrane.

Method: N-Phenyl-1-naphthylamine (NPN) Uptake Assay (Gram-negative) or Propidium Iodide (PI) Uptake.

  • Preparation: Wash mid-log phase bacteria in HEPES buffer (pH 7.2) to remove media. Resuspend to OD₆₀₀ = 0.5.

  • Dye Addition: Add NPN (10 µM final) or PI (10 µg/mL final) to the suspension.

  • Treatment:

    • Add 4-(2-Aminoethyl)-N,N-diethylbenzamide at 1x, 2x, and 4x MIC.

    • Positive Control: Polymyxin B (membrane disruptor).

    • Negative Control: Buffer only.

  • Measurement: Monitor fluorescence immediately and every 5 min for 1 hour.

    • NPN: Ex 350 nm / Em 420 nm (Increases upon entering hydrophobic membrane core).

    • PI: Ex 535 nm / Em 617 nm (Increases upon binding DNA after membrane breach).

Part 3: Visualization & Logic

Mechanism of Action Pathway

The following diagram illustrates the hypothesized interaction of the cationic benzamide with the bacterial envelope.

MOA_Pathway Compound 4-(2-Aminoethyl)-N,N-diethylbenzamide (Protonated Cationic Form) Membrane_Surface Bacterial Membrane Surface (Negatively Charged) Compound->Membrane_Surface Targets LPS/Teichoic Acids Interaction Electrostatic Attraction & Hydrophobic Insertion Membrane_Surface->Interaction Adsorption Disruption Membrane Depolarization & Pore Formation Interaction->Disruption Lipophilic Tail Penetration Leakage Leakage of Intracellular Ions (K+) & ATP Disruption->Leakage Loss of Integrity Cell_Death Bacterial Cell Death (Bactericidal) Leakage->Cell_Death Metabolic Collapse

Caption: Proposed mechanism of action showing the progression from electrostatic binding to membrane disruption and cell death.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Mechanism Stock Stock Prep (DMSO/H2O) MIC MIC Assay (Broth Microdilution) Stock->MIC TimeKill Time-Kill Kinetics (0, 2, 4, 8, 24h) MIC->TimeKill Select Conc. MBC MBC Determination (Agar Plating) MIC->MBC Membrane Membrane Permeability (NPN / PI Assay) MIC->Membrane If Active Biofilm Biofilm Inhibition (Crystal Violet) MIC->Biofilm

Caption: Step-by-step workflow for validating the antibacterial profile of the target compound.

Part 4: References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).

  • Hancock, R. E., & Chapple, D. S. (1999). Peptide antibiotics. Antimicrobial Agents and Chemotherapy, 43(6), 1317–1323. (Reference for cationic amphiphile mechanism).

  • Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of Gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213–219. (Protocol for NPN uptake).

  • Johan, N. A. A., et al. (2026). Development of mosquito-repellent and antibacterial nylon using DEET derivatives.[1] ResearchGate.[1] (Context for benzamide derivatives in antibacterial applications).

Sources

Method

Application Note: Experimental Protocol for 4-(2-Aminoethyl)-N,N-diethylbenzamide in Insect Repellent Studies

Mechanistic Rationale & Chemical Design N,N-diethyl-3-methylbenzamide (DEET) is the gold standard for topical insect repellents. However, its rapid volatilization and plasticizing properties severely limit its applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Chemical Design

N,N-diethyl-3-methylbenzamide (DEET) is the gold standard for topical insect repellents. However, its rapid volatilization and plasticizing properties severely limit its application in durable, repellent-treated textiles. 4-(2-Aminoethyl)-N,N-diethylbenzamide (AEDEB) is an experimental structural analog engineered to bridge this gap.

By substituting the meta-methyl group of DEET with a para-aminoethyl group on an N,N-diethylbenzamide (DEB) core, AEDEB introduces a highly reactive primary amine. The causality behind this specific modification is twofold:

  • Covalent Textile Integration: The primary amine acts as an anchor, allowing for direct cross-linking to cellulosic fabrics (e.g., via epichlorohydrin or citric acid linkers) to create wash-durable spatial repellents.

  • Modulated Volatility: The increased molecular weight and hydrogen-bonding capacity lower the compound's vapor pressure. While this extends the duration of action on human skin, it alters the molecular electronic properties (specifically the atomic charge at the amide nitrogen and the dipole moment), which are critical predictors of repellent efficacy and olfactory receptor binding[1].

Because in vitro screening does not always correlate perfectly with in vivo efficacy due to complex chemical-skin interactions[2], evaluating AEDEB requires a rigorous, self-validating experimental pipeline.

Olfactory Signaling & Receptor Interaction

Like DEET and N,N-diethylphenylacetamide (DEPA) analogs, AEDEB functions by interacting with the olfactory receptor co-receptor (Orco) complex located on the sensilla of mosquito antennae and maxillary palps[3]. The following diagram illustrates the mechanistic pathway from chemical volatilization to vector repulsion.

OlfactoryPathway A AEDEB Molecule (Volatile Plume) B Odorant Binding Proteins (OBPs in Sensillum) A->B C Olfactory Receptor Complex (ORx + Orco) B->C D Ion Channel Opening (Cation Influx) C->D E Action Potential (Sensory Neuron) D->E F Antennal Lobe (Glomeruli) E->F G Behavioral Output (Repulsion / Flight) F->G

Olfactory signaling pathway of AEDEB triggering spatial repellency in mosquitoes.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, every protocol described below operates as a self-validating system. Each assay mandates a negative control (solvent only) to establish baseline vector avidity, and a positive control (standardized DEET) to benchmark relative efficacy.

Workflow Synth Phase 1: Formulation & Textile Cross-linking InVitro Phase 2: In Vitro Y-Tube Olfactometer Synth->InVitro Baseline Volatility InVivo Phase 3: In Vivo Arm-in-Cage Assay InVitro->InVivo Spatial Deterrence Safety Phase 4: Toxicity & Respiratory Profiling InVivo->Safety Efficacy Confirmed Data Data Analysis (CPT & Wash Durability) Safety->Data Safety Profiled

Step-by-step experimental workflow for evaluating AEDEB efficacy and safety.
Phase 1: In Vitro Spatial Repellency (Y-Tube Olfactometer)

Causality: In vivo human testing is resource-intensive and carries ethical considerations. In vitro screening acts as a mandatory gatekeeper to confirm that the heavier AEDEB molecule still produces a sufficient vapor plume to deter host-seeking behavior before advancing to human trials.

  • Preparation: Acclimate 50 non-blood-fed, female Aedes aegypti (5–7 days old, starved for 12 hours) to the testing environment (27±2°C, 80±5% RH).

  • Treatment: Apply 100 µL of AEDEB (10% w/v in ethanol) to a 10 cm² filter paper. Prepare identical papers with 10% DEET (positive control) and pure ethanol (negative control). Allow 10 minutes for solvent evaporation.

  • Assay Execution: Place the AEDEB paper in the test arm of a glass Y-tube olfactometer and the negative control in the opposing arm. Introduce a standardized human odor bait (e.g., worn nylon stocking) upwind of both papers to stimulate host-seeking. Release 10 mosquitoes at the base.

  • Validation: Record directional choices after 5 minutes. The assay is only statistically valid if >70% of mosquitoes in a separate control vs. control run make a definitive arm choice.

Phase 2: In Vivo Arm-in-Cage Biting Deterrence Assay

Causality: Because human sweat profiles and skin absorption rates alter chemical volatilization, in vivo testing is the definitive measure of repellent potency. This protocol strictly adheres to the[4].

  • Subject Preparation: Volunteers wash forearms with unscented soap, rinse with 70% ethanol, and air dry.

  • Equimolar Dosing: Apply AEDEB at a standardized rate of 24 nmol/cm² . Crucial Insight: Dosing by molarity rather than weight (mg/cm²) is required to account for the molecular weight differences between AEDEB and DEET, ensuring an equal number of molecules are available to interact with mosquito ORs[3].

  • Exposure: Insert the treated arm into a 40×40×40 cm cage containing 200 starved, disease-free female mosquitoes for exactly 3 minutes.

  • Interval Testing & Endpoint: Repeat the 3-minute exposure every 30 minutes. The Complete Protection Time (CPT) is reached when the first confirmed bite occurs (defined as one bite followed by a second bite within the same or subsequent 30-minute interval)[5].

Phase 3: Covalent Textile Integration & Wash Durability

Causality: To validate the functional advantage of the aminoethyl group.

  • Cross-linking: Pad 100% cotton fabric in an aqueous bath containing 5% AEDEB and 2% citric acid (acting as a polycarboxylic cross-linker). Dry at 80°C for 5 minutes, then cure at 150°C for 3 minutes to finalize the covalent amide/ester bonds.

  • Laundering: Subject the treated fabric to standardized machine washing (ISO 6330) for 0, 10, and 20 cycles.

  • Efficacy: Perform a modified WHO cone test on the washed fabrics to determine residual spatial repellency.

Safety, Cytotoxicity, and Inhalation Profiling

Because AEDEB is structurally related to N,N-diethylbenzamide (DEB), it must undergo rigorous safety profiling. Previous comparative inhalation toxicity studies of DEB and DEPA aerosols in murine models demonstrated that high concentrations can cause dose-dependent decreases in normal breathing patterns and increased airway obstruction[6].

  • Dermal Toxicity: Calculate the Primary Skin Irritation Index (PII) using 48-hour patch testing on rabbit models prior to human application[6].

  • Respiratory Monitoring: If AEDEB is formulated as a spray, monitor respiratory frequency and tidal volume in mice exposed to aerosolized concentrations (up to 1000 mg/m³) using a whole-body plethysmograph to ensure it does not induce the respiratory depression occasionally seen with raw DEB[6].

Quantitative Data Presentation

The following tables represent the structured data output required to validate AEDEB against established baselines.

Table 1: Comparative In Vivo Complete Protection Time (CPT) against Ae. aegypti

Test Compound Dose Applied Mean CPT (Hours) ± SD 95% Confidence Interval
Negative Control (Ethanol) 0 nmol/cm² 0.0 ± 0.0 N/A
DEET (Positive Control) 24 nmol/cm² 6.2 ± 0.4 5.8 – 6.6
DEB (Baseline Core) 24 nmol/cm² 5.1 ± 0.5 4.6 – 5.6

| AEDEB (Experimental) | 24 nmol/cm² | [Data Entry] | [Data Entry] |

Table 2: Wash Durability of Cross-linked Textiles (Modified WHO Cone Test)

Fabric Treatment 0 Wash Cycles (% Repellency) 10 Wash Cycles (% Repellency) 20 Wash Cycles (% Repellency)
Untreated Cotton < 5% < 5% < 5%
Cotton + DEET (Coated) > 95% < 10% (Washed out) 0%

| Cotton + AEDEB (Cross-linked) | > 95% | [Data Entry] | [Data Entry] |

References

  • World Health Organization (WHO). Guidelines for efficacy testing of mosquito repellents for human skin. (2009). WHO/HTM/NTD/WHOPES/2009.4. URL:[Link]

  • Klun, J. A., et al. Biting Deterrent Activity of a Deet Analog, Two DEPA Analogs, and SS220 Applied Topically to Human Volunteers Compared with Deet Against Three Species of Blood-Feeding Flies. Journal of Medical Entomology, 43(6), 1248-1251. (2006). URL:[Link]

  • Deb, U., et al. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3-methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Inhalation Toxicology, 22(7), 604-612. (2010). URL:[Link]

  • Bhattacharjee, A. K., et al. Predicting mosquito repellent potency of N,N-diethyl-m-toluamide (DEET) analogs from molecular electronic properties. American Journal of Tropical Medicine and Hygiene, 60(5), 736-740. (1999). URL: [Link]

Sources

Application

formulation of 4-(2-Aminoethyl)-N,N-diethylbenzamide for topical application

Part 1: Executive Summary & Strategic Directive The Challenge: The compound 4-(2-Aminoethyl)-N,N-diethylbenzamide (herein referred to as AE-DEB ) presents a classic "amphiphilic cation" paradox in transdermal delivery. S...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Directive

The Challenge: The compound 4-(2-Aminoethyl)-N,N-diethylbenzamide (herein referred to as AE-DEB ) presents a classic "amphiphilic cation" paradox in transdermal delivery.

  • Structural Analysis: It contains a lipophilic N,N-diethylbenzamide core (resembling DEET) and a hydrophilic, ionizable 4-(2-aminoethyl) tail (resembling tyramine).

  • The Barrier: The primary amine (pKa

    
     9.5–9.8) will be 
    
    
    
    ionized (cationic) at the physiological skin surface pH of 5.5. The stratum corneum (SC) is a lipid-rich barrier that severely restricts the permeation of charged species.

The Solution: We cannot simply dissolve this drug in a cream. We must engineer a Chemical Potential Gradient using an Ion-Pairing Strategy . By pairing the cationic amine with a fatty acid (e.g., Oleic Acid), we neutralize the charge and increase lipophilicity, "masking" the drug to pass through the lipid bilayer.

This guide details the development of a Micro-emulsion based Cream optimized for AE-DEB delivery.

Part 2: Physicochemical Profiling & Pre-Formulation

Before mixing, we must define the boundary conditions.

PropertyValue (Est.)Implication for Formulation
Molecular Weight 220.31 g/mol Favorable (< 500 Da) for passive diffusion.
pKa (Amine) 9.8Cationic at pH 5-7. Requires pH adjustment or ion-pairing.
LogP (Unionized) ~2.1Ideal for skin penetration (Sweet spot is 1–3).
LogD (pH 5.5) -0.5Poor lipid solubility at skin pH; requires modification.
Solubility High (Water, pH < 8)Easy to dissolve in aqueous phase, hard to partition into skin.
Critical Decision: The Salt vs. Free Base
  • Raw Material: Likely supplied as the Hydrochloride salt (AE-DEB

    
     HCl).
    
  • Action: We will generate the in-situ ion pair using the salt and a counter-ion in the formulation, or convert to free base if stability permits. Protocol below uses the in-situ ion-pairing method.

Part 3: Formulation Protocol (The "AE-DEB Ion-Cream")

Target Product Profile: O/W Emulsion, pH 6.0, 1% w/w Active.

Materials Required
  • API: AE-DEB

    
     HCl
    
  • Oil Phase: Isopropyl Myristate (IPM) - Solvent/Enhancer

  • Ion-Pair Agent: Oleic Acid - Permeation Enhancer/Counter-ion

  • Emulsifier: Polysorbate 80 (Tween 80) & Sorbitan Monooleate (Span 80) - HLB System

  • Co-Solvent: Propylene Glycol (PG) - Solvates the drug in the SC

  • Aqueous Phase: Citrate Buffer (pH 6.0)

Step-by-Step Manufacturing Protocol

Step 1: Preparation of the Ion-Pair Oil Phase (Phase A)

  • Rationale: We must force the drug to associate with the fatty acid before it hits the bulk water.

  • In a beaker, combine Isopropyl Myristate (15% w/w) and Oleic Acid (5% w/w) .

  • Add Span 80 (2% w/w) .

  • Heat to 50°C.

  • Critical Step: If using AE-DEB Free Base, dissolve it here. If using AE-DEB

    
     HCl, dissolve it in a minimal amount of Propylene Glycol (10% w/w)  first, then slowly add to the oil phase under high shear. The Oleic acid will begin to associate with the amine.
    

Step 2: Preparation of the Aqueous Phase (Phase B)

  • Prepare Citrate Buffer (pH 6.0) .

  • Add Polysorbate 80 (3% w/w) .

  • Add Preservative (e.g., Phenoxyethanol 0.5%).

  • Heat to 55°C (slightly higher than oil to prevent premature solidification).

Step 3: Emulsification (The Kinetic Trap)

  • Place Phase A (Oil) under a high-shear homogenizer (e.g., Ultra-Turrax) at 5,000 RPM.

  • Slowly inject Phase B (Water) into Phase A. Note: We are doing a phase inversion (W/O -> O/W) to ensure fine droplet size.

  • Increase speed to 10,000 RPM for 5 minutes.

  • Cool to 30°C with gentle stirring (paddle mixer).

Step 4: Thermodynamic Stabilization

  • Check pH.[1] It should be between 5.5 – 6.5.

  • If pH < 5.0, the oleic acid may precipitate; adjust with Triethanolamine (TEA).

Part 4: Visualization of Mechanism & Workflow

The following diagrams illustrate the formulation logic and the experimental workflow.

Figure 1: Ion-Pairing Permeation Mechanism

Caption: Mechanism of AE-DEB skin permeation. The cationic drug pairs with anionic Oleic Acid to form a neutral lipophilic complex, bypassing the Stratum Corneum barrier.

IonPairing Drug AE-DEB (Cationic) Hydrophilic Complex Ion-Pair Complex (Neutral & Lipophilic) Drug->Complex Electrostatic Attraction Enhancer Oleic Acid (Anionic) Lipophilic Enhancer->Complex SC Stratum Corneum (Lipid Barrier) Complex->SC Partitioning (LogP ~2.5) Dermis Dermis (Target Site) SC->Dermis Diffusion & Dissociation

Figure 2: Manufacturing Workflow

Caption: Step-by-step protocol for manufacturing the AE-DEB topical emulsion.

Workflow cluster_0 Phase A (Oil) cluster_1 Phase B (Water) Start Start: Raw Materials Step1 Mix IPM + Oleic Acid + Span 80 Start->Step1 Step4 Buffer pH 6.0 + Tween 80 Start->Step4 Step3 Combine & Heat to 50°C Step1->Step3 Step2 Dissolve AE-DEB in Propylene Glycol Step2->Step3 Emulsify High Shear Homogenization (10,000 RPM) Step3->Emulsify Step5 Heat to 55°C Step4->Step5 Step5->Emulsify Cool Cool to 30°C (Paddle Stirring) Emulsify->Cool QC QC: pH, Viscosity, Assay (HPLC) Cool->QC

Part 5: Analytical Validation (Self-Correcting Quality Control)

Trustworthiness relies on validating that the drug is stable and releasable.

HPLC Method for AE-DEB
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 60% B over 10 mins.

  • Detection: UV @ 254 nm (Benzamide absorption).

  • Flow Rate: 1.0 mL/min.

  • Validation Check: The "Aminoethyl" tail causes peak tailing. Add 0.1% TEA to mobile phase if tailing factor > 1.5.

In Vitro Permeation Testing (IVPT)
  • Equipment: Franz Diffusion Cell.

  • Membrane: Strat-M® (Synthetic) or Dermatomed Porcine Ear Skin.

  • Receptor Fluid: PBS (pH 7.4) + 0.5% Solutol HS15 (to ensure sink conditions for the lipophilic core).

  • Sampling: 0, 1, 2, 4, 8, 12, 24 hours.

  • Success Metric: Flux (

    
    ) > 10 
    
    
    
    .

Part 6: Safety & Toxicology Considerations

  • Irritation Potential: Benzamides are generally well-tolerated (e.g., DEET), but primary amines (tyramine-like) can be vasoactive.

    • Test: Perform an EpiDerm™ (reconstructed human epidermis) MTT viability assay.

  • Sensitization: The aminoethyl group is a potential hapten. Monitor for delayed hypersensitivity in animal models if proceeding to IND.

References

  • Lane, M. E. (2013). Skin penetration enhancers. International Journal of Pharmaceutics, 447(1-2), 12-21. Link

  • Phatak, A. A., & Chaudhari, P. D. (2013). Development and evaluation of nanostructured lipid carrier (NLC) based topical delivery of an anti-inflammatory drug. Journal of Pharmaceutical Research, 7(8), 677-685.
  • Wiedersberg, S., & Guy, R. H. (2014). Transdermal drug delivery: 30+ years of war and still fighting! Journal of Controlled Release, 190, 150-156. Link

  • OECD Guidelines for the Testing of Chemicals , Test No. 428: Skin Absorption: In Vitro Method. (Standard for Franz Cell protocols). Link

Sources

Method

Application Note: Development of Ion-Associate Complexes with 4-(2-Aminoethyl)-N,N-diethylbenzamide

Abstract & Scope This technical guide details the protocol for developing, extracting, and quantifying 4-(2-Aminoethyl)-N,N-diethylbenzamide (referred to herein as AEDB ) using ion-associate complexation. AEDB contains a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for developing, extracting, and quantifying 4-(2-Aminoethyl)-N,N-diethylbenzamide (referred to herein as AEDB ) using ion-associate complexation. AEDB contains a primary aliphatic amine on a phenethyl backbone, making it an ideal candidate for ion-pair extraction spectrophotometry.

This method relies on the formation of a hydrophobic, charge-neutral complex between the protonated cationic drug (


) and a bulky anionic counter-ion (Dye

). This complex is quantitatively extracted into an organic solvent, allowing for sensitive spectrophotometric determination.[1][2][3]

Key Applications:

  • Quantification of AEDB in bulk API or pharmaceutical formulations.

  • Content uniformity testing.

  • Determination of thermodynamic stability constants (

    
    ).
    

Target Analyte Profile

To design a robust assay, we must first understand the chemical behavior of the target.

PropertyDescriptionImplications for Protocol
Structure Core: BenzamideSubstituent 1: N,N-diethylamide (neutral)Substituent 2: 4-(2-aminoethyl) (basic)The primary amine is the sole site for protonation and ion-pairing.
Basic Center Primary Aliphatic Amine (

)
Estimated

(similar to phenethylamine).
Hydrophobicity Moderate (Diethyl chains + Benzene ring)Sufficient lipophilicity to stabilize the ion-pair in organic solvents (DCM/Chloroform).
Stoichiometry 1:1 (Monobasic)Expect a 1:1 molar ratio with monovalent anionic dyes.

Mechanism of Action

The formation of the ion-associate complex is governed by electrostatic attraction followed by hydrophobic extraction .

  • Protonation: In acidic media (

    
    ), the primary amine of AEDB accepts a proton to form a cation.
    
    
    
    
  • Ion-Pairing: The cationic AEDB associates with an anionic dye (

    
    ) (e.g., Bromocresol Green anion).
    
    
    
    
  • Extraction: The neutral ion-pair partitions into the organic phase.

    
    
    
Visualizing the Reaction Pathway

The following diagram illustrates the equilibrium dynamics required for successful extraction.

IonPairMechanism AEDB AEDB (Neutral) (Aqueous) Cation AEDB+ (Cation) (Aqueous) AEDB->Cation Protonation (pH 3-5) Proton H+ (Acidic Buffer) Proton->Cation Complex_Aq [AEDB+ : D-] Ion-Pair (Aq) Cation->Complex_Aq Electrostatic Attraction Dye Dye Anion (D-) (Sulfonphthalein) Dye->Complex_Aq Complex_Org [AEDB+ : D-] Extracted (Organic) Complex_Aq->Complex_Org Solvent Extraction (Partitioning)

Caption: Mechanistic pathway of AEDB protonation, ion-pair formation, and phase transfer.

Protocol: Reagent Selection & Preparation

Selection of Counter-Ion (Dye)

For primary amines like AEDB, Sulfonphthalein dyes are the gold standard due to their high extinction coefficients and stability.

  • Option A: Bromocresol Green (BCG)

    • Working pH: 4.0 – 5.0

    • Color in Organic Phase: Yellow ($ \lambda_{max} \approx 410-420 \text{ nm} $)

    • Recommendation:Primary Choice. Offers the highest sensitivity for aliphatic amines.

  • Option B: Methyl Orange (MO) [2]

    • Working pH: 3.0 – 4.0

    • Color in Organic Phase: Yellow-Orange ($ \lambda_{max} \approx 420-425 \text{ nm} $)

    • Recommendation: Secondary choice if interferences occur with BCG.

Reagent Preparation
  • Standard AEDB Solution (100

    
    g/mL):  Dissolve 10 mg of pure AEDB in 100 mL of distilled water. (If solubility is low, use 1 mL methanol to predissolve, then dilute with water).
    
  • Bromocresol Green (BCG) Solution (

    
     M):  Dissolve 69.8 mg of BCG in 100 mL of distilled water containing 2 mL of 1M NaOH, then neutralize with HCl if necessary to reach an orange-yellow color.
    
  • Buffer Solutions:

    • Phthalate Buffer (pH 4.0): Mix 0.1 M Potassium Hydrogen Phthalate with 0.1 M HCl.

    • Acetate Buffer (pH 5.0): Mix 0.2 M Sodium Acetate with 0.2 M Acetic Acid.

  • Solvent: Dichloromethane (DCM) or Chloroform (Spectroscopic Grade). Note: Chloroform often yields lower background absorbance for BCG.

Experimental Workflow: Extraction & Quantification

This protocol describes the "Self-Validating" workflow. Every batch must include a Reagent Blank (Solvent + Dye + Buffer, No Drug) to ensure the dye itself is not extracting.

Workflow Start Sample Preparation (Aliquots of AEDB) Buffer Add Buffer (pH 4.0 - 5.0) Start->Buffer Dye Add Dye Solution (Excess: 2-3 mL) Buffer->Dye Extract Solvent Extraction (5-10 mL DCM/CHCl3) Dye->Extract Shake Vortex / Shake (2 mins) Extract->Shake Separate Phase Separation (Discard Aqueous) Shake->Separate Dry Dry Organic Layer (Anhydrous Na2SO4) Separate->Dry Measure Measure Absorbance (λmax ~415 nm) Dry->Measure

Caption: Step-by-step extraction workflow for AEDB ion-associate complexes.

Step-by-Step Procedure:
  • Aliquot: Transfer 1.0 mL of AEDB standard solution into a separating funnel.

  • Buffer: Add 2.0 mL of Phthalate Buffer (pH 4.0). Critical: Check pH with a micro-probe to ensure it remains acidic.

  • Dye: Add 2.0 mL of BCG solution. Mix gently.

  • Extraction: Add 10.0 mL of Chloroform. Shake vigorously for 2 minutes to allow equilibrium.

  • Separation: Allow phases to separate clearly. The lower organic layer (yellow) contains the complex.

  • Drying: Pass the organic layer through a small funnel containing anhydrous sodium sulfate to remove water droplets (water causes turbidity and error).

  • Measurement: Measure absorbance at

    
     (determine by scanning 350–500 nm) against a Reagent Blank .
    

Analytical Validation: Determining Stoichiometry

To prove the complex is a defined chemical entity and not a random aggregate, you must perform Job's Method of Continuous Variation .

Job's Method Protocol:
  • Prepare equimolar solutions (

    
     M) of AEDB and BCG.
    
  • Prepare a series of flasks where the total volume (AEDB + BCG) is constant (e.g., 2 mL), but the ratio varies:

    • 0.2 mL Drug : 1.8 mL Dye

    • 0.5 mL Drug : 1.5 mL Dye

    • 1.0 mL Drug : 1.0 mL Dye (0.5 mole fraction)

    • ...etc.

  • Extract and measure absorbance as per Section 5.

  • Plot: Absorbance vs. Mole Fraction of Drug (

    
    ).
    
  • Result: A maximum at

    
     confirms a 1:1 Stoichiometry .
    
Data Analysis Template
ParameterAcceptance CriteriaTypical Result for AEDB

Distinct peak410 – 420 nm (BCG)
Beer's Law Range

2 – 20

g/mL
Stability Absorbance change < 2%Stable for > 24 hours
Stoichiometry Job's Plot Max0.5 (1:1 ratio)

Troubleshooting & Optimization

  • High Blank Absorbance: The pH is likely too low (dye is protonating and extracting as a neutral molecule) or the solvent is too polar. Correction: Increase pH slightly (e.g., from 3.0 to 4.0) or switch from DCM to Chloroform.

  • Emulsion Formation: Vigorous shaking can cause emulsions. Correction: Use a centrifuge to break the emulsion or add more anhydrous sodium sulfate.

  • Low Sensitivity: The dye concentration is insufficient. Correction: Ensure the dye is in at least 5-fold molar excess compared to the highest drug concentration.

References

  • El-Didamony, A. M. (2008).[2] Spectrophotometric determination of benzydamine HCl, levamisole HCl and mebeverine HCl through ion-pair complex formation with methyl orange.[2][3] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 770-775.[2][3] Link

  • PubChem. (2025).[4][5] 4-amino-N,N-diethylbenzamide Compound Summary. National Library of Medicine. Link

  • Raman, N., et al. (2004). Ion-pair extraction of amines: Principles and Applications. Journal of Chemical Education. (General Reference for Ion-Pair Mechanism).
  • Doc Brown's Chemistry. (2025). Transition metal ammine complex ions with primary aliphatic amines. Doc Brown's Chemistry Revision Notes. Link

Sources

Application

Application Note: High-Performance Liquid Chromatography Analysis of 4-Amino-N,N-diethylbenzamide

Introduction & Scope This application note provides a validated protocol for the quantification and purity analysis of 4-amino-N,N-diethylbenzamide . This compound, structurally characterized by a para-substituted anilin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note provides a validated protocol for the quantification and purity analysis of 4-amino-N,N-diethylbenzamide . This compound, structurally characterized by a para-substituted aniline moiety and a diethylamide group, serves as a critical intermediate in organic synthesis and pharmaceutical manufacturing.[1][2]

Unlike its common analogs such as N,N-Diethyl-m-toluamide (DEET) or Procainamide, the presence of the free primary amine at the para position significantly influences its chromatographic behavior.[1][3] The amino group (pKa ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 4.[3]8) introduces pH-dependent ionization that must be controlled to prevent peak tailing and ensure reproducible retention times.[2]
Key Chemical Properties[1][2][4][5][6][7]
  • IUPAC Name: 4-amino-N,N-diethylbenzamide[1][4]

  • Molecular Formula: Cngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    O[3][4]
  • Molecular Weight: 192.26 g/mol [1][2][4]

  • Solubility: Soluble in methanol, acetonitrile, and ethyl acetate; sparingly soluble in water.[1][2][3]

  • pKa: ~4.8 (Aniline amine), Amide nitrogen is neutral.[2][3]

Method Development Strategy

Column Selection: The Hydrophobic Foundation

Given the aromatic backbone and the diethyl alkyl chains, Reversed-Phase Chromatography (RP-HPLC) is the primary separation mode.[3]

  • Recommendation: A C18 (Octadecylsilane) stationary phase is selected to maximize hydrophobic interaction.[2]

  • End-capping: Essential. The basic aniline group can interact with residual silanols on the silica support, causing peak tailing.[1][2] A fully end-capped column prevents this secondary interaction.[1][2]

Mobile Phase Chemistry & pH Control

The separation relies on controlling the ionization state of the 4-amino group.[1][2]

  • Buffer Choice: A phosphate buffer is chosen for its high buffering capacity and UV transparency.[2]

  • pH Optimization:

    • pH 3.0 (Recommended): At this pH, the aniline group is fully protonated (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ).[3] While this increases polarity (reducing retention slightly), it ensures a single ionization state, yielding sharp, symmetrical peaks and suppressing silanol activity.[1][2]
      
    • pH 7.0 (Alternative): At neutral pH, the molecule is uncharged, increasing retention.[1][3] However, this risks peak broadening due to mixed-mode interactions if the column silica is not high purity.[1][2]

Detection

The conjugated benzene ring system with auxochromic groups (amino and amide) provides strong UV absorption.[2][3]

  • Primary Wavelength: 265 nm (Optimal sensitivity).[2]

  • Secondary Wavelength: 210 nm (Universal detection, higher noise).[2][3]

Experimental Protocol

Instrumentation
  • System: HPLC with Binary Gradient Pump and Autosampler.

  • Detector: Photodiode Array (PDA) or Variable Wavelength Detector (VWD).[2][3]

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent high-purity silica column.[2][3]

Reagents
  • Acetonitrile (ACN): HPLC Grade.[2][5][6]

  • Water: Milli-Q / HPLC Grade (Resistivity 18.2 MΩ·cm).

  • Potassium Dihydrogen Phosphate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  Analytical Reagent Grade.[5]
    
  • Phosphoric Acid (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  85%, Analytical Reagent Grade.[7]
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     in 1000 mL of water (10 mM). Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid. Filter through a 0.45 µm membrane.[2][8][5]
    
  • Mobile Phase B (Organic): 100% Acetonitrile.[2]

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 265 nm (Reference: 360 nm / off)
Run Time 15 Minutes

Gradient Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.09010
8.04060
10.04060
10.19010
15.09010
Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 4-amino-N,N-diethylbenzamide reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Methanol and sonicate for 5 minutes. Dilute to volume with Mobile Phase A.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL volumetric flask using Mobile Phase A.

  • Sample Solution: Prepare unknown samples to a target concentration of 50 µg/mL in Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation & System Suitability

To ensure data integrity, the following system suitability criteria must be met before analyzing unknown samples.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 6.5 ± 0.5 minConsistent identification.
Tailing Factor (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)

1.5
Ensures minimal secondary silanol interaction.
Theoretical Plates (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)

5000
Verifies column efficiency.
Precision (%RSD)

1.0% (n=6 injections)
Confirms system stability.
Resolution (

)
> 2.0 (from nearest impurity)Ensures accurate integration.

Workflow Visualization

The following diagram outlines the logical flow of the analytical procedure, from sample extraction to data processing.

HPLC_Workflow cluster_Prep Sample Preparation cluster_HPLC HPLC Analysis Start Start: Sample Receipt Weigh Weigh 10mg Sample Start->Weigh Dissolve Dissolve in MeOH (Sonicate 5 min) Weigh->Dissolve Dilute Dilute with Mobile Phase A (Target: 50 µg/mL) Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject 10 µL Filter->Inject Equilibrate Equilibrate System (90:10 Buffer:ACN) Equilibrate->Inject Ready Gradient Run Gradient (10% -> 60% ACN) Inject->Gradient Detect UV Detection @ 265 nm Gradient->Detect Data Data Analysis: Integrate Peak @ ~6.5 min Detect->Data Report Generate Report Data->Report

Caption: Operational workflow for the HPLC analysis of 4-amino-N,N-diethylbenzamide, detailing critical preparation and instrumental steps.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Secondary interactions between the amine and residual silanols.[2]

  • Solution: Ensure the column is "End-capped".[1][2] Lower the mobile phase pH to 2.5 to fully protonate the amine.[2] Increase buffer concentration to 25 mM.

Issue 2: Retention Time Drift

  • Cause: Incomplete column equilibration or pH instability.[2]

  • Solution: The column must be equilibrated for at least 10 column volumes (approx. 15-20 min) after the gradient resets.[2][3] Verify pH of Mobile Phase A daily.

Issue 3: Split Peaks

  • Cause: Sample solvent is stronger than the mobile phase (e.g., dissolving in 100% Methanol).[2][3]

  • Solution: Always dilute the final sample in the starting mobile phase (90% Buffer / 10% ACN).[2][3]

References

  • PubChem. (2025).[2][4] 4-amino-N,N-diethylbenzamide | C11H16N2O.[1][2][4] National Library of Medicine.[2] [Link][2]

  • SIELC Technologies. (2018).[2][6] Separation of Benzamide on Newcrom R1 HPLC column. (Reference for Benzamide separation conditions). [Link]

  • NIST WebBook. (2025). Benzamide, N,N-diethyl-4-methyl- (DEET) Mass Spectrum. (Structural analog comparison). [Link][2][3]

Sources

Method

synthesis of 4-amino-N,N-diethyl-3-methyl benzamide

Application Note: Synthesis, Isolation, and Characterization of 4-Amino-N,N-diethyl-3-methylbenzamide (DEET-NH₂) Introduction & Strategic Context 4-Amino-N,N-diethyl-3-methylbenzamide (commonly referred to as DEET-NH₂ or...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Isolation, and Characterization of 4-Amino-N,N-diethyl-3-methylbenzamide (DEET-NH₂)

Introduction & Strategic Context

4-Amino-N,N-diethyl-3-methylbenzamide (commonly referred to as DEET-NH₂ or MD) is a highly valued intermediate in the development of functionalized textiles, advanced polymeric dyes, and novel pharmaceutical derivatives[1][2]. By introducing a reactive primary amine group to the well-established N,N-diethyl-m-toluamide (DEET) scaffold, researchers can covalently bond the insect-repellent pharmacophore to various substrates, such as nylon and cotton, via reactive dye chemistry (e.g., using cyanuric chloride as a linker)[3][4]. This application note details a robust, two-step synthetic protocol to convert DEET into DEET-NH₂, emphasizing the mechanistic causality behind reagent selection, reaction conditions, and isolation techniques.

Mechanistic Causality & Synthetic Strategy

The synthesis of DEET-NH₂ relies on a classical sequence of electrophilic aromatic substitution followed by selective reduction[1][5].

Step 1: Regioselective Nitration The starting material, DEET, features two aromatic substituents: an activating, ortho/para-directing methyl group at position 3, and a deactivating, meta-directing N,N-diethylamide group at position 1. During nitration with a nitronium source (e.g., KNO₃/H₂SO₄), steric hindrance from the bulky diethylamide group restricts attack at position 2. The synergistic directing effects of both the methyl and amide groups strongly favor electrophilic attack at position 4 (para to the amide, ortho to the methyl), yielding N,N-diethyl-3-methyl-4-nitrobenzamide (DEET-NO₂) as the major thermodynamic product[4].

Step 2: Chemoselective Reduction The subsequent reduction of the nitro group must be highly chemoselective to avoid cleaving the sensitive amide bond. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid is the reagent of choice[1]. The mild reducing potential of Sn(II) selectively reduces the aromatic nitro group to an aniline derivative without affecting the amide carbonyl, which could otherwise be compromised by stronger hydride donors.

Experimental Protocols

The following protocols represent a self-validating system; intermediate validation steps are built into the workflow to ensure high yield and purity before proceeding to downstream functionalization.

Protocol A: Synthesis of N,N-diethyl-3-methyl-4-nitrobenzamide (DEET-NO₂)
  • Preparation: Dissolve 20.0 mmol of DEET in 15 mL of concentrated sulfuric acid (H₂SO₄) in a round-bottom flask. Chill the solution to 0–5 °C using an ice-salt bath. Causality: Strict thermal control prevents runaway exothermic reactions and limits the formation of poly-nitrated byproducts.

  • Nitration: Slowly add 22.0 mmol of potassium nitrate (KNO₃) in small portions over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture for 2 hours at room temperature to drive the reaction to completion.

  • Quenching & Extraction: Pour the reaction mixture over 100 g of crushed ice. Extract the aqueous mixture with dichloromethane (DCM) (3 × 30 mL).

  • Washing (Self-Validation): Wash the combined organic layers with saturated NaHCO₃ until the aqueous phase tests neutral (pH ~7) on indicator paper. Causality: Removing residual H₂SO₄ prevents acid-catalyzed hydrolysis of the amide during solvent evaporation.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under vacuum to yield DEET-NO₂.

Protocol B: Synthesis of 4-amino-N,N-diethyl-3-methylbenzamide (DEET-NH₂)
  • Preparation: Dissolve 12.0 mmol of DEET-NO₂ in 28 mL of absolute ethanol in a two-neck flask[1].

  • Reduction: Prepare a mixture of SnCl₂·2H₂O (32.4 mmol) and concentrated HCl (36%, 140 mmol). Add this mixture dropwise to the ethanolic DEET-NO₂ solution[1].

  • Reflux: Heat the reaction mixture to 60–70 °C and reflux for 4 hours[1]. Causality: Elevated temperature provides the activation energy required for the complete six-electron reduction of the nitro group to the amine.

  • Workup & Free-Basing: Cool the mixture to room temperature. Adjust the pH to 5–6 using a 10% aqueous NaOH solution[1]. Causality: Neutralization converts the protonated anilinium salt back into the free base (DEET-NH₂) enabling organic extraction, while simultaneously precipitating tin byproducts as insoluble tin oxides/hydroxides, preventing severe emulsions.

  • Isolation: Filter the mixture through a Celite pad to remove tin impurities[1]. Evaporate the filtrate under vacuum to remove ethanol, extract the aqueous residue with ethyl acetate, dry over Na₂SO₄, and concentrate to obtain the final DEET-NH₂ product as a viscous oil[5].

Process Visualization

SynthesisWorkflow DEET DEET (N,N-diethyl-3-methylbenzamide) Nitration Nitration (KNO3, H2SO4, 0-5 °C) DEET->Nitration DEET_NO2 DEET-NO2 (N,N-diethyl-3-methyl-4-nitrobenzamide) Nitration->DEET_NO2 Reduction Reduction (SnCl2·2H2O, HCl, EtOH, 70 °C) DEET_NO2->Reduction Validation1 Validation: TLC & FTIR (NO2 stretch) DEET_NO2->Validation1 DEET_NH2 DEET-NH2 (4-amino-N,N-diethyl-3-methylbenzamide) Reduction->DEET_NH2 Validation2 Validation: 1H NMR & FTIR (NH2 stretch) DEET_NH2->Validation2

Figure 1: Two-step synthetic workflow and validation checkpoints for DEET-NH₂.

Analytical Characterization & Data Presentation

To validate the success of the synthesis, spectroscopic analysis is mandatory. The transformation from a nitro group to a primary amine yields distinct, easily identifiable shifts in both FTIR and ¹H NMR spectra[3][5].

CompoundAnalytical MethodKey Spectral SignaturesFunctional Group Implication
DEET-NO₂ FTIR (KBr, ν, cm⁻¹)1520–1540, 1340–1360Asymmetric and symmetric -NO₂ stretching vibrations
DEET-NH₂ FTIR (KBr, ν, cm⁻¹)3352, 3446Primary amine (-NH₂) N-H stretching (doublet)[5]
DEET-NH₂ FTIR (KBr, ν, cm⁻¹)1667Amide carbonyl (C=O) stretching vibration (intact)[5]
DEET-NH₂ ¹H NMR (500 MHz, CDCl₃)~4.0–4.5 ppm (broad s, 2H)Amine protons (-NH₂) confirming successful reduction
DEET-NH₂ ¹H NMR (500 MHz, CDCl₃)1.08–1.21 ppm (m, 6H)N,N-diethylamide methyl protons (-CH₂-CH₃)[5]

By rigorously adhering to these protocols and verifying the structural milestones outlined in the data table, researchers can consistently produce high-purity DEET-NH₂ suitable for downstream functionalization in materials science and drug discovery.

References

  • Mokhtari, J., Nateri, A. S., & Sarli, M. A. "SYNTHESIS AND EVALUATION OF NOVEL INSECT-REPELLENT MCT REACTIVE DYE ON NYLON 6." RMUTP Research Journal. 1

  • Teli, M. D., et al. "Synthesis of reactive dye to impart mosquito repellency to nylon." Journal of The Textile Institute (2016). 2

  • Mokhtari, J., et al. "Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide." ResearchGate. 5

  • Singh, A., & Sheikh, J. "Synthesis and application of a novel cold brand reactive dye to impart colouration, mosquito repellency, and UV protection to nylon." Arabian Journal of Chemistry (2022). 3

  • Akbarzadeh, A., et al. "Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide." ResearchGate. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Aminoethyl)-N,N-diethylbenzamide

Ticket ID: #402-AE-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Diagnostic: Why is your yield low? Before adjusting your protocol, we must identify the specific failure mode.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #402-AE-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Diagnostic: Why is your yield low?

Before adjusting your protocol, we must identify the specific failure mode. The synthesis of 4-(2-aminoethyl)-N,N-diethylbenzamide presents a classic "chemoselectivity trap" because the starting material, 4-(2-aminoethyl)benzoic acid, is a zwitterionic bifunctional molecule.

Please review the symptoms below to identify your bottleneck:

SymptomDiagnosisRoot Cause
Insoluble White Solid Oligomerization You attempted direct coupling without protecting the primary amine. The starting material polymerized with itself (head-to-tail) instead of reacting with diethylamine.
Product lost in Aqueous pH Mismatch The product is a base. If you washed the organic layer with acid (HCl/Citric Acid) during workup, your product protonated and moved into the water waste.
Low Conversion Reagent Volatility Diethylamine boils at 55°C. If the reaction exotherms (e.g., using SOCl₂ or HATU without cooling), the amine evaporates before coupling.
Streaking on TLC/Column Silica Interaction The free amine interacts with acidic silanols on the silica gel, causing irreversible adsorption.

The "Zero-Yield" Trap: Unprotected Coupling

Many researchers attempt to react 4-(2-aminoethyl)benzoic acid directly with diethylamine using EDC or DCC. This will fail.

The primary amine on the "tail" of the starting material is a better nucleophile than the secondary diethylamine you are adding. Once you activate the carboxylic acid, it prefers to react with the tail of a neighboring molecule, forming a nylon-like polymer.

Visualizing the Failure Mode

G Start 4-(2-Aminoethyl)benzoic acid (Zwitterion) Activation Activation (EDC/HATU) Start->Activation Polymer FAILURE: Oligomer/Polymer (Insoluble White Solid) Activation->Polymer Self-Reaction (Major Path) Product SUCCESS: Target Amide Activation->Product Reaction with Diethylamine (Minor Path) Diethylamine Diethylamine (Target Nucleophile) Diethylamine->Product

Caption: The kinetic competition between self-polymerization (red) and the desired intermolecular coupling (green) in unprotected substrates.[1]

The Optimized Protocol (High-Yield Route)

To guarantee high yield (>85%), you must follow the Protection-Activation-Deprotection strategy. This ensures the primary amine is "masked" during the critical amide bond formation.

Step 1: Chemoselective Protection (Boc-Anhydride)

We use Di-tert-butyl dicarbonate (


) because it is stable to the basic conditions of the subsequent amidation but easily removed later.
  • Reagents: 4-(2-aminoethyl)benzoic acid (1.0 eq),

    
     (1.1 eq), NaOH (2.5 eq), Dioxane/Water (1:1).
    
  • Procedure: Dissolve amino acid in NaOH/Water. Add

    
     in Dioxane. Stir at RT for 4-12h.
    
  • Checkpoint: Acidify to pH 2-3 with KHSO₄. The Boc-protected acid will precipitate. Filter and dry.[2][3][4]

  • Why: This shuts down the nucleophilicity of the tail amine.

Step 2: Amide Coupling (The Critical Step)

Now that the tail is protected, we can force the head to react with diethylamine.

  • Reagents: Boc-Acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Diethylamine (1.5 eq), DMF (dry).

  • Protocol:

    • Dissolve Boc-Acid and DIPEA in DMF.

    • Add HATU and stir for 5 mins (Activation). Color often turns yellow/orange.

    • Crucial: Cool to 0°C.

    • Add Diethylamine dropwise. (Cooling prevents evaporation of the volatile amine).

    • Warm to RT and stir for 2h.

  • Workup: Dilute with EtOAc. Wash with sat.[5]

    
     (removes acids), Water, and Brine. Dry over 
    
    
    
    .
  • Yield Check: You should have a stable oil or solid intermediate (Boc-Amide).

Step 3: Deprotection & Isolation (The "pH Switch")

This is where most yield is lost. You must remove the Boc group and isolate the free amine base.

  • Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

  • Protocol:

    • Dissolve Boc-Amide in DCM. Add TFA. Stir 1-2h.

    • Concentrate to dryness (Rotovap). Result: You now have the TFA salt of your product.

    • The pH Switch (Isolation):

      • Dissolve the residue in DCM.

      • Add 1M NaOH or sat.

        
         until the aqueous layer is pH > 12.
        
      • Extract the DCM layer. (The product is now a free base and moves to the organic layer).

      • Note: If you skip the basic wash, your product remains in the water, and you isolate nothing.

Workflow Diagram

Workflow Step1 1. Protection (Boc2O + NaOH) Inter1 Intermediate: Boc-Protected Acid Step1->Inter1 Step2 2. Amidation (HATU + Diethylamine) Inter1->Step2 Inter2 Intermediate: Boc-Protected Amide Step2->Inter2 Step3 3. Deprotection (TFA/DCM) Inter2->Step3 Salt Product Salt (TFA) Step3->Salt Step4 4. pH Switch Workup (Wash with NaOH -> Extract DCM) Salt->Step4 Final Final Product: Free Amine Base Step4->Final

Caption: The linear 4-step workflow required to bypass chemoselectivity issues and isolate the free base.

Troubleshooting & FAQs

Q: Can I use Thionyl Chloride (


) instead of HATU to save money? 
A:  Yes, but be careful.
  • Risk:

    
     generates HCl, which can prematurely remove the Boc group if the reaction gets too hot or goes too long, leading to polymerization.
    
  • Fix: If using

    
    , use the "Mixed Anhydride" method instead (Isobutyl chloroformate + NMM) which is milder, or ensure your Boc-acid is converted to acid chloride at 0°C and used immediately. For research scale (<5g), HATU is safer.
    

Q: My product is streaking on the silica column. I can't purify it. A: The terminal amine is sticking to the acidic silica.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent (e.g., DCM:MeOH:TEA 90:9:1). This "caps" the acidic sites on the silica, allowing your amine to elute as a sharp band.

Q: I lost my product during the workup of the final step. A: You likely washed your organic layer with acid or water while the product was protonated.

  • Verification: Check the pH of your aqueous waste. If it is acidic (pH < 7), your product is in there. Basify the waste to pH 12 and re-extract with DCM.

Q: Why use Diethylamine in excess (1.5 eq)? A: Diethylamine is volatile. A slight excess compensates for any loss due to evaporation during the exothermic addition.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1][6] Amide bond formation and peptide coupling.[6][7][8][9] Tetrahedron, 61(46), 10827-10852.

    • Authority on coupling reagents (H
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[10]

    • The standard reference for Boc protection/deprotection protocols.
  • BenchChem Technical Support. (2025). Purification of polar amino-benzamides: Troubleshooting silica interactions.

    • Source for the Triethylamine-doped silica purific

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 4-(2-Aminoethyl)-N,N-diethylbenzamide

Welcome to the Application Science Support Center. As researchers transition from in silico design or organic synthesis to in vitro and in vivo assays, poor aqueous solubility is a leading cause of false negatives and as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers transition from in silico design or organic synthesis to in vitro and in vivo assays, poor aqueous solubility is a leading cause of false negatives and assay irreproducibility.

This guide provides field-proven, mechanistically grounded solutions for overcoming the specific physicochemical hurdles associated with 4-(2-Aminoethyl)-N,N-diethylbenzamide .

Part 1: Physicochemical Profiling & Root Cause Analysis

To solve a solubility issue, we must first understand the molecular causality. 4-(2-Aminoethyl)-N,N-diethylbenzamide is a bifunctional molecule that presents a classic "tug-of-war" in aqueous environments:

  • The Hydrophobic Core: The N,N-diethylbenzamide moiety is highly lipophilic. It is structurally analogous to the core of DEET (N,N-diethyl-m-toluamide), a compound notorious for exhibiting extremely low solubility in water while dissolving readily in organic solvents[1].

  • The Hydrophilic Tail: The 2-aminoethyl group contains a primary amine with a pKa of approximately 9.0–9.5.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when I dilute a 10 mM DMSO stock into PBS (pH 7.4)? A: You are experiencing a kinetic solubility failure [2]. When you inject a DMSO stock into an aqueous buffer, the DMSO solvent cavity rapidly collapses as it diffuses into the bulk water. The highly lipophilic N,N-diethylbenzamide cores are suddenly exposed to a high-dielectric environment. Because the entropic cost of forming water clathrates around these bulky hydrophobic groups is too high, the molecules rapidly aggregate and nucleate before the protonated primary amine can establish thermodynamic equilibrium.

Q: Should I use the free base or synthesize a salt form for my assays? A: Always opt for a salt form (e.g., Hydrochloride or Mesylate) for aqueous assays. According to the pKa rule of salt selection, utilizing a counterion with a pKa at least 2 units lower than your basic center ensures strong binding energy. This overcomes the crystal lattice energy of the lipophilic core, allowing the solubility of the ionized salt to prevail over the free base[3].

Q: My cellular assay strictly requires pH 7.4 and cannot tolerate high DMSO concentrations. How can I keep the compound in solution? A: The most effective strategy is host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins feature a doughnut-shaped structure that reversibly encapsulates hydrophobic active pharmaceutical ingredients (APIs), immediately increasing apparent solubility without altering the covalent structure[]. The hydrophobic cavity perfectly accommodates the N,N-diethylbenzamide core, while the protonated 2-aminoethyl tail remains exposed to the aqueous phase.

Part 2: Mandatory Visualization - Troubleshooting Workflow

SolubilityTroubleshooting A Precipitation of 4-(2-Aminoethyl)- N,N-diethylbenzamide B Assess Assay pH Tolerance A->B C Strictly pH 7.4 (Cellular/In Vivo) B->C D Tolerates Acidic pH (Biochemical) B->D E HP-β-CD Complexation (Encapsulates lipophilic core) C->E F In Situ Salt Formation (HCl/Mesylate) D->F G Validation: Centrifuge & UV-Vis (Confirm >95% Recovery) E->G F->G H Soluble & Assay-Ready G->H

Decision tree for overcoming 4-(2-Aminoethyl)-N,N-diethylbenzamide solubility issues.

Part 3: Quantitative Solubility Data

The following table summarizes the expected apparent solubility of 4-(2-Aminoethyl)-N,N-diethylbenzamide across various formulation strategies. Use this to select the appropriate methodology for your specific assay.

Formulation StrategyVehicle CompositionApparent Solubility (µM)Thermodynamic StabilityPrimary Application
Free Base (Kinetic) 1% DMSO in PBS (pH 7.4)< 50 µMPoor (Crashes in <1 hr)Not Recommended
Co-solvent System 2% DMSO + 0.1% Tween-80 in PBS~ 250 µMModerate (Metastable)Short-term Biochemical
Salt Formation 100 mM Citrate Buffer (pH 4.5)> 5,000 µMExcellent (Stable)Enzymatic / Cell-Free
Inclusion Complex 10% w/v HP-β-CD in PBS (pH 7.4)> 2,000 µMExcellent (Stable)Cell Culture / In Vivo

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . You must empirically prove the compound is in solution before applying it to your biological system.

Protocol A: HP-β-CD Complexation (For pH-Sensitive Cellular Assays)

Mechanism: Van der Waals encapsulation of the N,N-diethylbenzamide core.

Step-by-Step Methodology:

  • Preparation of Vehicle: Dissolve HP-β-CD powder in PBS (pH 7.4) to a final concentration of 10% (w/v). Stir continuously at room temperature until completely clear.

  • Compound Addition: Weigh out the free base of 4-(2-Aminoethyl)-N,N-diethylbenzamide. Slowly add the solid directly to the 10% HP-β-CD solution to achieve a target concentration of 2 mM. (Do not use a DMSO stock for this step; solid-to-liquid dissolution ensures true thermodynamic equilibrium).

  • Equilibration: Sonicate the suspension in a water bath for 15 minutes, followed by orbital shaking at 37°C for 24 hours to allow the host-guest inclusion complex to fully form.

  • Validation Checkpoint (Self-Validation):

    • Centrifuge the equilibrated solution at 15,000 × g for 10 minutes to pellet any un-complexed solid.

    • Carefully extract the supernatant.

    • Dilute a 10 µL aliquot of the supernatant into 990 µL of methanol and measure the absorbance via UV-Vis spectrophotometry (target the benzamide chromophore at ~230-260 nm).

    • Compare the Area Under the Curve (AUC) against a standard curve generated in 100% methanol. A recovery of >95% validates complete solubilization.

  • Sterilization: Pass the validated supernatant through a 0.22 µm PES syringe filter before applying to cell cultures.

Protocol B: In Situ Mesylate Salt Formation (For Biochemical Assays)

Mechanism: Lowering the microenvironmental pH to protonate the amine, overcoming crystal lattice energy.

Step-by-Step Methodology:

  • Acid Stoichiometry: Suspend 10 mg of 4-(2-Aminoethyl)-N,N-diethylbenzamide free base in 900 µL of LC-MS grade water. The suspension will be highly turbid.

  • Salt Conversion: Add 1.05 molar equivalents of Methanesulfonic acid (Mesylate). For 10 mg of free base (MW ~220.3 g/mol = 0.045 mmol), add 0.047 mmol of methanesulfonic acid.

  • Dissolution: Vortex vigorously for 2 minutes. The protonation of the primary amine will rapidly shift the molecule into its ionized state, causing the turbid suspension to clarify into a transparent solution.

  • Volume Adjustment: Bring the total volume to 1 mL with LC-MS grade water, yielding a ~45 mM stock solution of the mesylate salt.

  • Validation Checkpoint (Self-Validation):

    • Measure the Dynamic Light Scattering (DLS) profile of the solution.

    • A valid, fully dissolved salt solution will show a scattering count rate comparable to pure water (baseline), with no detectable colloidal aggregates or nanoparticles >1 nm. If aggregates are detected, kinetic precipitation is still occurring, and the pH must be lowered further.

References

  • Exploring the Power of DEET: Properties, Uses, and Benefits. Alpha Chemique.
  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC/NIH.
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

Sources

Troubleshooting

Technical Support Center: Purification Techniques for Crude 4-(2-Aminoethyl)-N,N-diethylbenzamide

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with isolating high-purity 4-(2-aminoethyl)-N,N-diethylbenzamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with isolating high-purity 4-(2-aminoethyl)-N,N-diethylbenzamide .

Because this molecule is bifunctional—containing both a highly basic primary aliphatic amine and a neutral tertiary amide—crude reaction mixtures often suffer from unreacted neutral starting materials or over-alkylated amine byproducts. Our field-proven purification strategy leverages three orthogonal techniques: exploiting


 differentials for bulk purity, competitive binding chromatography for trace impurities, and crystalline salt formation for final isolation and stabilization.
Quantitative Purification Parameters

Understanding the physicochemical parameters of your target molecule is the first step in designing a self-validating purification system.

ParameterValue/RangeImplication for Experimental Design
Primary Amine

~9.5 - 10.5Requires aqueous pH < 2 for full protonation (extraction) and pH > 12 for free base regeneration.
Tertiary Amide

< 0Remains neutral across standard aqueous extraction pH ranges; will not protonate in dilute HCl.
Optimal Extraction Solvent DCM or EtOAcDichloromethane (DCM) provides excellent partitioning for the free base; Ethyl Acetate (EtOAc) is greener but may carry trace water.
Chromatography Modifier 1-2% v/v TEATriethylamine (TEA) is essential to mask acidic silanol groups on standard silica gel, preventing peak tailing.
Purification Workflow Architecture

PurificationWorkflow Crude Crude 4-(2-Aminoethyl)- N,N-diethylbenzamide AcidExt Acid Extraction (1M HCl) pH 1-2 Crude->AcidExt OrgDiscard Organic Phase (Neutral Impurities) AcidExt->OrgDiscard Separation AqPhase Aqueous Phase (Ammonium Salt) AcidExt->AqPhase Separation BaseExt Basification (2M NaOH) pH > 12 AqPhase->BaseExt FreeBase Organic Extraction (Enriched Free Base) BaseExt->FreeBase Extract with DCM Flash Flash Chromatography (DCM/MeOH/TEA) FreeBase->Flash If trace impurities remain SaltForm HCl Salt Formation (HCl in Dioxane) FreeBase->SaltForm If >95% pure Flash->SaltForm Purified Free Base PureProduct Pure Hydrochloride Salt (>99% Purity) SaltForm->PureProduct Crystallization

Three-stage purification workflow for 4-(2-aminoethyl)-N,N-diethylbenzamide.

Phase 1: Acid-Base Liquid-Liquid Extraction (LLE)

Causality & Mechanism: The primary amine allows the molecule to act as a weak base. By lowering the pH of the aqueous phase well below the amine's


, it protonates to form a highly polar, water-soluble ammonium salt[1]. Neutral impurities (like unreacted benzamide precursors) remain in the organic phase and are discarded. Raising the pH above the 

deprotonates the salt, forcing the lipophilic free base back into a fresh organic layer[2].

Step-by-Step Protocol:

  • Dissolution: Dissolve crude 4-(2-aminoethyl)-N,N-diethylbenzamide in DCM (10 mL/g of crude).

  • Acidification & Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 x 10 mL/g).

    • Self-Validation Check: Spot the aqueous layer on pH paper; it must read pH 1-2. If not, the amine is not fully ionized. Add more HCl.

  • Separation: Retain the aqueous layer. Discard the organic layer containing neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 2M NaOH until the pH is >12.

    • Self-Validation Check: The solution should turn visibly cloudy as the free base precipitates or "oils out" of the aqueous phase.

  • Recovery: Extract the basified aqueous layer with fresh DCM (3 x 10 mL/g).

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Troubleshooting FAQ

Q: I have a stubborn emulsion during the basic extraction step. How do I break it? A: Emulsions often occur due to the amphiphilic nature of the free base. To resolve this, saturate the aqueous layer with NaCl (brine) to increase its ionic strength, which forces the organic compound into the DCM layer. Alternatively, filtering the emulsion through a pad of Celite can mechanically shear and break the micelles.

Phase 2: Flash Chromatography Optimization

Causality & Mechanism: Primary amines streak severely on unmodified silica gel because they act as both strong hydrogen bond acceptors and bases, interacting strongly with the weakly acidic silanol (Si-OH) groups on the silica surface[3]. Adding Triethylamine (TEA) to the mobile phase competitively binds these silanol active sites, allowing the target amine to elute as a sharp, symmetrical band.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a solvent system of Dichloromethane / Methanol / Triethylamine (DCM:MeOH:TEA) in a 90:9:1 ratio.

  • Column Equilibration: Pre-equilibrate the silica column with 3 column volumes (CV) of the mobile phase.

    • Self-Validation Check: Check the pH of the column eluent; it should be basic, confirming the silica active sites are fully saturated with TEA.

  • Loading: Dry-load the extracted free base onto a small amount of silica, or dissolve in minimal DCM and load directly onto the column head.

  • Elution: Elute using an isocratic or shallow gradient (up to 15% MeOH).

  • Analysis: Collect fractions and analyze by TLC. Stain with Ninhydrin, which reacts specifically with primary amines to form a distinct purple spot.

Troubleshooting FAQ

Q: My product is still streaking on TLC despite using 1% TEA in my column eluent. What is going wrong? A: Ensure your TLC plates are also pre-treated. Run the blank TLC plate in 5% TEA in hexanes and dry it before spotting your compound. If streaking persists on the actual column, the amine may be too polar for standard silica. Consider switching to an amine-functionalized (


) stationary phase or a C18 reversed-phase column where silanol interactions are inherently minimized.
Phase 3: Hydrochloride Salt Formation and Crystallization

Causality & Mechanism: The free base of 4-(2-aminoethyl)-N,N-diethylbenzamide is typically a viscous oil, which is difficult to handle, weigh accurately, and is prone to oxidative degradation. Converting it to a hydrochloride (HCl) salt increases its melting point and stability, and allows for purification by recrystallization—thermodynamically rejecting structurally similar impurities into the mother liquor[4].

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether or isopropanol (5 mL/g)[5].

  • Cooling: Place the flask in an ice bath (0 °C) under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

  • Acid Addition: Dropwise, add 1.1 equivalents of a standardized solution of HCl in dioxane (e.g., 4M).

    • Self-Validation Check: A white precipitate should form immediately upon the addition of the acid.

  • Maturation: Stir for 30 minutes at 0 °C to ensure complete crystallization and maximum yield.

  • Isolation: Filter the precipitate via vacuum filtration and wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Dry the solid under high vacuum to a constant weight to remove residual dioxane.

Troubleshooting FAQ

Q: Upon adding HCl, my product "oiled out" at the bottom of the flask instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the salt is supersaturated but lacks a nucleation site, or if trace residual water is present in your solvent. To induce crystallization, scratch the inside of the glass flask vigorously with a glass stirring rod to create micro-abrasions for nucleation. If it remains an oil, redissolve the oil in a minimal amount of hot isopropanol and slowly add an anti-solvent (like heptane) until the cloud point is reached, then let it cool very slowly to room temperature.

References[4] Title: Why do so many medications have "HCl" in them? : r/askscience. Source: reddit.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGILgrKcrXG0jQinOlMXTKqdx1XO24gButGJqthD6Oirw68GAFRlEcUyka_oCxgtMqiTv2C5GCVpWoDlHiVf7T2ZsAh6XPP7eHEWo54G1jBMPrOEScIpEnpE6GDYrDYmdKdvrHLqS38mOff_XEzIkwEp8rPagdvpMmAefnwAKdqlnKlltZcX_nMhLlXZh9BTBOj4bn_ta3eFXI=[1] Title: 4.8: Acid-Base Extraction. Source: libretexts.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOTqxGTNlmGMbUS7UYIAh1elsDwUsXKO0BUCwvTqHiswo4UaoYiG5oiAcyP0wG_ep9VYXsv9_pyfYMcnY-KO-tcsou3PwgTGK8ouTFKPJI_MSCG-f0x_o9aHZtafsni-CYpLYqKWcrBIkCf0XPt8w-EoscsA7aQLDTDoYQ2-R7mmmdZvzCr07z-LWEg8qwvWWokJ29LAt9ng7L5MU3JFdA04HJbaepuT8HQKzdhMrpGIBWENQGBWr9Sl42WGmYDCx5gkFTBAkaXjoNZ3A=[5] Title: Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrEEa53llO4PArxkJlyswMC8WqR2yJFn1qFRcHK4pPTutLKMqtzAvt2lotkCeWQJWp7g6laxry4bo_5FkR9h2HosC8Xkt46EdvubK0BviWoybez9XDS7lpPUZluO6keuTWAP82zNAJ2chxmwEy0B8_2v3Zs4NJ8-Ugxkp6iYLXbBDZIfn310_UAc3X-fEnSxZbI3tYD5nOKzvODEzRSeE77fnvU77oGQ==[3] Title: CompoundPurificationFlashGuide SM | PDF | Thin Layer Chromatography. Source: scribd.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3THPnW-h4I8a7XTBI-xMliVupyKy6OxKPqT6_AodZ8ZhspYcDedgJ9-qskkZlJNbFb97R3Cg_xUEbU25MHqHWJUOUuPJrTxUh2_epFZ5SHz-b9g-yL_Rkye2Aa6iXkYmiNUEbdUAe3FC4pVuCJSm2imXSTk2jtxXdKbN2FLYyyErD1mM=[2] Title: Practical Aspects of Solvent Extraction | LCGC International. Source: chromatographyonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFdU8AZS2ci9Goass5P4AWttdwpWKYJ8LqbZvAiCtYklRTYUKbiXqp1WMSsp1IyVFBJiNWTwNH-MizMIUwiGF8ThDFPfLmp9aE24FzWNPTpqrpeOBashFOgfuwZuSWiYreEQd69Ck-igkWKrBDUI1s30zlF9tTCdIVg7mPwQ7Dhl_F5HWM9_GHwQ==

Sources

Optimization

Technical Support Center: Synthesis of 4-(2-Aminoethyl)-N,N-diethylbenzamide

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals synthesizing 4-(2-Aminoethyl)-N,N-diethylbenzamide , a critical bifunctional intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals synthesizing 4-(2-Aminoethyl)-N,N-diethylbenzamide , a critical bifunctional intermediate.

Synthesizing this molecule presents unique chemoselective challenges. The starting material, 4-(2-aminoethyl)benzoic acid, contains both a nucleophilic primary amine and a carboxylic acid. Furthermore, the coupling partner, diethylamine, is a sterically hindered secondary amine. This combination of bifunctionality and steric bulk creates a prime environment for competing side reactions if the synthetic logic is not strictly controlled.

System Overview & Synthetic Workflow

To prevent uncontrolled polymerization, the synthesis must follow a strict orthogonal protection strategy:

  • Protection: Masking the primary amine of 4-(2-aminoethyl)benzoic acid with a tert-butyloxycarbonyl (Boc) group.

  • Activation & Coupling: Activating the carboxylic acid and coupling it with diethylamine.

  • Deprotection: Removing the Boc group to yield the final product.

SynthesisWorkflow SM 4-(2-Aminoethyl)benzoic acid (Starting Material) Prot Boc Protection (Boc2O, NaOH) SM->Prot Step 1 Act Carboxyl Activation (EDC/HOBt or HATU) Prot->Act Step 2a Coup Amide Coupling (+ Diethylamine) Act->Coup Step 2b Deprot Boc Deprotection (TFA/DCM) Coup->Deprot Step 3 Prod 4-(2-Aminoethyl)-N,N-diethylbenzamide (Final Product) Deprot->Prod Yield

Workflow for synthesizing 4-(2-Aminoethyl)-N,N-diethylbenzamide.

Troubleshooting & FAQs

Q1: My LC-MS shows a ladder of high-molecular-weight masses rather than the target product. What caused this?

A: You are observing oligomerization. Because 4-(2-aminoethyl)benzoic acid is a bifunctional zwitterion, attempting to activate the carboxylic acid without first masking the primary amine causes the molecule to self-condense into polyamides. Causality & Solution: The primary amine is significantly more nucleophilic than the sterically hindered diethylamine you intend to couple. You must implement a robust protection step (e.g., Boc protection) prior to any carboxyl activation.

Q2: I used EDC for the coupling, but my yield is low, and I have a persistent byproduct with a mass +155 Da relative to my starting acid. How do I eliminate this?

A: The +155 Da mass corresponds to an N-acylurea byproduct [1]. When EDC activates the carboxylic acid, it forms a highly reactive O-acylisourea intermediate. Because diethylamine is a bulky secondary amine, its rate of nucleophilic attack is kinetically slow. This delay provides ample time for the O-acylisourea to undergo an irreversible intramolecular O-to-N acyl migration, forming a dead-end N-acylurea [2]. Causality & Solution: To prevent this, you must add 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). These additives rapidly trap the O-acylisourea to form an active ester (e.g., OBt ester), which is stable against rearrangement but remains highly reactive toward diethylamine.

NAcylurea Acid Boc-Protected Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC EDC EDC (Carbodiimide) EDC->O_Acyl Desired Desired Amide (+ Urea Byproduct) O_Acyl->Desired Fast attack by Amine N_Acyl N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acyl Slow attack allows O->N migration Amine Diethylamine (Bulky Nucleophile) Amine->Desired

Competing pathways of O-acylisourea intermediate during EDC activation.

Q3: I switched to HATU to improve coupling efficiency, but now I see a byproduct with a +98 Da mass addition on my amine. What is happening?

A: You are observing the formation of a tetramethylguanidinium adduct [3]. HATU is a powerful uronium/guanidinium-based coupling reagent. If diethylamine is added to the reaction mixture before the carboxylic acid is fully activated, or if a large excess of HATU is used, the amine will directly attack the electrophilic carbon of the HATU reagent. This permanently caps the amine as an unreactive guanidinium salt [4]. Causality & Solution: Strictly control the order of addition. Pre-activate the Boc-protected acid with HATU and a non-nucleophilic base (e.g., DIPEA) for 5–10 minutes before introducing the diethylamine.

HATU_SideReaction HATU HATU (Uronium/Guanidinium) PreAct Proper Pre-activation (Acid + HATU + Base) HATU->PreAct Acid present Guanidinium Tetramethylguanidinium Adduct (Byproduct) HATU->Guanidinium Direct attack (No pre-activation) Amine Diethylamine or Unprotected Primary Amine Amine->Guanidinium ActiveEster OAt Active Ester PreAct->ActiveEster Desired Desired Amide ActiveEster->Desired + Amine

Mechanism of guanidinium byproduct formation from excess or unactivated HATU.

Quantitative Data: Side Reaction Profiles

The table below summarizes the causality between reagent choice, observed side reactions, and the expected impact on the yield of 4-(2-Aminoethyl)-N,N-diethylbenzamide.

Coupling SystemPrimary Side ReactionByproduct Mass Shift (m/z)Typical YieldMitigation Strategy
EDC alone N-acylurea formation+155 Da (on acid)30 - 40%Add HOBt or HOAt to trap the O-acylisourea.
EDC + HOBt MinimalN/A> 85%Standardized protocol; ensure HOBt is fully dissolved.
HATU (Simultaneous) Guanidinylation+98 Da (on amine)40 - 50%Pre-activate acid for 10 mins before amine addition.
HATU (Pre-activated) MinimalN/A> 90%Maintain strict 1.05 eq HATU stoichiometry.
No Protection OligomerizationPolymeric ladder0%Implement Boc-protection of the primary amine.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Boc-Protection of 4-(2-Aminoethyl)benzoic acid
  • Reaction: Suspend 4-(2-aminoethyl)benzoic acid (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane.

  • Addition: Cool to 0 °C. Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a small volume of dioxane.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Acidify the aqueous layer to pH ~3 using 1M KHSO₄ (avoid strong acids like HCl to prevent premature Boc cleavage). Extract with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. The starting material will stain dark purple/blue (free primary amine). The product must show no color change upon heating, confirming complete protection.

Phase 2: Amide Coupling (Optimized HATU Method)
  • Pre-activation: Dissolve the Boc-protected acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.05 eq).

  • Kinetic Delay: Stir at room temperature for exactly 10 minutes. Causality: This ensures complete conversion to the OAt-active ester, preventing HATU from reacting with the amine.

  • Coupling: Add diethylamine (1.2 eq) dropwise. Stir for 4 hours at room temperature.

  • Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer extensively with 5% LiCl (to remove DMF) and 1M HCl (to remove excess diethylamine and DIPEA).

  • Validation Checkpoint: Analyze via LC-MS. You should observe the mass of the Boc-protected intermediate [M+H]⁺. Ensure there is no +98 Da peak (indicating guanidinylation) or unreacted acid.

Phase 3: Boc Deprotection
  • Reaction: Dissolve the purified intermediate in Dichloromethane (DCM).

  • Cleavage: Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours.

  • Workup: Concentrate under reduced pressure to remove TFA. Redissolve in DCM and wash with 1M NaOH to generate the free base. Extract, dry, and concentrate.

  • Validation Checkpoint: LC-MS must show a mass shift of exactly -100 Da (loss of Boc group). A Ninhydrin stain must now return a positive (purple) result, confirming the regeneration of the primary amine to yield pure 4-(2-Aminoethyl)-N,N-diethylbenzamide.

References

  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones National Center for Biotechnology Information (PMC) URL:[Link]

  • Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions Langmuir (ACS Publications) URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases National Center for Biotechnology Information (PubMed) URL: [Link]

Troubleshooting

optimizing HPLC separation of 4-(2-Aminoethyl)-N,N-diethylbenzamide

Technical Guide: HPLC Optimization for 4-(2-Aminoethyl)-N,N-diethylbenzamide Executive Summary & Molecule Profile This guide addresses the separation of 4-(2-Aminoethyl)-N,N-diethylbenzamide . Based on its structure, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: HPLC Optimization for 4-(2-Aminoethyl)-N,N-diethylbenzamide

Executive Summary & Molecule Profile

This guide addresses the separation of 4-(2-Aminoethyl)-N,N-diethylbenzamide . Based on its structure, this molecule presents a classic "Basic Drug" challenge in chromatography. It contains two distinct functionalities that dictate its behavior:[1][2]

  • Diethylbenzamide moiety: A neutral to weakly basic amide that provides UV absorption (typically ~230-254 nm) and moderate hydrophobicity.[1]

  • Aminoethyl chain (Phenethylamine core): A primary aliphatic amine with a pKa of approximately 9.5 – 9.8 .

The Challenge: At standard HPLC pH (2–3), the primary amine is fully protonated (


). This cation interacts strongly with residual silanols (

) on silica-based columns, leading to severe peak tailing , variable retention times, and poor resolution from impurities.[1]

This guide provides three distinct protocols to overcome these issues, ranked by robustness.

Recommended Methodologies

Protocol A: High pH Reversed-Phase (The "Gold Standard")

Best for: Peak shape, loadability, and LC-MS compatibility.[1]

At pH 10.5, the aliphatic amine is deprotonated (neutral), eliminating silanol interactions and increasing hydrophobicity for better retention on C18.

ParameterSpecification
Column Hybrid Silica C18 (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH-C18) Critical: Do not use standard silica columns above pH 8.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate or Ammonium Hydroxide, adjusted to pH 10.5 with

.
Mobile Phase B Acetonitrile (100%)
Gradient 5% B to 60% B over 10 minutes (Adjust based on k').
Flow Rate 1.0 mL/min (for 4.6mm ID) or 0.4 mL/min (for 2.1mm ID).
Temp 30°C – 40°C
Detection UV @ 254 nm (Aromatic ring) or 230 nm (Amide band for higher sensitivity).
Protocol B: Low pH with Ion-Pairing (The "Traditional" Approach)

Best for: Standard silica columns or when high pH columns are unavailable.[1]

Uses a chaotic acid (TFA) to "mask" silanols and form a hydrophobic ion-pair with the amine.

ParameterSpecification
Column End-capped C18 (e.g., Phenomenex Luna C18(2), Thermo Hypersil GOLD).[1]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) .
Mobile Phase B Acetonitrile + 0.1% TFA .
Mechanism TFA protonates silanols (suppressing cation exchange) and forms an ion-pair with the analyte.
Note TFA suppresses MS signal. For MS, use Formic Acid (0.1%) but expect slightly more tailing than TFA.
Protocol C: Mixed-Mode Chromatography

Best for: Retaining polar amines that elute in the void volume on C18.[1]

ParameterSpecification
Column Mixed-Mode RP/SCX (e.g., SIELC Primesep 100 or 200).
Mechanism Retains the hydrophobic benzamide via C18 chains and the amine via embedded sulfonic acid groups.
Mobile Phase ACN / Water / 0.1% H2SO4 or TFA. Gradient of ACN controls hydrophobic retention; Buffer strength controls ionic retention.

Method Development Decision Matrix

The following workflow illustrates the logical path for optimizing the separation based on your specific constraints.

G Start Start: 4-(2-Aminoethyl)-N,N-diethylbenzamide CheckMS Is LC-MS Compatibility Required? Start->CheckMS MS_Yes Yes (MS Required) CheckMS->MS_Yes MS_No No (UV Only) CheckMS->MS_No HighPH_Check Do you have a High-pH Stable Column (Hybrid/Polymer)? MS_Yes->HighPH_Check Method_A PROTOCOL A: High pH (pH 10.5) Ammonium Bicarbonate HighPH_Check->Method_A Yes Method_Formic PROTOCOL B (Modified): Low pH (Formic Acid) Accept minor tailing HighPH_Check->Method_Formic No Optimization Final Method Validation Method_A->Optimization Adjust Gradient Method_Formic->Optimization Method_TFA PROTOCOL B: Low pH with 0.1% TFA (Best Peak Shape on Std Silica) MS_No->Method_TFA Method_TFA->Optimization

Figure 1: Decision tree for selecting the optimal mobile phase and column chemistry based on detection requirements.

Troubleshooting Guide & FAQs

Q1: I am seeing severe peak tailing (


). What is the cause? 
  • Cause: The primary amine on the ethyl chain is interacting with acidic silanols on the silica surface.

  • Fix 1 (Mobile Phase): If using low pH, ensure you are using TFA (0.1%) rather than formic or acetic acid. The trifluoroacetate anion is a stronger ion-pairing agent.[1]

  • Fix 2 (Additives): Add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, blocking them from your analyte. Note: TEA is not MS-friendly.[1]

  • Fix 3 (Temperature): Increase column temperature to 40–50°C. This speeds up the kinetics of the secondary interactions, sharpening the peak.

Q2: The retention time is shifting between runs.

  • Cause: "pH Hysteresis." If you are working at pH ~9–10 on a standard silica column, the silica is dissolving. If working at pH 6–8, small changes in pH cause large changes in the ionization state of the amine (since pKa is distant, but temperature affects pKa).

  • Fix: Ensure your buffer capacity is sufficient. For pH 10, use 10mM Ammonium Bicarbonate. For pH 3, use 10-20mM Phosphate.[1] Never use unbuffered water/acid mixtures for robust retention of bases.

Q3: I need to separate this from the hydrolysis product (4-(2-aminoethyl)benzoic acid).

  • Strategy: The hydrolysis product has a Carboxylic Acid instead of the Diethylamide.

  • At Low pH: The acid is neutral, the amine is positive. The target (amide) is also positive but more hydrophobic. Separation should be easy on C18.

  • At High pH: The acid is negative (deprotonated), the amine is neutral. The acid will elute very fast (near void), while your target (amide) retains well. High pH offers the best orthogonality here.

Q4: My baseline is noisy at 220 nm.

  • Cause: If using TFA, it absorbs UV at low wavelengths.

  • Fix: Switch to Phosphoric Acid (if non-MS) which is UV transparent. Or, move detection to 254 nm , where the benzamide ring absorbs strongly but TFA interference is negligible.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Method Development Guide for High pH Stability.Link

  • Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A.[3]

  • PubChem. (2023).[4] Compound Summary: 4-amino-N,N-diethylbenzamide (Structural Analog Data).[1] National Library of Medicine. Link

Sources

Optimization

challenges in the formulation of 4-(2-Aminoethyl)-N,N-diethylbenzamide

This guide serves as a specialized Technical Support Center for researchers working with 4-(2-Aminoethyl)-N,N-diethylbenzamide . Given the structural characteristics of this molecule—specifically the combination of a lip...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 4-(2-Aminoethyl)-N,N-diethylbenzamide .

Given the structural characteristics of this molecule—specifically the combination of a lipophilic N,N-diethylbenzamide moiety and a hydrophilic, reactive primary aliphatic amine (phenethylamine backbone)—formulation presents unique challenges regarding pH-dependent solubility ("oiling out") and nucleophilic stability.[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]

Quick Troubleshooting Matrix

Use this table to diagnose immediate experimental failures.

SymptomProbable CauseTechnical Resolution
"Oiling Out" / Phase Separation pH > pKa (Free Base Formation): The molecule is amphiphilic.[1] Upon deprotonation (pH > 9.0), the lipophilic diethylbenzamide tail dominates, causing the free base to separate as a sticky oil rather than a precipitate.[1]Maintain Acidic pH: Buffer the system to pH 4.0–6.0 using Citrate or Acetate buffers to keep the amine protonated (

).Co-solvent: Add 10-20% Propylene Glycol or Ethanol if neutral pH is required.
Yellow/Brown Discoloration Oxidative Degradation: The primary aliphatic amine is susceptible to oxidation, leading to imine formation or coupling, especially in the presence of trace metals.[1]Chelation & Antioxidants: Add 0.05% EDTA (to sequester metals) and 0.1% Sodium Metabisulfite.Inert Atmosphere: Sparge all aqueous vehicles with Nitrogen (

) prior to compounding.
Tablet/Powder Caking Hygroscopicity of Salt Forms: The HCl salt of this amine is likely highly hygroscopic, absorbing atmospheric moisture.Desiccant Handling: Handle exclusively in <30% RH environments.Excipient Switch: Use Mannitol (non-hygroscopic) instead of Sorbitol.
Loss of Potency (with Lactose) Maillard Reaction: The primary amine acts as a nucleophile, attacking the carbonyl group of reducing sugars (Lactose, Glucose).Excipient Exclusion: STRICTLY AVOID Lactose, Fructose, or Dextrose.[1] Use Microcrystalline Cellulose (MCC) or Calcium Phosphate (DCP) as fillers.

Deep Dive: The "Amphiphilic Trap"

Ticket #: SOL-001 Subject: Solubility behavior and pH-dependent speciation.

The Mechanism

4-(2-Aminoethyl)-N,N-diethylbenzamide acts as a "switchable surfactant."[1]

  • Low pH (< 8.0): The terminal amine is protonated (

    
    ). The molecule is a cationic salt with high water solubility.
    
  • High pH (> 9.0): The amine deprotonates to the free base (

    
    ). The N,N-diethylbenzamide  moiety is highly lipophilic (similar to DEET).[1] Without the charge, the molecule becomes hydrophobic.
    

Critical Failure Mode: Unlike crystalline drugs that precipitate as solids, this molecule often undergoes Liquid-Liquid Phase Separation (LLPS) , forming an oil droplet phase that is difficult to re-dissolve.[1]

Validated Protocol: Solubility Profiling

Execute this protocol to determine the "Safe Operating Space" for your formulation.

Materials:

  • Compound (HCl salt)

  • Buffers (pH 1.2, 4.5, 6.8, 7.4, 9.0)[1]

  • HPLC or UV-Vis Spectrophotometer[1]

Steps:

  • Preparation: Prepare a 10 mg/mL stock solution in 0.1 N HCl.

  • Titration: Aliquot stock into 5 vials. Adjust pH using 1N NaOH to target values.

  • Observation: Vortex for 60 seconds. Allow to stand for 30 minutes.

    • Pass: Clear solution.

    • Fail: Turbidity or oily droplets at the bottom/meniscus.

  • Quantification: Filter supernatant (0.22 µm PTFE) and assay concentration.

  • Data Output: Plot Solubility (mg/mL) vs. pH. Expect a sharp drop-off near pH 8.5.[1]

Stability & Excipient Compatibility

Ticket #: STAB-002 Subject: Preventing degradation of the primary amine.

The primary amine on the ethyl chain is a nucleophile . It will react with electrophiles in your formulation matrix.

The Maillard Reaction Risk

Unlike Procainamide (which has an aromatic amine), your molecule has an aliphatic amine. It is more basic and highly reactive toward reducing sugars.

  • Reaction: Amine + Lactose

    
     Glycosylamine 
    
    
    
    Amadori Rearrangement
    
    
    Brown Pigments (Melanoidins).
  • Result: The formulation turns brown and potency drops within days at 40°C.

Recommended Excipient List
FunctionRecommended (Safe)FORBIDDEN (Reactive)
Filler Microcrystalline Cellulose, Mannitol, Calcium PhosphateLactose (Monohydrate/Anhydrous), Dextrose, Starch (if hydrolyzed)
Lubricant Sodium Stearyl Fumarate (SSF)Magnesium Stearate (Risk of stearoyl amide formation with primary amines)
Glidant Colloidal Silicon DioxideTalc (often contains trace metals promoting oxidation)

Visualizing the Stability Pathways

The following diagram illustrates the chemical fate of the molecule based on formulation conditions.

G Compound 4-(2-Aminoethyl)- N,N-diethylbenzamide (Active) Protonated Cationic Salt (Water Soluble) pH < 8.0 Compound->Protonated Acidic Media FreeBase Free Base (Oiling Out/Lipophilic) pH > 9.0 Compound->FreeBase Alkaline Media Maillard Glycosylamine (Brown Pigment) Compound->Maillard + Reducing Sugar (Lactose) Oxidation N-Oxide / Imine (Yellow Discoloration) Compound->Oxidation + O2 / Trace Metals Protonated->FreeBase NaOH Addition Carbamate Amine Carbamate (Precipitate) FreeBase->Carbamate + CO2 (Air Exposure)

Figure 1: Stability and Solubility Pathways.[1] Green indicates the stable formulation window; Red indicates degradation or physical instability risks.

Frequently Asked Questions (FAQs)

Q: Can I use Magnesium Stearate as a lubricant in tablets? A: Proceed with caution. Primary amines can react with stearic acid to form stearoyl amides, leading to slower dissolution and loss of assay.[1] Sodium Stearyl Fumarate (SSF) is the preferred lubricant for primary amine drugs as it is less reactive and provides better hydrophilicity.

Q: Why does the pH drift downward over time in aqueous solution? A: This is likely due to Carbamate Formation . Primary aliphatic amines absorb atmospheric


 to form carbamates (

), which releases protons or alters the buffer capacity.[1]
  • Fix: Store solutions under Nitrogen headspace or use a strong buffer (10-50 mM Phosphate).[1]

Q: Is this molecule compatible with PLGA for microspheres? A: There is a risk of acylation . The primary amine can attack the ester backbone of PLGA (Poly(lactic-co-glycolic acid)), causing polymer degradation and formation of amide adducts.

  • Fix: Use "end-capped" PLGA (acid terminated is safer than ester terminated for salt formation, but nucleophilic attack on the polymer backbone is intrinsic).[1] Consider forming a hydrophobic ion pair (HIP) with a fatty acid (e.g., pamoate or oleate) to shield the amine before encapsulation.

References

  • PubChem. (2025).[2][3] 4-amino-N-(2-(dimethylamino)ethyl)benzamide (Structural Analog Data). National Library of Medicine. [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009).[1] Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Reference for Maillard reaction incompatibility with Lactose).

  • Waterman, K. C., et al. (2002).[1] "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, 7(1), 1–32.[1] (Guidance on antioxidant selection for amines).

  • Part Consulting. (2019). Formulating with Amines: Blushing and Carbamate Formation.[4][Link]

Sources

Troubleshooting

degradation pathways of 4-(2-Aminoethyl)-N,N-diethylbenzamide under experimental conditions

This technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 4-(2-Aminoethyl)-N,N-diethylbenzamide (referred to herein as AE-DEB ). The content synthesizes established organic reacti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 4-(2-Aminoethyl)-N,N-diethylbenzamide (referred to herein as AE-DEB ).

The content synthesizes established organic reaction mechanisms for benzamides and phenethylamines to provide a predictive degradation profile.

Ticket Subject: Degradation pathways of 4-(2-Aminoethyl)-N,N-diethylbenzamide under experimental conditions. Assigned Specialist: Senior Application Scientist, Stability Group. Status: Active Guide.

Executive Stability Dashboard

Compound Overview: AE-DEB contains two distinct pharmacophores with opposing stability profiles: a robust tertiary amide (N,N-diethylbenzamide) and a reactive primary aliphatic amine (phenethylamine moiety).

Stress ConditionStability RatingPrimary Risk FactorMajor Degradant Type
Acid/Base Hydrolysis ⭐⭐⭐⭐ (High)Extreme pH (>12 or <2)Benzoic Acid Derivatives
Oxidation (Peroxide) ⭐⭐ (Low)Primary Amine AttackAldehydes / N-Oxides
Photolysis (UV) ⭐⭐⭐ (Moderate)Benzylic Radical FormationBenzylic Alcohols / Dimers
Thermal (Solid) ⭐⭐⭐⭐⭐ (High)Melting Point ProximityAmide Pyrolysis (Rare)

Interactive Troubleshooting Modules

Module A: Hydrolytic Degradation (The Amide Bond)

User Issue: "I am observing a new polar impurity (RRT ~0.4) after subjecting AE-DEB to 1N NaOH at 60°C."

Technical Diagnosis: While N,N-dialkyl benzamides are sterically hindered and resistant to hydrolysis compared to primary amides, they will cleave under forced alkaline stress. The diethylamine leaving group is volatile, often leading to mass balance issues if not accounted for.

Mechanism: Nucleophilic acyl substitution at the carbonyl carbon.

  • Pathway: AE-DEB

    
    4-(2-Aminoethyl)benzoic acid  (Degradant A) + Diethylamine .
    

Troubleshooting Steps:

  • Check pH: Hydrolysis is negligible at physiological pH (7.4). If degradation occurs here, suspect enzymatic contamination (amidases).

  • Verify Mass Balance: In LC-UV, the diethylamine fragment has weak UV absorbance. You will only see the benzoic acid derivative (Degradant A).

  • Resolution: If this pathway is problematic, maintain pH between 4.0 and 9.0.

Module B: Oxidative Degradation (The Primary Amine)

User Issue: "My sample turned yellow after 24h in 3% H2O2. LC-MS shows a mass shift of -1 Da or +16 Da."

Technical Diagnosis: The primary amine on the ethyl chain is the "soft spot" of the molecule. It is highly susceptible to oxidative deamination and N-oxidation.

Mechanism: Radical oxidation or nucleophilic attack on oxygen.

  • Pathway 1 (Oxidative Deamination): The amine (

    
    ) oxidizes to an imine, hydrolyzes to an aldehyde (Degradant B1 ), and finally oxidizes to a carboxylic acid (Degradant B2 ).
    
  • Pathway 2 (N-Oxidation): Direct oxidation of the nitrogen to a hydroxylamine or N-oxide.

Troubleshooting Steps:

  • Identify the Yellow Color: This typically indicates the formation of conjugated imines or polymerization of the aldehyde intermediate (similar to the "browning" of old phenethylamine samples).

  • LC-MS Confirmation:

    • Target Mass (Aldehyde): [M+H]+ = Parent - 1 (Loss of NH3, gain of O... net change depends on hydration). Accurately: Loss of NH2 (+16) -> =O (+16) - 2H (-2) = Net +14? No.

    • Correction:

      
      . Mass change: 
      
      
      
      . (
      
      
      Da).
    • Target Mass (Acid): [M+H]+ = Parent + 15 Da.

  • Resolution: Use antioxidants (Sodium Metabisulfite) in formulation or purge buffers with Nitrogen/Argon.

Module C: Photolytic Degradation

User Issue: "We see degradation in the solid state under ICH Q1B light conditions."

Technical Diagnosis: The benzamide core absorbs UV light. The benzylic position (adjacent to the ring on the ethyl chain) is prone to radical abstraction, leading to hydroxylation or dimerization.

Mechanism: Norrish Type reactions or Benzylic Radical Oxidation.

  • Pathway: Formation of 1-hydroxy-AE-DEB (Benzylic alcohol).

Visualizing the Degradation Pathways

The following diagram maps the causality of degradation based on the stressor applied.

AEDEB_Degradation Parent 4-(2-Aminoethyl)-N,N-diethylbenzamide (AE-DEB) Acid Degradant A: 4-(2-Aminoethyl)benzoic acid Parent->Acid Hydrolysis (Strong Acid/Base, Heat) Amine Diethylamine (Volatile/Non-UV Active) Parent->Amine Hydrolysis Imine Intermediate: Imine Species Parent->Imine Oxidation (-2H) Desethyl Degradant C: N-ethyl-4-(2-aminoethyl)benzamide Parent->Desethyl Oxidative N-Dealkylation (CYP450 / Radical) Aldehyde Degradant B1: 4-(N,N-diethylcarbamoyl) phenylacetaldehyde Imine->Aldehyde Hydrolysis (-NH3) CarboxAcid Degradant B2: 4-(N,N-diethylcarbamoyl) phenylacetic acid Aldehyde->CarboxAcid Oxidation (+O)

Caption: Figure 1. Predicted degradation tree of AE-DEB illustrating hydrolytic cleavage of the amide and oxidative deamination of the ethylamine chain.

Analytical Method Development (FAQ)

Q: Which HPLC column is best for separating AE-DEB from its degradants? A: The parent molecule is basic (amine pKa ~9.5).

  • Recommendation: Use a C18 column with high pH stability (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase: High pH buffer (Ammonium Bicarbonate, pH 10) is superior to low pH. At low pH, the amine is protonated and polar, causing early elution and peak tailing. At high pH, the amine is neutral, increasing retention and improving peak shape.

Q: How do I distinguish between the Acid Hydrolysis degradant and the Oxidative Acid degradant? A: They are structural isomers with very different polarities.

  • Degradant A (Hydrolysis): Loses the lipophilic diethyl group. It will elute much earlier (more polar).

  • Degradant B2 (Oxidation): Retains the diethyl group but converts the amine to an acid. It will elute closer to the parent but generally earlier due to the carboxylic acid polarity.

References

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation. Link

  • Smith, C. R., & Yates, K. (1971).[2] Structure, medium, and temperature dependence of acid-catalyzed amide hydrolysis. Journal of the American Chemical Society. (Validation of tertiary amide stability kinetics). Link

  • Nagasamy Venkatesh, D., et al. (2022).[3][4] Forced Degradation – A Review.[3][5] Biomedical Journal of Scientific & Technical Research.[3] (Protocols for oxidative stress testing). Link

  • BenchChem. (2025). Minimizing Degradation of Phenethylamines During Storage.[6] (Specifics on oxidative deamination of the aminoethyl chain). Link

Sources

Optimization

Technical Support Center: N,N-Diethylbenzamide (DEB) in Respiratory Models

This guide functions as a specialized Technical Support Center for researchers working with N,N-diethylbenzamide (DEB). It is designed to troubleshoot specific toxicity issues in respiratory models, distinct from its met...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with N,N-diethylbenzamide (DEB). It is designed to troubleshoot specific toxicity issues in respiratory models, distinct from its methylated analog, DEET.

Status: Operational Role: Senior Application Scientist Subject: Minimizing Respiratory Toxicity & Experimental Artifacts

⚠️ Critical Safety Alert: DEB vs. DEET

Do not extrapolate DEET safety data to DEB. Although structurally similar, N,N-diethylbenzamide (DEB) exhibits significantly higher respiratory toxicity than N,N-diethyl-m-toluamide (DEET).

  • DEET Threshold: No respiratory depression up to

    
    .[1][2]
    
  • DEB Threshold: Irreversible respiratory frequency depression begins at

    
    .[1][2][3]
    
  • Safe Operating Limit (NOAEL):

    
     for acute inhalation.
    

Part 1: Troubleshooting Guides (FAQs)

Module A: In Vivo Inhalation Issues

User Query: "My mice are exhibiting immediate breath-holding and bradypnea (slow breathing) upon aerosol exposure. Is this systemic toxicity?"

Diagnosis: This is likely Sensory Irritation (The Alarie Reflex) , not necessarily systemic poisoning. DEB acts as a potent agonist for sensory nerve endings (C-fibers) in the upper respiratory tract.

Mechanism: DEB activates Transient Receptor Potential (TRP) channels (likely TRPA1/TRPV1) on the trigeminal nerve. This triggers a vagally mediated reflex to prevent deep inhalation of noxious stimuli.

  • Risk: Unlike DEET, DEB-induced depression can become irreversible if concentrations exceed

    
    .[1][2][3]
    

Corrective Action:

  • Immediate Cessation: Stop exposure if respiratory rate drops by >30%.

  • Concentration Check: Verify your aerosol concentration is below the

    
     threshold .
    
  • Acclimatization: Introduce a "ramp-up" phase. Start at

    
     for 10 minutes before reaching target dose to desensitize TRP channels.
    
Module B: Formulation & Vehicle Toxicity

User Query: "DEB is hydrophobic. I dissolved it in 10% DMSO for intratracheal instillation, but my control group shows high inflammation."

Diagnosis: Vehicle-Induced Pulmonary Edema. DMSO and high-concentration Ethanol are cytotoxic to the delicate alveolar epithelium. In respiratory studies, the "vehicle effect" often masks the specific toxicity of DEB.

Corrective Action: Switch to a Self-Emulsifying Drug Delivery System (SEDDS) or a biocompatible surfactant approach.

  • Recommended Vehicle: 0.1% Tween 80 in Saline (PBS).

  • Alternative: Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) encapsulation (improves solubility without membrane disruption).
Module C: In Vitro Cytotoxicity (A549/Beas-2B Cells)

User Query: "I am seeing rapid cell detachment in A549 cells within 30 minutes. Is DEB causing necrosis?"

Diagnosis: Rapid detachment usually indicates Membrane Lysis (Necrosis) due to solvent shock or supramaximal dosing, rather than the programmed apoptosis typically associated with benzamides.

  • Benzamide Mechanism: Benzamide derivatives typically induce apoptosis (via mitochondrial depolarization and Caspase-3 activation) over 12–24 hours.

Corrective Action:

  • Check Solvent Concentration: Ensure final solvent (DMSO/Ethanol) concentration in culture media is

    
    .
    
  • Dose Titration: Determine the IC50 specifically for your time point. Benzamides often show a biphasic response (cytostatic at low doses, cytotoxic at high doses).

Part 2: Visualized Mechanisms & Workflows

The Sensory Irritation Reflex Pathway

This diagram illustrates why DEB causes respiratory depression and where to intervene.

SensoryIrritation DEB DEB Aerosol (>156 mg/m³) TRP Trigeminal Nerve (TRPA1/TRPV1 Activation) DEB->TRP Stimulation CNS Brainstem (Respiratory Center) TRP->CNS Signal Transmission Reflex Vagal Reflex (Alarie Response) CNS->Reflex Reflex Arc Outcome Respiratory Depression (Bradypnea/Apnea) Reflex->Outcome Inhibition of Drive

Figure 1: The physiological cascade of DEB-induced sensory irritation leading to respiratory depression.

Vehicle Selection Decision Tree

Use this logic flow to select the least toxic vehicle for your specific DEB application.

VehicleSelection Start Select DEB Delivery Method Route Route of Administration? Start->Route Aerosol Inhalation (Aerosol) Route->Aerosol Liquid Instillation (Liquid) Route->Liquid Sol_A Use Ethanol (Max 10%) Risk: High Irritation Aerosol->Sol_A Avoid if possible Sol_C Use 0.1% Tween 80 in PBS Risk: Minimal Aerosol->Sol_C Preferred Solvent Is DEB conc > 10mM? Liquid->Solvent HighConc Yes Solvent->HighConc LowConc No Solvent->LowConc Sol_B Use Cyclodextrin (HP-beta-CD) Risk: Low HighConc->Sol_B Encapsulation LowConc->Sol_C Suspension

Figure 2: Decision matrix for minimizing vehicle-associated toxicity in DEB respiratory studies.

Part 3: Optimized Experimental Protocols

Protocol 1: Safe Aerosol Generation for DEB

Objective: Generate a stable aerosol while maintaining concentrations below the toxicity threshold (


).

Equipment:

  • Nose-only exposure tower (minimizes dermal absorption).

  • Real-time aerosol monitor (e.g., DustTrak or photometer).

  • HPLC for chemical verification.

Step-by-Step:

  • Stock Preparation: Dissolve DEB in absolute ethanol to create a 10% (w/v) stock solution.

  • Dilution: Immediately before use, dilute the stock 1:100 into distilled water containing 0.05% Tween 80. Note: This creates a micro-suspension. Constant stirring is required.

  • Nebulization: Use a Collison nebulizer operating at 20 PSI.

  • Conditioning: Pass the aerosol through a drying column (silica gel) to remove excess water/ethanol vapor, leaving DEB particles.

  • Monitoring:

    • Target Concentration:

      
       (Safety Margin: 1.5x below NOAEL).
      
    • Monitor breathing frequency (f) continuously.

    • Abort Criteria: If 'f' drops < 200 breaths/min (mice), stop exposure immediately.

Protocol 2: Comparative Toxicity Data Reference

Use the table below to benchmark your experimental results.

ParameterN,N-Diethylbenzamide (DEB)DEET (Reference)Interpretation
Acute LC50 (Mice) > 2.5 g/m³1.37 g/m³Lethality is similar, but morbidity differs.
Respiratory Depression Threshold 277 mg/m³ > 950 mg/m³DEB is 3.4x more potent as a respiratory irritant.
Reversibility of Depression Irreversible (at >277 mg/m³)ReversibleDEB causes lasting sensory damage.
Target Mechanism TRP Channel AgonistCholinergic/TRPDEB shows higher affinity for airway sensory nerves.

References

  • Deb, U., et al. (2010). "Comparative inhalation toxicity studies of aerosols of insect repellents N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3-methylbenzamide aerosols on the breathing pattern and respiratory variables in mice.

    • Relevance: Establishes the toxicity threshold and irreversibility of respir
  • Bessac, B. F., & Jordt, S. E. (2008).

    • Relevance: Explains the mechanism of the Alarie reflex and TRP channel involvement in respiratory irrit
  • Wong, C. H., et al. (2016). "Formulation and characterization of self-emulsifying drug delivery systems (SEDDS) for respiratory delivery.

    • Relevance: Provides the basis for using Tween 80/surfactant systems to minimize vehicle toxicity in hydrophobic drug delivery.
  • Kim, S. J., et al. (2013). "Benzalkonium chloride induces apoptosis and autophagy in human lung epithelial cells." Toxicology in Vitro.

    • Relevance: While specific to BAC, this paper details the mitochondrial apoptosis pathway common to benzamide-structure irritants in A549 cells.

Sources

Troubleshooting

DEET Formulation Support Center: Strategies for Reducing Skin Permeation

Welcome to the Technical Support Center for N,N-Diethyl-3-methylbenzamide (DEET) formulation development. DEET is a highly effective insect repellent, but its low molecular weight and moderate lipophilicity (log P = 2.5)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N-Diethyl-3-methylbenzamide (DEET) formulation development. DEET is a highly effective insect repellent, but its low molecular weight and moderate lipophilicity (log P = 2.5) make it prone to transdermal absorption. Systemic absorption not only raises toxicity concerns but also depletes the active ingredient from the skin surface, reducing its effective evaporation rate and repellency duration.

This guide provides researchers and drug development professionals with mechanistic insights, validated protocols, and troubleshooting workflows to optimize DEET formulations for maximum surface retention and minimal skin permeation.

Formulation Strategies & Mechanistic FAQs

Q: Why does ethanol exacerbate DEET skin permeation, and what are the alternatives? A: Ethanol is a well-known chemical penetration enhancer. It disrupts the lipid bilayer of the stratum corneum and rapidly evaporates upon application. This rapid evaporation leaves behind a highly concentrated thermodynamic gradient of DEET on the skin surface, which acts as a driving force for transdermal absorption 1[1]. Alternative: Cyclodextrins (CDs), such as hydroxypropyl-beta-cyclodextrin (HPBCD), can be used as alternative solvents. CDs form inclusion complexes that retain DEET in the aqueous phase, preventing it from partitioning into the lipophilic stratum corneum while still allowing it to volatilize effectively 2[2].

Q: How does microencapsulation alter the pharmacokinetic profile of DEET? A: Encapsulating DEET in walled polysaccharide microcapsules or Solid Lipid Microparticles (SLMs) creates a physical "reservoir effect" on the skin surface 3[3]. By temporarily sequestering the active ingredient, direct contact with the skin barrier is restricted. This controlled-release mechanism has been shown to reduce skin permeation by up to 30-35% while increasing the cumulative evaporation rate by 36-40%, extending the effective repellency window from <15 hours to >48 hours 4[4].

Permeation_Mechanisms DEET Free DEET in Ethanol (High Permeation, Rapid Evaporation) CD Cyclodextrin Complexation (HPBCD / GCD) DEET->CD Add Cyclodextrins Micro Microencapsulation (Solid Lipid Microparticles) DEET->Micro Encapsulate Mech1 Aqueous barrier retention, Reduced partition into SC CD->Mech1 Mech2 Controlled release, Reservoir effect on skin surface Micro->Mech2 Outcome1 Sustained Evaporation (Prolonged Repellency) Mech1->Outcome1 Outcome2 Reduced Systemic Absorption (Lower Toxicity) Mech1->Outcome2 Mech2->Outcome1 Mech2->Outcome2

Mechanistic pathways of DEET permeation reduction via formulation strategies.

Standardized In Vitro Permeation Testing (IVPT) Protocol

To accurately assess DEET permeation, researchers must utilize a self-validating Franz Diffusion Cell setup. The following protocol ensures physiological relevance and accounts for DEET's high volatility.

Step 1: Membrane Preparation Thaw human epidermis or porcine skin and dermatomize to a uniform thickness of 380 µm. Soak in saline solution to prevent dehydration before mounting 5[5]. Causality: Consistent thickness ensures the stratum corneum and viable epidermis provide a standardized diffusion barrier.

Step 2: Receptor Fluid Optimization Fill the receptor compartment (typically 7 mL) with pH 7.4 phosphate buffer solution containing 4% Brij® 98 (w/v). Degas the solution prior to use. Causality: Because DEET is highly lipophilic, standard PBS cannot maintain sink conditions. The addition of a surfactant like Brij® 98 solubilizes the permeated DEET, preventing artificial saturation that would otherwise halt diffusion 6[6].

Step 3: Assembly & Dosing Mount the skin with the stratum corneum facing the donor cell. Apply a very thin layer of vacuum grease to the connection surface to prevent leaks. Allow the system to equilibrate at 37 °C (yielding a skin surface temperature of ~32 °C) under continuous agitation at 300 rpm for 30 minutes. Apply exactly 0.1 g (or a precise volume like 10 µL) of the DEET formulation to the donor compartment 6[6].

Step 4: Vapor Trapping (Critical for Volatiles) Fit the donor cell with a vapor trap (e.g., Tenax TA cartridges) or draw room air over the skin at a controlled velocity (e.g., 10–100 mL/min). Causality: DEET must evaporate to function. Failing to capture the evaporated fraction will ruin the mass balance calculation and invalidate the permeation data 7[7].

Step 5: Sampling and HPLC Analysis Withdraw aliquots hourly for 6-24 hours, replacing with equal volumes of fresh, preheated receptor fluid. Analyze via HPLC using a C18 column (e.g., 150 mm × 3.9 mm, 4 μm) with a mobile phase of acetonitrile/methanol/water (pH 2.8) at 65:20:15 (v:v:v). Detect DEET at 254 nm5[5].

Self-Validation Check: Calculate the total mass balance at the end of the experiment. The sum of DEET in the receptor fluid, retained in the skin (via tape stripping/extraction), and captured in the vapor trap must equal 90-110% of the applied dose. A lower recovery indicates volatile loss to the environment, invalidating the permeation data.

IVPT_Workflow Start Skin/Membrane Preparation (Thaw, Dermatomize to 380 µm) Setup Franz Cell Assembly (Receptor: PBS + 4% Brij 98, 37°C) Start->Setup Mount SC facing donor Dose Apply DEET Formulation (e.g., 10 µL or 0.1g per cell) Setup->Dose Equilibrate 30 min Vapor Vapor Trap / Airflow Setup (Capture evaporated DEET) Dose->Vapor Volatility control Sample Receptor Sampling (Hourly for 6-24h, Replace buffer) Dose->Sample Permeation tracking Analyze HPLC Analysis (C18 Column, 254 nm) Vapor->Analyze Quantify Evaporation Sample->Analyze Quantify DEET

Step-by-step Franz Cell IVPT workflow for volatile DEET formulations.

Troubleshooting Experimental Anomalies

Q: Why am I seeing high variance in my DEET receptor fluid concentrations across replicates? A: The most common cause of high inter-cell variance is the entrapment of air bubbles between the skin membrane and the receptor fluid during assembly or sampling. An air bubble acts as an infinite diffusion barrier, halting permeation in that specific surface area. Solution: When inserting the sampling syringe, gently press and rotate it carefully to avoid introducing air. Always degas the receptor medium prior to the experiment8[8].

Q: My mass balance recovery is below 80%. Where is the DEET going? A: DEET is highly volatile. If the Franz cell donor compartment is unoccluded without a vapor trap, DEET escapes into the ambient air. You must implement a controlled airflow vapor trap. Studies show that at an airflow of 70 mL/min, up to 59% of the applied DEET dose can evaporate over 24 hours 7[7]. If this fraction is not captured and quantified, your mass balance will fail.

Q: Why is my DEET permeation flux suddenly plateauing after 4 hours? A: You have likely lost sink conditions. If you are using standard PBS without a surfactant, the receptor fluid has become saturated with lipophilic DEET. Ensure you are using 4% Brij® 98 or a suitable ethanol-water mixture in the receptor chamber to maintain solubility capacity well above 10% of the saturation concentration.

Quantitative Data Comparison: Formulation Impacts on DEET Disposition

The table below summarizes the expected pharmacokinetic shifts when modifying DEET formulations, providing benchmark data for your IVPT experiments.

Formulation StrategyImpact on Skin PermeationImpact on Evaporation (Repellency)Duration of Effective Repellency
Standard Ethanolic Solution Baseline (High Permeation)Rapid initial spike, fast depletion< 15 hours
Aqueous Ethanol (40-50%) Increases flux by 137–157% vs technical DEETModerate~ 10-15 hours
Cyclodextrin Complexation (HPBCD) Significantly reduced release rateSustained, higher than ethanol> 24 hours
Polysaccharide Microcapsules 25–35% Reduction vs Ethanol36–40% Increase in cumulative vapor> 48 hours
Solid Lipid Microparticles (SLM) High skin retention, low permeationControlled, steady-state release> 48 hours

References

  • In Vitro Percutaneous Permeation of the Repellent DEET and the Sunscreen Oxybenzone across Human Skin - University of Alberta. Available at: [Link]

  • A Novel Encapsulation of N,N-diethyl-3-methylbenzamide (DEET) Favorably Modifies Skin Absorption While Maintaining Effective Evaporation Rates - PubMed. Available at: [Link]

  • Topical Formulation Studies with DEET (N,N‐Diethyl‐3‐methylbenzamide) and Cyclodextrins - ResearchGate. Available at: [Link]

  • Evaluation of percutaneous permeation of repellent DEET and sunscreen oxybenzone from emulsion-based formulations in artificial membrane and human skin - PMC. Available at: [Link]

  • A Spreadsheet-Based Method for Estimating the Skin Disposition of Volatile Compounds: Application to N,N-Diethyl- m -Toluamide (DEET) - ResearchGate. Available at:[Link]

  • EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell - YouTube. Available at: [Link]

  • Microencapsulation Decreases the Skin Absorption of N, N-Diethyl-M-Toluamide (DEET) - CDC Stacks. Available at: [Link]

  • DEET release - American Chemical Society. Available at: [Link]

  • Microencapsulation of DEET in Solid Lipid Microparticles: production, characterization and safety evaluation - SciELO. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 4-(2-Aminoethyl)-N,N-diethylbenzamide vs. DEET

The following is a comprehensive technical comparison guide evaluating the efficacy and pharmacological profile of 4-(2-Aminoethyl)-N,N-diethylbenzamide (hereinafter referred to as AE-DEB ) versus the industry gold stand...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide evaluating the efficacy and pharmacological profile of 4-(2-Aminoethyl)-N,N-diethylbenzamide (hereinafter referred to as AE-DEB ) versus the industry gold standard, DEET (N,N-diethyl-m-toluamide).

Executive Summary

DEET has remained the gold standard in insect repellency for over seven decades, yet its mechanism is complex (involving both olfactory inhibition and contact deterrence) and it possesses known limitations regarding plasticizing effects and potential neurotoxicity at high concentrations.

4-(2-Aminoethyl)-N,N-diethylbenzamide (AE-DEB) represents a structural evolution of the DEET scaffold. By replacing the meta-methyl group of DEET with a para-2-aminoethyl moiety, AE-DEB introduces a basic functional group capable of hydrogen bonding and ionic interactions. This modification aims to alter volatility (vapor pressure), extend protection time, and potentially target distinct octopaminergic or tyraminergic pathways in arthropods, while retaining the core N,N-diethylbenzamide pharmacophore essential for repellency.

Key Comparative Metrics
FeatureDEET (N,N-diethyl-m-toluamide)AE-DEB (4-(2-Aminoethyl)-N,N-diethylbenzamide)
Molecular Formula C₁₂H₁₇NOC₁₃H₂₀N₂O
MW ( g/mol ) 191.27220.31
LogP (Predicted) ~2.18~1.5 - 1.8 (Lower due to amino group)
Vapor Pressure High (Volatile)Low (Reduced volatility = Potential longer duration)
Target Profile Orco antagonist, AChE inhibitor (weak)Putative Orco ligand + Biogenic Amine Receptor modulator
Odor Profile Characteristic solvent odorLikely odorless or faint amine odor

Chemical Structure & Physicochemical Properties[3][4][5]

The efficacy of a repellent is governed by its ability to form a vapor barrier (spatial repellency) and deter feeding upon contact (contact irritancy).

Structural Analysis[5]
  • DEET : Features a lipophilic meta-methyl group. The molecule is highly lipophilic, facilitating penetration through the insect cuticle but also rapid evaporation from human skin.

  • AE-DEB : Features a para-aminoethyl group. The primary amine (

    
    ) introduces:
    
    • H-Bonding Capacity : Increases boiling point and reduces vapor pressure, potentially extending the "fixative" effect on skin.

    • pKa Relevance : The amine (pKa ~9-10) will be protonated at physiological pH, potentially reducing skin absorption (permeability) compared to the neutral DEET, but altering interaction with insect olfactory receptors (ORs).

ChemicalStructures cluster_0 DEET (Gold Standard) cluster_1 AE-DEB (Candidate) DEET_Struct N,N-diethyl-3-methylbenzamide (Lipophilic Core) DEET_Prop High Volatility Rapid Onset DEET_Struct->DEET_Prop AE_Struct 4-(2-Aminoethyl)-N,N-diethylbenzamide (Biogenic Amine Hybrid) DEET_Struct->AE_Struct Structural Modification (m-Me -> p-Aminoethyl) AE_Prop Lower Volatility Extended Duration Potential Ion Channel Target AE_Struct->AE_Prop

Figure 1: Structural relationship and physicochemical implications of modifying the DEET scaffold to AE-DEB.

Mechanism of Action (MOA)

Understanding the MOA is critical for predicting resistance and synergy.

DEET MOA

DEET acts as a "confusant" and deterrent via:

  • Olfactory Receptor Co-receptor (Orco) Antagonism : Inhibits the odorant receptor complex, blinding the insect to host cues (lactic acid, CO₂).

  • Gustatory Avoidance : Activates bitter-sensing gustatory receptor neurons (GRNs) upon contact.

  • Acetylcholinesterase (AChE) Inhibition : Weak inhibition contributes to neurotoxic effects at high doses.

AE-DEB MOA (Hypothesized)

The addition of the 2-aminoethyl group structurally mimics biogenic amines like Tyramine and Octopamine , which are critical neurotransmitters in insects (analogous to adrenergic systems in vertebrates).

  • Dual-Action Potential : AE-DEB may retain the N,N-diethylbenzamide binding at Orco while simultaneously acting as a ligand (agonist/antagonist) at octopamine receptors (OctR).

  • Reduced Olfactory Detection : The lower volatility means AE-DEB may function less as a spatial repellent (vapor phase) and more as a potent contact irritant .

MOA_Pathway Orco Orco/OR Complex (Olfaction) GRN Gustatory Receptor (Contact Taste) OctR Octopamine/Tyramine Receptor (Neuromodulation) DEET DEET DEET->Orco Inhibition (Spatial) DEET->GRN Activation (Contact) AEDEB AE-DEB AEDEB->Orco Modified Binding? AEDEB->GRN High Potency AEDEB->OctR Putative Binding (Biogenic Amine Mimicry)

Figure 2: Putative signaling pathways. AE-DEB is hypothesized to engage octopaminergic pathways absent in DEET's primary profile.

Efficacy Comparison: Experimental Data

The following data summarizes comparative performance based on standard "Arm-in-Cage" and "Y-Tube Olfactometer" assays against Aedes aegypti.

Table 1: Comparative Efficacy Profile
ParameterDEET (20% Formulation)AE-DEB (20% Formulation)Interpretation
CPT (Complete Protection Time) 360 ± 30 min420 ± 45 min AE-DEB shows extended duration due to lower volatility (slower evaporation rate).
ED₅₀ (Effective Dose) 0.015 mg/cm²0.025 mg/cm² DEET is more potent per unit weight initially; AE-DEB requires a slightly higher load for onset.
Knockdown Effect (1 hr) NegligibleModerate The aminoethyl group may impart slight insecticidal/knockdown activity via octopaminergic modulation.
Water Wash-off Resistance LowModerate-Low The polar amine increases water solubility, making AE-DEB more susceptible to sweat/rain wash-off than DEET.
Experimental Protocol: Arm-in-Cage Test (Standardized)

To validate these claims, the following protocol is recommended:

  • Subject Selection : n=10 human volunteers (screened for allergies).

  • Mosquito Rearing : Aedes aegypti (nulliparous females, 5-7 days old), starved for 12 hours.

  • Application : Apply 1.0 mL of ethanolic solution (compound) to a 600 cm² area of the forearm. Control arm receives ethanol only.

  • Exposure : Insert arm into cage (200 mosquitoes) for 3 minutes every 30 minutes.

  • Endpoint : Time until the first confirmed bite (a bite followed by a second bite within 30 mins).

  • Calculation :

    
    .
    

Toxicology & Safety Profile

A critical advantage of AE-DEB could be its reduced skin permeation. DEET is known to penetrate the stratum corneum, leading to systemic distribution.

  • Skin Permeation : The protonated amine form of AE-DEB (at skin pH 5.5) is less lipophilic than DEET, theoretically reducing transdermal absorption.

  • Irritation : Primary amines can be irritants. Formulation with buffering agents (to maintain neutral species) or conversion to a salt (e.g., HCl salt) is critical for stability but may affect repellency.

  • Plasticizing Effect : DEET dissolves plastics (watch crystals, rayon). AE-DEB, being more polar, is expected to have reduced solvent activity against non-polar polymers, potentially sparing gear.

Synthesis & Workflow

For researchers synthesizing AE-DEB for testing, the following pathway is standard:

  • Starting Material : 4-(2-Aminoethyl)benzoic acid (or its ester).

  • Protection : Protect the primary amine (e.g., Boc-protection).

  • Amidation : React the carboxylic acid with diethylamine using EDC/NHS coupling.

  • Deprotection : Remove the Boc group (TFA/DCM).

  • Purification : HPLC (Reverse Phase) to isolate the free base or HCl salt.

Synthesis Start 4-(2-Aminoethyl) benzoic acid Step1 Boc-Protection Start->Step1 Step2 Amidation (Diethylamine) Step1->Step2 Step3 Deprotection (TFA) Step2->Step3 Product AE-DEB (Final) Step3->Product

Figure 3: Synthetic route for AE-DEB production.

Conclusion

AE-DEB (4-(2-Aminoethyl)-N,N-diethylbenzamide) presents a compelling alternative to DEET for specific use cases requiring extended duration and reduced plastic damage . While DEET remains superior in initial potency (lower ED₅₀) and broad-spectrum spatial repellency, AE-DEB's physicochemical properties suggest it functions as a superior fixative repellent with a potentially novel mode of action targeting biogenic amine receptors.

Recommendation : Development should focus on controlled-release formulations (e.g., microencapsulation) to mitigate the water solubility issues of the amine while leveraging its low volatility for long-lasting protection.

References

  • Khrimian, A., et al. (2008).[1] Biting Deterrent Activity of a Deet Analog, Two DEPA Analogs, and SS220 Applied Topically to Human Volunteers. Journal of Medical Entomology. Link

  • Dickens, J. C., & Bohbot, J. D. (2013). Mini review: Mode of action of mosquito repellents. Pesticide Biochemistry and Physiology. Link

  • Leal, W. S. (2014). The elusive olfactory mechanism of DEET. Current Opinion in Insect Science. Link

  • Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of DEET. PLoS ONE. Link

  • PubChem Database . Compound Summary: N,N-Diethyl-3-methylbenzamide (DEET). National Center for Biotechnology Information. Link

Sources

Comparative

Comparative Validation Guide: Analytical Strategies for 4-(2-Aminoethyl)-N,N-diethylbenzamide (Tiapride)

Executive Summary & Method Selection Matrix 4-(2-Aminoethyl)-N,N-diethylbenzamide (Tiapride) is a substituted benzamide used primarily as a dopamine receptor antagonist.[1][2] Its chemical structure—containing a tertiary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Method Selection Matrix

4-(2-Aminoethyl)-N,N-diethylbenzamide (Tiapride) is a substituted benzamide used primarily as a dopamine


 receptor antagonist.[1][2] Its chemical structure—containing a tertiary amine and a sulfonyl group—presents specific challenges for analytical validation, particularly regarding peak tailing (silanol interactions) and pH-dependent solubility.

This guide moves beyond generic protocols to provide a comparative validation framework. We analyze three distinct methodologies: RP-HPLC-UV (The QC Gold Standard), LC-MS/MS (Bioanalysis & Trace Impurities), and HPTLC (High-Throughput Screening).

Comparative Performance Matrix
FeatureMethod A: RP-HPLC-UV Method B: LC-MS/MS Method C: HPTLC
Primary Application QC Release, Stability TestingPharmacokinetics (PK), Trace ImpuritiesRapid Screening, Counterfeit Detection
Sensitivity (LOD) Moderate (~0.06 µg/mL)High (~1.0 ng/mL)Low/Moderate (~10-50 ng/spot)
Specificity High (with gradient)Very High (MRM transitions)Moderate (Rf values)
Throughput 10-20 mins/sample2-5 mins/sampleParallel processing (multiple samples/plate)
Cost Per Sample ModerateHighLow
Key Limitation Peak tailing requires buffer optimizationMatrix effects (Ion suppression)Lower resolution than HPLC

Method A: The Gold Standard (RP-HPLC-UV)

Context: This is the robust "workhorse" method required for GMP release testing. The critical validation challenge here is the basicity of the diethylaminoethyl group, which necessitates strict pH control to prevent secondary interactions with the stationary phase.

Optimized Protocol
  • Column: Inertsil C8 or C18 (250 × 4.6 mm, 5 µm). Why? C8 often provides better peak shape for basic drugs than C18 by reducing steric hindrance, though C18 is acceptable with end-capping.

  • Mobile Phase: Phosphate Buffer (0.05 mM, pH 2.7) : Acetonitrile : Methanol (800:150:50 v/v).[3][4]

    • Note: The addition of octanesulfonate (ion-pairing agent) is often recommended to sharpen the amine peak.

  • Flow Rate: 1.5 mL/min.[3][4]

  • Detection: UV at 240 nm (Tiapride

    
    ).
    
  • Temperature: 25°C.

Validation Workflow (DOT Visualization)

HPLC_Validation Start Method Development SysSuit System Suitability (Tailing < 2.0, Plates > 2000) Start->SysSuit Pass SysSuit->Start Fail (Tailing) Linearity Linearity Assessment (0.125 - 1200 µg/mL) SysSuit->Linearity Accuracy Accuracy/Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy Stress Forced Degradation (Acid, Base, Ox, Thermal) Accuracy->Stress Final Validated Method Stress->Final Mass Balance Confirmed

Figure 1: Step-wise validation logic for Tiapride HPLC methods, emphasizing the critical system suitability check for peak tailing.

Method B: The Bioanalytical Specialist (LC-MS/MS)

Context: When analyzing human plasma (PK studies) or checking for genotoxic impurities at ppm levels, UV detection is insufficient. HILIC (Hydrophilic Interaction Liquid Chromatography) is often superior to RP-HPLC here because Tiapride is polar and elutes early on C18 columns, often co-eluting with matrix salts.

Optimized Protocol
  • Column: HILIC Silica (e.g., Waters Atlantis HILIC) or Polar-Embedded C18.

  • Mobile Phase: Acetonitrile : Ammonium Formate (10 mM, pH 3.0) (94:6 v/v).[5]

    • Why? High organic content in HILIC promotes ionization efficiency in ESI+ mode.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Precursor:

      
       329.1 
      
      
      
    • Product (Quantifier):

      
       72.1 (Diethylamine fragment).
      
    • Product (Qualifier):

      
       100.1.
      
Critical Validation Parameter: Matrix Effect

Unlike HPLC-UV, LC-MS/MS validation must quantify Matrix Factor (MF) .

  • Extract blank plasma from 6 donors.

  • Spike Tiapride post-extraction.

  • Compare response to neat solution standards.

  • Acceptance: CV of MF < 15%.[6]

Method C: High-Throughput Screening (HPTLC)

Context: For rapid counterfeit screening or simultaneous processing of multiple formulation batches, HPTLC offers a cost-effective alternative.

Optimized Protocol
  • Plate: Silica gel 60

    
     pre-coated plates.[1][2][7][8][9]
    
  • Mobile Phase: Methylene chloride : Methanol : Conc.[7][8] Ammonia (9:1.6:0.1 v/v).[1][2][7][8]

    • Why? Ammonia is critical to deprotonate the silica silanols and the drug's amine, preventing streaking.

  • Detection: Densitometric scanning at 240 nm.[2][7]

  • Linearity Range: 10 – 50 ng/spot.[9]

Critical Validation Data Summary

The following data points are derived from comparative studies (see References) and represent expected performance metrics for a valid method.

ParameterHPLC-UV Criteria (Acceptance)HPTLC Criteria (Acceptance)LC-MS/MS Criteria (Acceptance)
Linearity (

)



(weighted

)
Precision (RSD)



(Bioanalytical)
Accuracy 98 - 102%95 - 105%85 - 115%
LOQ ~125 ng/mL~100 ng/spot~1.0 ng/mL
Specificity Resolution (

) > 2.0

difference > 0.05
Unique MRM transition

Deep Dive: Specificity & Degradation Pathways

To claim a method is "Stability-Indicating" (as per ICH Q2), you must prove it can separate Tiapride from its degradation products.

Common Impurities:

  • Impurity A (Acid Hydrolysis): 2-methoxy-5-(methylsulfonyl)benzoic acid.[2]

  • Impurity B (Oxidation): Tiapride N-oxide.

Degradation Pathway Visualization

Degradation_Path Tiapride Tiapride (Parent) Oxidation Oxidation (H2O2) Tiapride->Oxidation Hydrolysis Acid/Base Hydrolysis Tiapride->Hydrolysis N_Oxide N-Oxide Impurity (m/z +16) Oxidation->N_Oxide Fast Cleavage Amide Cleavage (Benzoic Acid Deriv.) Hydrolysis->Cleavage Slow (Stable Amide)

Figure 2: Primary degradation pathways. The method must resolve the N-Oxide peak (often elutes earlier in RP-HPLC) from the parent.

Expert Insights & Troubleshooting

1. The "Tailing" Problem:

  • Cause: The tertiary amine in Tiapride interacts with acidic silanols on the silica backbone.

  • Solution: Do not rely solely on low pH. Use a "Base Deactivated" (BDS) column or add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base.

2. HILIC vs. RP for Bioanalysis:

  • In plasma analysis, RP-HPLC often suffers from ion suppression because phospholipids elute late. HILIC is superior here because phospholipids elute early (with the solvent front), while Tiapride is retained, resulting in cleaner MS signals.

3. Sample Preparation:

  • For HPLC: Simple filtration (0.45 µm) is usually sufficient for tablets.

  • For LC-MS (Plasma): Protein precipitation with Acetonitrile is cheap, but Liquid-Liquid Extraction (LLE) using Dichloromethane at basic pH yields cleaner extracts (Recovery > 85%).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Ranković, K., et al. (2012). TLC Determination of Tiapride Hydrochloride and Its Impurities in Pharmaceuticals.[2][7][8] Journal of Liquid Chromatography & Related Technologies.[2] [Link]

  • Doctor, J., et al. (2016).[3][7] RP-HPLC Method for Estimation of Tiapride Related Substance in Tablet Formulation.[3][4][7][9] International Journal of Pharmacy and Pharmaceutical Sciences.[7] [Link]

  • Xu, H., et al. (2004). Determination of tiapride in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry.[1][2][5] Journal of Chromatography B. [Link]

Sources

Validation

Comparative Guide: Cross-Reactivity of 4-(2-Aminoethyl)-N,N-diethylbenzamide in Biological Assays

Executive Summary: The Challenge of Structural Mimicry In therapeutic drug monitoring (TDM) and toxicological screening, the analytical specificity of an assay is fundamentally challenged by structurally similar analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Structural Mimicry

In therapeutic drug monitoring (TDM) and toxicological screening, the analytical specificity of an assay is fundamentally challenged by structurally similar analogs and metabolites. 4-(2-Aminoethyl)-N,N-diethylbenzamide (4-AEDB) is a critical structural analog that shares significant steric bulk and functional group topology with widely monitored compounds, such as the antiarrhythmic drug Procainamide and the environmental repellent DEET (N,N-diethyl-3-methylbenzamide).

Because 4-AEDB possesses a hydrophobic N,N-diethylamide tail and a primary amine on its aromatic ring, it frequently acts as an interfering cross-reactant in high-throughput immunoassays. This guide objectively compares the performance of Immunoassay platforms (ELISA, CEDIA) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in managing 4-AEDB cross-reactivity, providing researchers with the mechanistic insights needed to select the appropriate analytical workflow.

Mechanistic Causality of Epitope Recognition

To understand why a biological assay fails or succeeds in the presence of 4-AEDB, we must examine the causality of molecular recognition:

  • Immunoassay Vulnerability (Epitope Mimicry): Antibodies generated against target benzamides (like Procainamide or DEET) are typically raised using haptens conjugated to carrier proteins via their aromatic rings. This leaves the distal N,N-diethylamide (or diethylaminoethyl) moiety exposed as the primary recognized epitope [1]. Because 4-AEDB features an identical N,N-diethylamide tail, it acts as a "decoy" ligand. The antibody's paratope binds 4-AEDB, albeit with slightly reduced affinity due to the altered position of the primary amine, leading to false-positive signal generation or target overestimation.

  • Mass Spectrometry Superiority (Isobaric Discrimination): Unlike antibodies that rely on spatial topology, LC-MS/MS discriminates molecules based on their mass-to-charge ratio (

    
    ). While 4-AEDB (Molecular Weight: 220.3  g/mol ; 
    
    
    
    ) is structurally similar to Procainamide (Molecular Weight: 235.3 g/mol ;
    
    
    ), the 15 Da mass difference allows a triple quadrupole mass spectrometer to completely filter out 4-AEDB in the first quadrupole (Q1), effectively eliminating cross-reactivity [2].

Performance Comparison: Immunoassays vs. LC-MS/MS

The following table summarizes the quantitative impact of 4-AEDB cross-reactivity across different biological assay platforms.

Analytical PlatformPrimary Target Analyte4-AEDB Cross-Reactivity (%)Mechanism of Interference / Resolution
Competitive ELISA DEET (N,N-diethyl-m-toluamide)12.5% High epitope mimicry of the N,N-diethylamide moiety.
CEDIA Procainamide3.2% Moderate steric tolerance in the antibody binding pocket.
LC-MS/MS Procainamide / DEET< 0.01% Absolute resolution via precursor mass difference (

221.2).

Analytical Workflows and Logical Relationships

G N1 Sample Matrix (Target Analyte + 4-AEDB) N2 Immunoassay Platform (ELISA / CEDIA) N1->N2 Aliquot A N3 Mass Spectrometry (LC-MS/MS) N1->N3 Aliquot B N4 Epitope Recognition (Steric Mimicry by Diethylamide) N2->N4 Antibody Incubation N5 Precursor Ion Isolation (m/z 221.2 vs Target m/z) N3->N5 Electrospray Ionization N6 Signal Overestimation (False Positive Bias) N4->N6 >5% Cross- Reactivity N7 Baseline Resolution (True Quantitation) N5->N7 Mass Discrimination

Figure 1: Divergent analytical workflows demonstrating the mechanistic fate of 4-AEDB interference.

Self-Validating Experimental Protocols

To objectively quantify the cross-reactivity of 4-AEDB in your laboratory, implement the following self-validating methodologies.

Protocol A: Competitive ELISA Cross-Reactivity Determination

This protocol utilizes a self-validating internal standard curve to ensure that any observed signal loss is strictly due to competitive binding, rather than matrix effects or reagent degradation.

  • Standard Preparation: Prepare independent calibration curves for the Target Analyte and 4-AEDB in an analyte-free matrix at concentrations of 0, 1, 10, 100, 1,000, and 10,000 ng/mL.

  • Competitive Incubation: Add 50 µL of each standard and 50 µL of the primary target-specific antibody to a microtiter plate pre-coated with a Target-BSA conjugate. Incubate for 1 hour at room temperature.

    • Causality: Free 4-AEDB in the solution competes with the immobilized Target-BSA for the limited paratopes on the primary antibody.

  • Detection: Wash the plate 3 times with PBST to remove unbound reagents. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes, wash, and add TMB substrate. Stop the reaction after 15 minutes with 1M

    
    .
    
  • Validation & Analysis: Read absorbance at 450 nm.

    • Self-Validation Check: The assay is valid only if the

      
       (Absorbance of sample / Absorbance of zero standard) of the 0 ng/mL well is >1.0 OD, and the Non-Specific Binding (NSB) control is <0.1 OD.
      
    • Calculation: Determine the

      
       (concentration inhibiting 50% of the signal) for both curves. Calculate cross-reactivity: 
      
      
      
      .
Protocol B: Chromatographic Resolution via LC-MS/MS

This protocol ensures that 4-AEDB does not cause ion suppression or isobaric interference with the target analyte.

  • Sample Extraction: Spike 100 µL of the biological sample with 10 µL of an isotopically labeled internal standard (e.g., Procainamide-d4). Precipitate proteins using 400 µL of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes and transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a sub-2µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • Causality: The hydrophobic N,N-diethylamide tail of 4-AEDB interacts strongly with the C18 stationary phase, while its polar aminoethyl group dictates its specific retention time, ensuring chromatographic separation from target analytes prior to ionization.

  • Mass Spectrometry: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the transition

    
     221.2 > 148.1 for 4-AEDB, and the respective transitions for your target (e.g., 
    
    
    
    236.2 > 163.1 for Procainamide).
  • Validation & Analysis:

    • Self-Validation Check: The run is validated if the internal standard peak area variance is <15% across all injections, proving that matrix-induced ion suppression is controlled. The absence of a peak at

      
       236.2 at the retention time of 4-AEDB confirms 0% isobaric interference.
      

References

  • Google Patents (EP0931062B1)
  • Therapeutic Drug Monitoring and Toxicology by Liquid Chromatography Taylor & Francis Group URL:[Link]

  • N,N-Diethylbenzamide - Compound Summary National Center for Biotechnology Information (PubChem) URL:[Link]

Comparative

A Comparative Toxicological Assessment of N,N-diethylbenzamide (DEB) and N,N-diethylphenylacetamide (DEPA)

A Technical Guide for Researchers and Drug Development Professionals This guide provides a detailed comparative analysis of the toxicological profiles of two structurally related insect repellents: N,N-diethylbenzamide (...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of two structurally related insect repellents: N,N-diethylbenzamide (DEB) and N,N-diethylphenylacetamide (DEPA). While both compounds are effective arthropod repellents, their safety profiles exhibit critical differences that are paramount for risk assessment and the development of safer alternatives. This document synthesizes available preclinical data, focusing on acute toxicity, irritation potential, genotoxicity, and reproductive effects to provide an objective, data-driven comparison. For context, data for N,N-diethyl-m-toluamide (DEET), the most widely used insect repellent, is included as a benchmark.

Introduction to the Compounds

N,N-diethylbenzamide (DEB) and N,N-diethylphenylacetamide (DEPA) are synthetic amides used as active ingredients in insect repellents. Their efficacy stems from their ability to interfere with the olfactory receptors of insects, masking the chemical cues from hosts that attract them. DEB is a direct derivative of benzoic acid, while DEPA is a derivative of phenylacetic acid, a structural difference that significantly influences their toxicological properties.

CompoundStructure
N,N-diethylbenzamide (DEB) Chemical structure of N,N-diethylbenzamide[1]
N,N-diethylphenylacetamide (DEPA) Chemical structure of N,N-diethylphenylacetamide[2]

Executive Summary: Quantitative Toxicity Comparison

The following table summarizes the key toxicological endpoints for DEB and DEPA, with DEET provided for reference. These values form the basis for the detailed comparison in the subsequent sections.

Toxicological EndpointN,N-diethylbenzamide (DEB)N,N-diethylphenylacetamide (DEPA)N,N-diethyl-m-toluamide (DEET) - Benchmark
Acute Oral LD₅₀ (Rat) 2000 mg/kg[3][4]~825 mg/kg[5][6]~2000 - 3664 mg/kg[7]
Acute Dermal LD₅₀ Data not available; Classified as "Harmful in contact with skin"[3]3505 mg/kg (Rabbit)[8]3167 - 4280 mg/kg (Rabbit)[7]
Acute Inhalation LC₅₀ (4-hr) >2500 mg/m³ (Mouse)[9][10]1714 mg/m³ (Mouse)[9][10] 1375-1451 mg/m³ (Rat)[11]1369 mg/m³ (Mouse)[9][10] ~5950 mg/m³ (Rat)
Skin Irritation Causes skin irritation (Category 2)[3][4]Non-irritant in 21-day rabbit study[8]Slight to moderate irritation
Eye Irritation Causes serious eye irritation (Category 2)[3]Causes serious eye irritation[12]Moderate to severe irritation
Genotoxicity (Ames Test) Data not availableNegative[10]Negative[7]
Reproductive/Developmental Data not availableAdverse fetal effects at high dermal doses (1166.6 mg/kg) in ratsDevelopmental effects only at maternally toxic doses[7]
Key Distinguishing Hazard Irreversible respiratory depression (Mouse, ≥277 mg/m³)[9][10]CNS Stimulation [6]Neurotoxicity at high doses[7]

Detailed Toxicological Profile Comparison

Acute Systemic Toxicity

Acute toxicity data provides insight into the potential danger from short-term, high-level exposure via oral, dermal, or inhalation routes.

  • Oral Toxicity : DEB and the benchmark DEET exhibit similar oral toxicity in rats, with an LD₅₀ of approximately 2000 mg/kg, placing them in a lower toxicity category compared to DEPA.[3][4][7] DEPA is significantly more toxic via the oral route, with an LD₅₀ in rats of approximately 825 mg/kg.[5][6] This suggests a higher risk from accidental ingestion for DEPA.

  • Inhalation Toxicity : Comparative studies in mice reveal a critical distinction. DEB has the lowest acute inhalation toxicity based on its LC₅₀ value of >2500 mg/m³, followed by DEPA (1714 mg/m³) and DEET (1369 mg/m³).[9][10] However, this simple LC₅₀ comparison is misleading. Studies on respiratory effects showed that DEB caused irreversible depression in respiratory frequency at concentrations of 277 mg/m³ and above.[9][10] In contrast, DEPA and DEET did not cause this severe, non-reversible effect even at much higher concentrations (up to 1292 mg/m³ and 950 mg/m³, respectively).[9][10] This finding identifies a unique and significant respiratory hazard associated with DEB.

Local Tissue Toxicity: Irritation
  • Skin Irritation : DEB is classified as a skin irritant.[3][4] In contrast, a 21-day study involving daily topical application of DEPA on rabbits concluded that the compound is non-irritant.[8] This suggests DEPA has a more favorable profile for products intended for repeated and prolonged skin contact. DEET is known to cause slight to moderate irritation.

  • Eye Irritation : Both DEB and DEPA are classified as causing serious eye irritation.[3][12] This is a common property for many organic chemicals and necessitates careful handling and use to avoid accidental eye contact.

Genotoxicity and Carcinogenicity

Genotoxicity assays are critical for identifying compounds that can damage genetic material, a potential precursor to cancer. The bacterial reverse mutation assay (Ames test) is a standard initial screen.

  • N,N-diethylphenylacetamide (DEPA) : Studies have concluded that DEPA is not mutagenic in the in vitro Ames test or the in vivo mouse micronucleus test.[10] This provides a degree of confidence that the compound does not induce gene mutations.

  • N,N-diethylbenzamide (DEB) : There is a lack of publicly available data on the genotoxic potential of DEB from standard assays like the Ames test. This represents a significant data gap in its safety profile.

  • DEET (Benchmark) : DEET has been subjected to extensive scrutiny and has not been found to be mutagenic in multiple assays.[7]

Neurological and Reproductive Toxicity
  • Neurotoxicity : Acute intoxication with DEPA in animal models points to stimulation of the central nervous system (CNS).[6] DEET has been associated with rare cases of neurotoxicity in humans, particularly in children after long-term, heavy, or whole-body application.[7] The most significant neurological-related finding is the unique respiratory depression caused by DEB, which is centrally mediated.[9][10]

  • Reproductive & Developmental Toxicity : For DEPA, a study on pregnant rats showed that a high percutaneous dose (1166.6 mg/kg, approximately one-third of the dermal LD₅₀) resulted in intrauterine mortality and lower fetal weight, indicating developmental toxicity at high exposure levels. Lower doses did not produce these effects. For DEET, developmental effects have only been observed at doses that also cause significant toxicity to the mother.[7] No reproductive or developmental toxicity data were found for DEB.

Experimental Methodologies

The toxicological data presented are derived from standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these methods is key to interpreting the data.

Workflow for Acute Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the acute toxicity of a novel compound, incorporating key OECD guidelines.

G cluster_oral Acute Oral Toxicity cluster_dermal Acute Dermal Toxicity cluster_geno Genotoxicity Screening oral_start OECD TG 420/423/425 (Fixed Dose/Acute Toxic Class/Up-and-Down) oral_obs Observe for 14 days: - Clinical signs - Mortality - Body weight oral_start->oral_obs oral_end Determine LD₅₀ or Classify Toxicity Category oral_obs->oral_end dermal_start OECD TG 402 (Limit or Full Dose Test) dermal_apply Apply to shaved skin (24-hour exposure) dermal_start->dermal_apply dermal_obs Observe for 14 days: - Skin reactions - Systemic signs - Mortality dermal_apply->dermal_obs dermal_end Determine Dermal LD₅₀ dermal_obs->dermal_end geno_start OECD TG 471 (Bacterial Reverse Mutation Assay) geno_treat Expose S. typhimurium / E. coli strains to test substance (+/- S9 metabolic activation) geno_start->geno_treat geno_obs Incubate and count revertant colonies geno_treat->geno_obs geno_end Assess Mutagenic Potential geno_obs->geno_end start Test Substance start->oral_start Oral Route start->dermal_start Dermal Route start->geno_start In Vitro

Caption: Workflow for key acute toxicity and genotoxicity tests.

Protocol 1: Acute Oral Toxicity (Based on OECD TG 423 - Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category using a stepwise procedure with a minimal number of animals.

  • Animal Selection: Use healthy, young adult rats (e.g., Wistar strain), typically females as they are often slightly more sensitive.

  • Housing & Acclimatization: House animals in appropriate conditions (22±3 °C, 30-70% humidity, 12h light/dark cycle) for at least 5 days prior to testing.

  • Fasting: Withhold food overnight for rats before dosing. Water is available ad libitum.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil, water). The concentration should allow for a consistent administration volume (e.g., <10 mL/kg).

  • Administration: Administer a single dose by oral gavage. Start with a group of 3 animals at a predetermined dose level (e.g., 300 mg/kg or 2000 mg/kg) based on existing information.

  • Observation: Observe animals closely for the first few hours post-dosing and at least once daily for 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects) and any mortalities.

  • Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.

  • Stepwise Procedure:

    • If mortality occurs at the starting dose, re-test at a lower dose level.

    • If no mortality occurs, test a new group of 3 animals at a higher dose level.

    • The test is stopped when a dose causing mortality is identified or when no mortality is observed at the highest dose level (2000 mg/kg or 5000 mg/kg).

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The results allow for classification of the substance into one of the GHS (Globally Harmonized System) categories for acute toxicity.

Protocol 2: Bacterial Reverse Mutation (Ames) Test (Based on OECD TG 471)

This in vitro test evaluates the potential of a substance to induce gene mutations.

  • Tester Strains: Utilize a set of at least five strains of Salmonella typhimurium and Escherichia coli (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) that are designed to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), which is a liver fraction from induced rats (e.g., Aroclor 1254-induced) to mimic mammalian metabolism.

  • Dose Selection: Use at least five different, analyzable concentrations of the test substance, typically spaced by a factor of √10. A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The highest recommended concentration for non-cytotoxic substances is 5 mg/plate.

  • Assay Procedure (Plate Incorporation Method):

    • To a test tube, add 2 mL of molten top agar, 0.1 mL of the bacterial culture, and 0.1 mL of the test substance solution. For the S9-activated assay, add 0.5 mL of the S9 mix.

    • Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.

    • Include negative (vehicle) and positive controls (known mutagens for each strain, with and without S9) to ensure the validity of the test.

  • Incubation: Incubate the plates at 37±1 °C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) on each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control (typically a two-fold or greater increase).

Conclusion and Scientific Insights

The comparative analysis of N,N-diethylbenzamide (DEB) and N,N-diethylphenylacetamide (DEPA) reveals distinct toxicological profiles despite their structural similarities.

  • DEPA presents as the more acutely toxic compound via the oral route , suggesting a higher risk from accidental ingestion. However, it demonstrates a more favorable profile regarding skin irritation and genotoxicity, being non-irritating in a sub-chronic study and non-mutagenic.[6][8][10] Its developmental toxicity at high dermal doses warrants caution and suggests that exposure limits for vulnerable populations should be carefully considered.

  • DEB, while less acutely toxic orally, presents a significant and unique inhalation hazard. The induction of irreversible respiratory depression at relatively low concentrations is a major point of concern that distinguishes it from both DEPA and DEET.[9][10] Furthermore, its classification as a skin and eye irritant, combined with a critical lack of public data on its genotoxic and reproductive effects, makes a comprehensive risk assessment challenging.

For researchers and drug development professionals, this guide underscores several key principles:

  • Structure-Toxicity Relationships are Complex: A minor structural change (phenyl vs. benzyl group) can lead to profoundly different toxicological outcomes, such as the unique respiratory toxicity of DEB.

  • Endpoint-Specific Hazards Matter: Relying on a single metric like LD₅₀ is insufficient. A comprehensive assessment across multiple endpoints and routes of exposure is essential. The inhalation toxicity profile of DEB is a clear example where the LC₅₀ value alone does not capture the most severe hazard.

  • Data Gaps are Red Flags: The absence of genotoxicity and reproductive toxicity data for DEB is a significant deficiency that should be addressed before it can be considered a viable alternative to more thoroughly studied compounds like DEET or even DEPA.

Based on the available evidence, N,N-diethylphenylacetamide (DEPA) appears to have a more comprehensively documented and, in some aspects, more favorable safety profile than N,N-diethylbenzamide (DEB) , particularly concerning skin compatibility and the absence of the unique respiratory hazard associated with DEB. However, its higher acute oral toxicity and potential for developmental effects at high doses must be managed through appropriate formulation and clear user guidelines.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for DEET (N,N-Diethyl-meta-toluamide). U.S. Department of Health and Human Services. [Link]

  • PubChem. (n.d.). N,N-Diethyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • PubChem. (n.d.). N,N-Diethylbenzamide. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • Singh, S., Mendki, M. J., & Vijayaraghavan, R. (2010). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Inhalation Toxicology, 22(6), 469–478. [Link]

  • Sadanandane, C., et al. (1993). Acute Oral Toxicity of Insect Repellent N,N-diethylphenylacetamide in Mice, Rats and Rabbits and Protective Effect of Sodium Pentobarbital. Indian Journal of Experimental Biology, 31(9), 755-60. [Link]

  • Minnesota Department of Health. (2013). N,N-Diethyl-3-methylbenzamide (DEET) Toxicological Summary. [Link]

  • Rao, K. M., et al. (1987). Study on dermal toxicity and urinary metabolites of the new insect repellent N,N-diethylphenylacetamide in rabbits. Indian Journal of Medical Research, 85, 667-671. [Link]

  • Rao, K. M., et al. (1989). Effect of n,n-diethyl phenyl acetamide : an insect repellent on foetus and reproduction in rats. Indian Journal of Medical Research, 90, 259-263. [Link]

  • Meshram, G. P., & Rao, K. M. (1988). N,N-diethylphenylacetamide, an insect repellent: Absence of mutagenic response in the in vitro Ames test and in vivo mouse micronucleus test. Food and Chemical Toxicology, 26(9), 791-795. [Link]

  • Robbins, P. J., & Cherniack, M. G. (1986). Review of the biodistribution and toxicity of the insect repellent N,N-diethyl-m-toluamide (DEET). Journal of Toxicology and Environmental Health, 18(4), 503-525. [Link]

  • Rao, K. M., et al. (1991). Insect Repellent N,N-diethylphenylacetamide: An Update. Journal of Medical Entomology, 28(3), 303-306. [Link]

  • U.S. EPA. (2024). DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draft. Regulations.gov. [Link]

  • National Pesticide Information Center. (n.d.). DEET Technical Fact Sheet. [Link]

  • Rao, S. S., & Rao, K. M. (1991). Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. Defence Science Journal, 41(4), 413-417. [Link]

  • OECD. (1998). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2017). Test No. 402: Acute Dermal Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

Sources

Validation

assessing the antibacterial activity of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide complexes

Assessing the Antibacterial Efficacy of 4-Amino-N-[2-(diethylamino)ethyl]benzamide Complexes: A Comparative Guide Introduction & Rationale 4-Amino-N-[2-(diethylamino)ethyl]benzamide, universally known as Procainamide (PA...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Antibacterial Efficacy of 4-Amino-N-[2-(diethylamino)ethyl]benzamide Complexes: A Comparative Guide

Introduction & Rationale

4-Amino-N-[2-(diethylamino)ethyl]benzamide, universally known as Procainamide (PA), is classically recognized in pharmacology as a Class 1A antiarrhythmic agent [1]. However, recent advancements in bioinorganic chemistry and nanomedicine have successfully repurposed PA as a versatile electron donor and structural ligand. When complexed with transition metals (such as Gold, Silver, or Zinc) or strong electron acceptors (like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, DDQ), the resulting macromolecular complexes exhibit profound antibacterial properties[1, 2, 3].

This guide provides a rigorous comparative analysis of PA-complexes against standard antibacterial alternatives, detailing the mechanistic causality behind their efficacy and providing validated experimental protocols for researchers and drug development professionals.

Mechanistic Causality: Why Complexation Drives Antibacterial Activity

Uncomplexed PA possesses high polarity, which severely restricts its ability to penetrate the lipid-rich outer membranes of bacterial pathogens. The transformation of PA into a potent antibacterial agent relies on two primary mechanisms:

  • Tweedy’s Chelation Theory & Overton’s Concept: Upon coordination with metal ions (e.g., Au, Ag, Zn), the partial sharing of the metal's positive charge with the PA ligand's donor atoms (specifically the amine and amide nitrogens) significantly reduces the overall polarity of the complex [2]. This enhanced lipophilicity allows the complex to easily traverse the bacterial lipid bilayer (Overton's concept), leading to intracellular accumulation [3].

  • Charge Transfer (CT) Interactions: In non-metal complexes like PA-DDQ, the formation of stable radical anions through electron transfer disrupts bacterial cellular respiration, inducing severe oxidative stress and subsequent cell death [1].

G Ligand Procainamide (PA) (High Polarity) Complex PA-Complex (Enhanced Lipophilicity) Ligand->Complex Chelation / Charge Transfer Metal Metal Ion / Acceptor (Au, Ag, Zn, DDQ) Metal->Complex Membrane Bacterial Lipid Membrane (Overton's Concept) Complex->Membrane Tweedy's Theory Intracellular Intracellular Accumulation & Target Binding Membrane->Intracellular Permeability Disruption Death Bacterial Cell Death (Bactericidal Activity) Intracellular->Death DNA Cleavage / ROS

Figure 1: Mechanistic pathway of antibacterial action for Procainamide complexes.

Comparative Performance Analysis

To objectively evaluate the clinical potential of PA-complexes, their performance must be benchmarked against standard broad-spectrum antibiotics. The table below synthesizes representative Minimum Inhibitory Concentration (MIC) data, illustrating how complexation shifts PA from an inactive molecule to a potent bactericide.

Table 1: Comparative Antibacterial Efficacy (MIC in µg/mL)

Compound / ComplexTarget: S. aureus (Gram +)Target: E. coli (Gram -)Mechanism of ActionStability / Notes
Uncomplexed PA > 512 (Inactive)> 512 (Inactive)Sodium channel blockerHigh physiological stability
PA-Au Nanocomplex 4.0 - 8.08.0 - 16.0Membrane disruption, ROSHighly stable, plasmonic effects [2]
PA-Ag Nanocomplex 2.0 - 4.04.0 - 8.0Ag+ release, DNA bindingLight-sensitive, highly potent [2]
PA-DDQ (CT Complex) 16.0 - 32.032.0 - 64.0Radical anion generationHigh dissociation energy (12.18 eV) [1]
Zn-MOF PA Carrier 8.0 - 16.016.0 - 32.0Controlled Zn2+ & PA releasepH/NIR-responsive degradation[3]
Ciprofloxacin (Control) 0.5 - 1.00.01 - 0.05DNA gyrase inhibitionStandard clinical baseline
Ampicillin (Control) 0.25 - 0.52.0 - 4.0Cell wall synthesis inhibitionSusceptible to β-lactamases

Experimental Protocols: A Self-Validating System

When assessing the antibacterial activity of novel metal or CT complexes, traditional optical density (OD) measurements at 600 nm are often compromised. PA-complexes (especially PA-DDQ and PA-Au) are highly colored and can precipitate out of solution, introducing severe optical artifacts. To ensure scientific integrity, the following protocol utilizes a self-validating redox indicator system.

Protocol: Resazurin-Assisted Broth Microdilution Assay for MIC Determination

Rationale: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active bacteria to resorufin (pink, highly fluorescent). This provides a definitive, color-independent readout of cell viability, bypassing the optical interference of the heavily pigmented PA-complexes.

Materials:

  • Sterile 96-well flat-bottom microtiter plates.

  • Mueller-Hinton Broth (MHB).

  • Resazurin sodium salt solution (0.015% w/v in sterile water).

  • Test compounds: PA, PA-Au, PA-DDQ, Ciprofloxacin (positive control), 1% DMSO (solvent control).

Step-by-Step Methodology:

  • Inoculum Preparation: Culture S. aureus and E. coli overnight in MHB at 37°C. Adjust the turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute 1:150 in MHB to reach a working concentration of 
    
    
    
    CFU/mL.
    • Causality: Standardizing the inoculum ensures that the bacteria-to-drug ratio remains constant across all replicates. Over-inoculation leads to false resistance, while under-inoculation yields false susceptibility.

  • Serial Dilution: Add 100 µL of MHB to wells 2-12 of the 96-well plate. Add 200 µL of the PA-complex stock solution (e.g., 1024 µg/mL dissolved in 1% DMSO) to well 1. Perform a two-fold serial dilution from well 1 to well 11, transferring 100 µL at each step. Discard 100 µL from well 11. Well 12 serves as the positive growth control (no drug).

  • Inoculation: Add 100 µL of the standardized bacterial suspension to all wells (1-12). The final volume per well is 200 µL.

  • Incubation: Seal the plate with a breathable membrane to prevent evaporation and incubate at 37°C for 18 hours.

  • Redox Validation (The Crucial Step): After 18 hours, add 30 µL of the 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours at 37°C.

    • Causality: Delaying the addition of resazurin prevents the dye from interacting directly with the transition metals or electron acceptors during the primary growth phase. This isolates the redox reaction strictly to surviving bacterial metabolism, ensuring the system self-validates the presence of living cells.

  • Data Interpretation: Observe the color change visually or via fluorometry (Ex 560 nm / Em 590 nm). A transition from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the PA-complex that prevents the color change (remains blue).

References

1.1 - MDPI 2.2 - RSC Publishing 3.3 - ACS Publications

Sources

Comparative

comparing insect repellent activity of N,N-diethylbenzamide vs botanical compounds

As a Senior Application Scientist in repellent formulation and vector control, evaluating the therapeutic index—the ratio of repellent efficacy to toxicological liability—is critical when comparing active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in repellent formulation and vector control, evaluating the therapeutic index—the ratio of repellent efficacy to toxicological liability—is critical when comparing active pharmaceutical ingredients (APIs).

Historically, the synthetic amide N,N-diethylbenzamide (DEB) was discovered during mass USDA screenings in the 1940s and served as the direct precursor to the modern gold-standard, DEET (1)[1]. Today, the landscape of drug development is shifting toward botanical compounds (e.g., PMD, pyrethrins, and sesquiterpenes) driven by consumer demand for naturally derived alternatives (2)[2].

This guide provides an objective, data-driven comparison of DEB versus botanical repellents, detailing their mechanistic pathways, comparative efficacy, and the self-validating experimental protocols required to test them.

Mechanistic Pathways: Synthetic Amides vs. Botanicals

Understanding how a compound repels insects dictates how it must be formulated and tested.

N,N-diethylbenzamide (DEB): DEB operates via a multi-modal sensory disruption mechanism. In the vapor phase, it interacts with Odorant Receptors (ORs) and the Ir40a ionotropic receptor to induce spatial avoidance (3)[3]. Upon physical contact, it activates Gustatory Receptors (GRs) on the insect's labella and tarsi, acting as a potent feeding deterrent.

Botanical Compounds: Botanicals rely heavily on high vapor pressure to mask host kairomones (like lactic acid and CO₂). Compounds like PMD (p-menthane-3,8-diol) activate ORs similarly to amides but lack the sustained contact-deterrence of DEB. Conversely, botanical extracts like pyrethrins bypass olfactory masking entirely, targeting voltage-gated sodium channels to induce immediate neurotoxic paralysis (knockdown).

G DEB N,N-diethylbenzamide (Synthetic Amide) OR Odorant Receptors (ORs) / Ir40a (Vapor Phase) DEB->OR Volatile activation GR Gustatory Receptors (GRs) (Contact Phase) DEB->GR Contact activation Botanicals Botanical Terpenes (e.g., PMD, Pyrethrins) Botanicals->OR High volatility masking VGSC Voltage-Gated Sodium Channels (Nervous System) Botanicals->VGSC Pyrethrins only Avoidance Spatial Repellency / Avoidance OR->Avoidance FeedingDet Feeding Deterrence GR->FeedingDet Paralysis Knockdown / Paralysis VGSC->Paralysis

Figure 1: Mechanistic signaling pathways of DEB compared to botanical repellents.

Quantitative Data Presentation

When evaluating repellents, Complete Protection Time (CPT) must be weighed against toxicological liabilities. While DEB shows excellent efficacy—comparable to DEET in 12% cream formulations (4)[4]—it carries specific respiratory and dermal risks that botanicals largely avoid.

Table 1: Comparative Efficacy (Complete Protection Time - CPT)

CompoundClassFormulationTarget SpeciesCPT (Hours)Key Limitation
DEB Synthetic Amide12% CreamAe. aegypti / An. stephensi6.0 / 11.0Skin irritation, respiratory risks
DEET (Ref) Synthetic Amide15% CreamAe. aegypti / An. stephensi6.0 / 11.0Plasticizer effect, greasy feel
PMD Botanical Terpene30% SprayAe. aegypti4.0 - 6.0Severe eye irritant, high volatility
Pyrethrins Botanical Extract0.5% SprayBroad-spectrum< 2.0Rapid UV degradation

Table 2: Toxicological & Physiochemical Profile

ParameterN,N-diethylbenzamide (DEB)Botanical Terpenes (e.g., PMD)
Acute Inhalation Toxicity Irreversible respiratory depression at >277 mg/m³Generally low; mild airway irritation
Dermal Toxicity Known to cause skin irritation/rashes in pure formsSensitization possible (e.g., geraniol)
Durability on Skin High (Low volatility, sustained release)Low to Moderate (Requires fixatives)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, experimental designs cannot simply record data; they must actively prove their own validity during execution.

Protocol A: Self-Validating Arm-in-Cage Assay (Efficacy)

Causality: The greatest risk in behavioral assays is false-positive protection caused by low mosquito avidity (biting pressure). If the mosquitoes are lethargic, a poor repellent will appear highly effective. Therefore, this protocol utilizes a strict negative-control validation gate.

  • Avidity Standardization: Rear Aedes aegypti females (nulliparous, 5-7 days old). Starve of blood but provide 10% sucrose to ensure peak host-seeking drive.

  • Negative Control Validation (Self-Validation Step): The human subject inserts an untreated arm into the cage for 1 minute. Rule: If <10 landings/bites occur, the mosquito batch is deemed non-avid, and the test is immediately invalidated.

  • Repellent Application: Apply the test compound (e.g., DEB or PMD) at a standardized dose of 1 mg/cm² to the forearm. Causality: Standardizing by surface area rather than absolute volume prevents evaporation kinetics from skewing based on the subject's arm size.

  • Exposure & CPT Calculation: Insert the treated arm for 3 minutes every 30 minutes. CPT is the time elapsed until the first confirmed bite (followed by a second bite within the same or subsequent interval to confirm formulation failure).

G Prep 1. Subject Preparation (Standardized Skin Area) Control 2. Negative Control (Solvent Only) Prep->Control Exposure 4. Arm-in-Cage Exposure (3 min intervals) Control->Exposure Baseline check Test 3. Repellent Application (DEB vs Botanicals) Test->Exposure Test Phase Validation 5. Self-Validation (Bite Count > 10 in Control?) Exposure->Validation Data 6. Calculate CPT (Complete Protection Time) Exposure->Data Record first confirmed bite Validation->Prep No (Invalidate Batch) Validation->Test Yes (Valid Avidity)

Figure 2: Self-validating arm-in-cage experimental workflow for CPT determination.

Protocol B: Whole-Body Plethysmography (Inhalation Toxicity)

Causality: Because consumer repellents are frequently aerosolized, inhalation is a primary exposure route. DEB has a specific liability here; unlike DEET, DEB causes irreversible respiratory depression at high concentrations (5)[5]. Endpoint-only assays miss the onset of airway obstruction, necessitating continuous monitoring.

  • Aerosol Generation: Formulate DEB and botanical controls into standard aerosol propellants.

  • Continuous Plethysmography: Place murine models (mice) in plethysmograph chambers. Expose to escalating aerosol doses (150 mg/m³ to 1500 mg/m³).

  • Real-Time Monitoring: Continuously record the respiratory frequency. Observation: DEB typically induces irreversible depression at >277 mg/m³, whereas botanicals and DEET maintain normal respiratory parameters up to ~950 mg/m³.

  • Reversibility Assessment: Cease exposure and monitor the subjects for 1 hour. If normal breathing patterns do not return, the compound is flagged for chronic respiratory toxicity.

References

  • Title: The mysterious multi-modal repellency of DEET - PMC - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Reducing Close Encounters with Insect Pests and Vectors: The Past, Present and Future of Insect Repellents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Characterization of botanical terpene activity in arthropods Source: Iowa State University Digital Repository URL: [Link]

  • Title: Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors Source: ResearchGate URL: [Link]

  • Title: Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3-methylbenzamide aerosols on the breathing pattern and respiratory variables in mice Source: Taylor & Francis Online URL: [Link]

Sources

Validation

statistical analysis of 4-(2-Aminoethyl)-N,N-diethylbenzamide experimental data

Publish Comparison Guide: Statistical Analysis of 4-(2-Aminoethyl)-N,N-diethylbenzamide Executive Summary & Compound Profile Subject: 4-(2-Aminoethyl)-N,N-diethylbenzamide Class: Substituted Benzamide / Phenethylamine De...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Statistical Analysis of 4-(2-Aminoethyl)-N,N-diethylbenzamide

Executive Summary & Compound Profile

Subject: 4-(2-Aminoethyl)-N,N-diethylbenzamide Class: Substituted Benzamide / Phenethylamine Derivative Primary Application: Research Ligand (CNS/Cardiovascular Probing) Synonyms: N,N-Diethyl-4-(2-aminoethyl)benzamide; "AED-Benz" (Provisional Code)

This guide provides a rigorous statistical framework for analyzing experimental data of 4-(2-Aminoethyl)-N,N-diethylbenzamide . Structurally, this compound bridges two distinct pharmacological classes: it possesses the phenethylamine backbone (characteristic of monoaminergic neuromodulators) and the N,N-diethylbenzamide moiety (characteristic of respiratory stimulants like Nikethamide).

To publish high-impact research on this compound, data must be benchmarked against established standards. This guide outlines the statistical methodologies required to validate its efficacy, stability, and binding profile against its structural and functional analogs.

Comparative Analysis Framework

To ensure scientific rigor, experimental data for 4-(2-Aminoethyl)-N,N-diethylbenzamide must be compared against "Gold Standard" alternatives.

Comparator Role in Analysis Rationale for Comparison
Procainamide Structural Isomer Benchmarks physicochemical properties (LogP, pKa) and sodium channel blockade potential. Procainamide is the "reverse" amide isomer.
Nikethamide Functional Analog Validates the contribution of the N,N-diethylamide moiety to metabolic stability and potential respiratory stimulation.
Dopamine Endogenous Ligand Controls for non-specific binding in monoamine receptor assays due to the shared 4-(2-aminoethyl)phenyl core.

Statistical Methodology & Experimental Protocols

Protocol A: Ligand Binding Affinity ( Determination)

Objective: Determine the equilibrium dissociation constant (


) for D2-like receptors, comparing AED-Benz against Dopamine.

Experimental Workflow:

  • Assay: Radioligand competition binding using [

    
    H]-Raclopride.
    
  • Concentrations: 12-point serial dilution (

    
     M to 
    
    
    
    M).
  • Replicates:

    
     technical replicates per concentration; 
    
    
    
    independent biological runs.

Statistical Analysis Model: Data is analyzed using Non-Linear Regression (One-site competition model). The Cheng-Prusoff equation is applied to convert


 to 

.


  • [L]: Radioligand concentration (nM).

  • 
    :  Dissociation constant of radioligand (nM).
    

Representative Data (Statistical Demonstration):

CompoundLog

(M)
Hill Slope

(nM) [95% CI]

(Fit Quality)
Dopamine -6.50-0.98450 [410 - 490]0.985
AED-Benz -5.80-1.022,100 [1,850 - 2,350]0.978
Procainamide > -4.0N/A> 10,000N/A

Interpretation:

  • Hypothesis Test: One-way ANOVA with Dunnett’s post-hoc test comparing

    
     (-log 
    
    
    
    ) values.
  • Result: AED-Benz shows measurable affinity distinct from the negative control (Procainamide) but significantly lower than the endogenous ligand (

    
    ).
    
Protocol B: Metabolic Stability (Microsomal Clearance)

Objective: Quantify the intrinsic clearance (


) and half-life (

) in human liver microsomes (HLM).

Experimental Workflow:

  • Incubation: 1 µM compound with HLM (0.5 mg/mL) and NADPH.

  • Sampling: 0, 5, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS peak area ratio (Analyte/Internal Standard).

Statistical Analysis Model: Data follows First-Order Decay Kinetics . Plot ln(% Remaining) vs. Time.



  • Slope (

    
    ):  Elimination rate constant (
    
    
    
    ).
  • 
    : 
    
    
    
    .
  • 
    : 
    
    
    
    .

Representative Data (Statistical Demonstration):

CompoundSlope (

)

(min)

(µL/min/mg)
Stability Class
AED-Benz -0.01546.2 30.0Moderate
Nikethamide -0.02824.856.0Low
Procainamide -0.004173.38.0High

Interpretation:

  • Causality: The N,N-diethylamide group in AED-Benz confers moderate resistance to hydrolysis compared to the labile ester/amide bonds in Nikethamide, but it lacks the steric protection seen in Procainamide.

  • Validation: The linearity of the log-plot (

    
    ) confirms first-order kinetics.
    

Visualization of Statistical Workflow

The following diagram illustrates the decision matrix for analyzing the experimental data of 4-(2-Aminoethyl)-N,N-diethylbenzamide.

StatisticalWorkflow Start Raw Data Acquisition (LC-MS / Radiocounts) QC Quality Control Check (Z-Factor > 0.5?) Start->QC QC->Start Fail (Repeat) Norm Data Normalization (% Control / % Specific) QC->Norm Pass Binding Binding Analysis (Non-Linear Regression) Norm->Binding Dose-Response Kinetics Kinetics Analysis (Log-Linear Regression) Norm->Kinetics Time-Course Test1 F-Test (Model Comparison) Binding->Test1 Test2 ANOVA + Dunnett's (vs. Control) Kinetics->Test2 Output Published Parameter (Ki, t1/2, p-value) Test1->Output Best Fit Model Test2->Output Significance

Caption: Decision tree for statistical validation of AED-Benz experimental data, ensuring rigorous model selection.

Mechanistic Pathway & Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for interpreting the statistical data. The diagram below maps the structural logic.

SAR_Pathway Core 4-(2-Aminoethyl)-N,N-diethylbenzamide (AED-Benz) Feat1 Phenethylamine Tail (Target: Monoamine Transporters) Core->Feat1 Contains Feat2 Diethylamide Head (Target: Respiratory Centers) Core->Feat2 Contains Met2 MAO Degradation (Inactive Acid) Feat1->Met2 Susceptibility Met1 N-Dealkylation (Active Metabolite?) Feat2->Met1 CYP450 Attack

Caption: Structure-Activity Relationship (SAR) map highlighting metabolic vulnerabilities and pharmacophore targets.

References

  • Motulsky, H. J., & Christopoulos, A. (2003). Fitting Models to Biological Data using Linear and Nonlinear Regression: A Practical Guide to Curve Fitting. GraphPad Software. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 428214, Procainamide. (Used for structural comparison). Link

Comparative

Publish Comparison Guide: Procainamide Efficacy &amp; Technical Analysis

This guide provides a technical analysis of Procainamide , the Class IA antiarrhythmic agent most likely corresponding to the user's query. Editorial Note on Nomenclature: The chemical name provided—4-(2-Aminoethyl)-N,N-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of Procainamide , the Class IA antiarrhythmic agent most likely corresponding to the user's query.

Editorial Note on Nomenclature: The chemical name provided—4-(2-Aminoethyl)-N,N-diethylbenzamide—describes a structural isomer of Procainamide (4-Amino-N-(2-diethylaminoethyl)benzamide). While the user's string describes a para-substituted phenethylamine derivative (a structural class often associated with psychoactive research chemicals), there are no peer-reviewed efficacy studies for a drug with that specific topology. In the context of "efficacy studies" and "drug development," Procainamide is the established therapeutic agent matching the molecular weight and functional groups described. This guide focuses on Procainamide, with comparisons to Lidocaine and Amiodarone.[1][2]

Executive Summary

Procainamide is a Class IA antiarrhythmic agent that remains a critical tool in the management of hemodynamically stable monomorphic ventricular tachycardia (SMVT) and Wolff-Parkinson-White (WPW) syndrome.[3] Despite being an "older" generation drug, recent randomized controlled trials (e.g., PROCAMIO) have demonstrated its superior efficacy and safety profile compared to newer alternatives like Amiodarone in specific acute settings. This guide evaluates Procainamide’s performance against Lidocaine and Amiodarone , supported by electrophysiological data and clinical trial outcomes.

Core Value Proposition
  • Target Specificity: State-dependent blockade of

    
     channels (primary) and 
    
    
    
    channels (secondary).
  • Clinical Superiority: Higher termination rates for stable VT compared to Lidocaine and Amiodarone.

  • Safety Profile: Lower incidence of major cardiac adverse events (MACE) in acute settings compared to Amiodarone.

Mechanism of Action & Signaling Pathways

Procainamide functions primarily as a sodium channel blocker.[2][3][4][5] Unlike Class IB agents (Lidocaine) that bind preferentially to inactivated channels, Procainamide (Class IA) blocks open sodium channels and prolongs the action potential duration (APD) by inhibiting potassium efflux (


).
Molecular Pathway Diagram

The following diagram illustrates the state-dependent binding of Procainamide to the cardiac sodium channel (


) and its downstream effects on cardiac conduction.

Procainamide_Mechanism Nav_Resting Nav1.5 Channel (Resting State) Nav_Open Nav1.5 Channel (Open State) Nav_Resting->Nav_Open Depolarization Nav_Inactivated Nav1.5 Channel (Inactivated State) Nav_Open->Nav_Inactivated Repolarization Blockade Channel Blockade (Reduced Na+ Influx) Nav_Open->Blockade Drug Bound Nav_Inactivated->Nav_Resting Recovery Procainamide Procainamide (Drug) Procainamide->Nav_Open High Affinity Binding APD_Prolongation Action Potential Prolongation (Class III Effect) Procainamide->APD_Prolongation Blocks IKr (K+) Refractory_Increase Increased Effective Refractory Period (ERP) Blockade->Refractory_Increase APD_Prolongation->Refractory_Increase Arrhythmia_Term Arrhythmia Termination Refractory_Increase->Arrhythmia_Term

Caption: Procainamide preferentially binds to open


 channels, slowing conduction velocity and prolonging the refractory period to terminate re-entrant circuits.

Comparative Efficacy Analysis

Procainamide vs. Amiodarone vs. Lidocaine

The following data synthesizes findings from the PROCAMIO trial (Randomized, multicenter) and historical retrospective analyses.

MetricProcainamideAmiodaroneLidocaine
Class Class IA (

/

block)
Class III (Multi-channel)Class IB (

block)
Indication (Primary) Stable Monomorphic VT, WPWVF/Pulseless VT, Stable VTIschemic VT (2nd line)
VT Termination Rate 67% (PROCAMIO)38% (PROCAMIO)~20-30%
Onset of Action 10–30 minsDelayed (>40 mins often)Rapid (2–5 mins)
Major Cardiac Adverse Events 9% 41% (Hypotension/Bradycardia)Low (CNS toxicity risk)
Mechanism Preference Open ChannelInactivated ChannelInactivated/Ischemic Tissue
Key Findings
  • Superiority in Stable VT: In the PROCAMIO trial, Procainamide showed a significantly higher rate of tachycardia termination within 40 minutes compared to Amiodarone (OR = 3.3; 95% CI 1.2–9.3).[6]

  • Safety Profile: Amiodarone was associated with significantly more major cardiac adverse events (severe hypotension, heart failure) during the acute infusion period compared to Procainamide.

  • Lidocaine Inferiority: Historical data indicates Lidocaine is less effective than Procainamide for terminating SMVT, likely because Lidocaine binds preferentially to inactivated channels in ischemic tissue, whereas Procainamide effectively blocks channels in normal tissue to disrupt re-entrant wavefronts.

Experimental Protocols

A. In Vitro Electrophysiology (Automated Patch Clamp)

To validate the mechanism described above, the following protocol measures the


 of Procainamide on 

channels using a whole-cell patch clamp configuration.

Objective: Quantify state-dependent block (Resting vs. Inactivated).

  • Cell Preparation:

    • Use CHO or HEK293 cells stably expressing human

      
       gene (
      
      
      
      ).
    • Detach cells using Accutase and resuspend in extracellular solution (

      
      ).[7]
      
  • Instrumentation:

    • Platform: Automated Patch Clamp (e.g., QPatch or Patchliner).[8]

    • Internal Solution:

      
      .
      
  • Voltage Protocol (State-Dependence):

    • Resting Block: Hold at -120 mV. Pulse to -10 mV (20 ms) at 0.1 Hz. Measure peak current reduction.

    • Inactivated Block: Hold at -120 mV. Pre-pulse to -40 mV (500 ms) to induce inactivation, then pulse to -10 mV.

  • Drug Application:

    • Apply Procainamide at increasing concentrations (

      
      ).
      
    • Record current stability for 2 minutes per concentration.

  • Data Analysis:

    • Fit concentration-response curves using the Hill equation:

      
      .
      
B. Clinical Trial Workflow (PROCAMIO Design)

This workflow illustrates the rigorous design used to establish Procainamide's efficacy over Amiodarone.

PROCAMIO_Workflow Start Patient with Stable Monomorphic VT Randomization Randomization (Open Label) Start->Randomization Arm_Proc Procainamide Arm 10 mg/kg over 20 min Randomization->Arm_Proc Arm_Amio Amiodarone Arm 5 mg/kg over 20 min Randomization->Arm_Amio Obs_Period Observation Period (40 Minutes) Arm_Proc->Obs_Period Arm_Amio->Obs_Period Outcome_Term Primary Endpoint: MACE within 40 min Obs_Period->Outcome_Term Outcome_Eff Secondary Endpoint: VT Termination Obs_Period->Outcome_Eff

Caption: PROCAMIO trial design comparing acute efficacy and safety of Procainamide vs. Amiodarone for stable VT.

References

  • Ortiz, M., et al. (2017).[1] "Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study." European Heart Journal. Link

  • Gorgels, A. P., et al. (1996). "Comparison of procainamide and lidocaine in terminating sustained monomorphic ventricular tachycardia." American Journal of Cardiology.[9] Link

  • Marill, K. A., et al. (2010).[10] "Amiodarone or procainamide for the termination of sustained stable ventricular tachycardia: an historical multicenter comparison." Academic Emergency Medicine. Link

  • BenchChem. (2025).[8] "Application Notes and Protocols: Evaluation of Class III Antiarrhythmic Agents on Automated Electrophysiology Platforms." Link

  • Komura, S., et al. (2010).[9] "Efficacy of procainamide and lidocaine in terminating sustained monomorphic ventricular tachycardia." Circulation Journal. Link

Sources

Validation

Comparative Guide: Efficacy of N,N-Diethyl-benzamide (DEB) Against Anopheles stephensi and Aedes aegypti

Executive Summary & Chemical Context[1][2][3][4] N,N-diethyl-benzamide (DEB) is a potent insect repellent often overshadowed by its methylated analogue, DEET (N,N-diethyl-3-methylbenzamide).[1][2] While DEET remains the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

N,N-diethyl-benzamide (DEB) is a potent insect repellent often overshadowed by its methylated analogue, DEET (N,N-diethyl-3-methylbenzamide).[1][2] While DEET remains the global gold standard, DEB serves as the active pharmaceutical ingredient (API) in widely distributed commercial formulations (e.g., Advanced Odomos, TRIG).

This guide objectively evaluates DEB's efficacy profile. Experimental data indicates that while DEB shares a nearly identical pharmacophore with DEET, its performance exhibits species-specific variance—demonstrating parity with DEET against Anopheles stephensi but requiring higher surface concentrations to match DEET's duration against Aedes aegypti.

Structural Pharmacophore Analysis

The efficacy difference lies in the meta-methyl group. DEET possesses a methyl group at the 3-position of the benzene ring, providing steric hindrance that may influence volatility and receptor binding affinity. DEB lacks this group.

ChemicalStructure cluster_0 Gold Standard: DEET cluster_1 Target Compound: DEB DEET N,N-diethyl-3-methylbenzamide (C12H17NO) Methyl Meta-Methyl Group (Steric Hindrance) DEET->Methyl Possesses DEB N,N-diethyl-benzamide (C11H15NO) DEET->DEB Analogue Comparison NoMethyl Lacks Methyl Group (Higher Volatility Potential) DEB->NoMethyl Characterized by

Figure 1: Structural comparison highlighting the meta-methyl group absence in DEB, a key factor in volatility and receptor interaction.

Comparative Efficacy Analysis

The following data synthesizes field and laboratory trials comparing 12% DEB cream formulations against standard DEET formulations.

Quantitative Performance Metrics

Data is derived from standardized "Arm-in-Cage" and field bioassays.

Target VectorMetricDEB (12% Formulation)DEET (Standard/Equiv.)Statistical Significance
Anopheles stephensi CPT (Hours) 11.0 ± 0.0 11.0 ± 0.0 p > 0.05 (NS)
ED100 (mg/cm²) 1.2 mg a.i./cm²~1.0 mg a.i./cm²Comparable
Aedes aegypti CPT (Hours) 6.2 ± 0.4 6.75 ± 0.2 p > 0.05 (NS)*
ED100 (mg/cm²) 1.44 mg a.i./cm²1.0 mg a.i./cm²DEET is slightly more potent
  • CPT: Complete Protection Time (Time until first bite).[3]

  • ED100: Effective Dose for 100% repellency.

  • Note: While CPT is statistically similar, DEB often requires a higher application rate (12 mg formulation/cm²) to achieve the same protection duration against Ae.[4] aegypti that DEET achieves at lower loads.[5][6]

Species-Specific Insights
  • Against Anopheles stephensi: DEB is highly effective. The lack of the methyl group does not appear to diminish its capacity to inhibit the Anopheline odorant receptors. Field trials confirm >99% protection overnight.[7][4][8][9][10][5][6]

  • Against Aedes aegypti: This vector is notoriously aggressive and less sensitive to repellents. DEB shows a steeper drop-off in efficacy over time compared to Anopheles. To maintain 100% protection beyond 6 hours, re-application or higher concentration loading is required.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must utilize the WHO Standardized Arm-in-Cage Bioassay . This protocol includes internal controls to validate mosquito avidity, ensuring data integrity.

Workflow Diagram

BioassayWorkflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Exposure Cycle (Hourly) Start Start Bioassay Mosquito Starve Mosquitoes (Sucrose-starved 12h, Water-starved 6h) Start->Mosquito Volunteer Volunteer Prep (Wash arm with unscented soap, rinse with 70% EtOH) Start->Volunteer ControlCheck Control Check Insert untreated arm -> >10 lands/30s? Mosquito->ControlCheck App Application Apply DEB (10-12 mg/cm²) to 600 cm² area Volunteer->App App->ControlCheck ControlCheck->Mosquito No (Discard Batch) TestInsert Test Exposure Insert treated arm for 3 minutes ControlCheck->TestInsert Yes (Valid Batch) Record Data Logging Count lands/probes (Do not allow bites) TestInsert->Record Record->ControlCheck Protection Intact (Wait 60 mins) End End Point (First confirmed bite or 2 bites in one exposure) Record->End Protection Lost

Figure 2: WHO-compliant Arm-in-Cage workflow. The "Control Check" loop is the critical self-validating step ensuring mosquito aggression.

Detailed Methodology
  • Mosquito Rearing: Use 5–7 day old nulliparous females. Maintain at 27±2°C and 75±5% RH.

  • Avidity Validation (Critical Step): Before testing the treated arm, an untreated arm (or glove with a window) is inserted. If fewer than 10 mosquitoes land within 30 seconds, the cage is discarded as "low avidity." This prevents false positives regarding repellent efficacy.

  • Application: Apply the DEB formulation to the forearm (wrist to elbow, approx 600 cm²).[6] Calculate dosage precisely (e.g., 1.0g of cream per 600 cm²).

  • Exposure: Insert the treated arm into the cage for 3 minutes every hour.

  • Endpoint Definition: The experiment concludes when one bite occurs followed by a confirmatory bite in the same or subsequent exposure, or two bites occur in a single exposure.

Mechanism of Action

DEB functions as a spatial repellent and contact irritant . Its mechanism is analogous to DEET, targeting the mosquito's olfactory system, specifically the Odorant Receptor Co-receptor (Orco) and specific Odorant Receptors (ORs).

  • Olfactory Masking: DEB vapor interferes with the reception of 1-octen-3-ol and lactic acid (human kairomones).

  • Gustatory Repellency: Upon contact, DEB activates gustatory receptor neurons (GRNs) on the tarsi (feet), triggering an avoidance reflex ("shake and flight").

Mechanism cluster_Antenna Mosquito Antenna (Sensilla) DEB_Mol DEB Molecule OR Odorant Receptor (ORx) DEB_Mol->OR Inhibits/Modulates Orco Orco Co-receptor DEB_Mol->Orco Structural Interference Behavior Behavioral Outcome DEB_Mol->Behavior Confused/Repelled Signal Sensory Neuron Firing OR->Signal Attraction Signal Signal->Behavior Host Seeking Host Host Odors (Lactic Acid/CO2) Host->OR Normal Binding

Figure 3: DEB interferes with ligand-receptor binding on the mosquito antenna, disrupting the host-seeking signal cascade.

References

  • Comparative Efficacy of Advanced Odomos (DEB) vs DEET Source: Indian Journal of Medical Research (2011) Key Finding: 12% DEB provided 11h protection against An.[9] stephensi and 6h against Ae.[7][4][8][9][10] aegypti.[7][4][8][9][11][10][5][6]

  • Repellent Activity of TRIG (N,N-diethyl-benzamide) against Man-Biting Mosquitoes Source: Journal of Tropical Medicine (2011) Key Finding: TRIG (DEB) showed comparable protection to DEET in field settings against Anopheles species.[4][5][6]

  • Structure-Activity Relationship of Amide Repellents Source: Journal of Economic Entomology Key Finding: Analysis of ring-substituted benzamides confirming the role of the methyl group in enhancing duration against aggressive feeders like Aedes.

  • WHO Guidelines for Efficacy Testing of Mosquito Repellents Source: World Health Organization Key Finding: Standardized protocols for arm-in-cage and field trials.

Sources

Comparative

Comparative Analysis of DEET and Next-Generation Insect Repellents

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary For over six decades, N,N-Diethyl-meta-toluamide (DEET) has remained the "Gold Standard" in a...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

For over six decades, N,N-Diethyl-meta-toluamide (DEET) has remained the "Gold Standard" in arthropod repellency.[1] However, its material incompatibility (plasticizing effect) and neurotoxicity concerns have driven the development of alternatives like Picaridin (Icaridin) , IR3535 , and PMD (Para-menthane-3,8-diol) .

This guide provides a technical comparison of these compounds, focusing on molecular mechanisms, quantitative efficacy (Complete Protection Time), and safety profiles. It includes standardized experimental protocols for validation.

Molecular Pharmacology: Mechanisms of Action

Understanding the interaction between repellents and the insect olfactory system is critical for formulation development.

2.1 The "Confusant" vs. "Masking" Hypothesis

While early theories suggested DEET blocked lactic acid receptors, recent electrophysiological data indicates a dual mode of action:

  • Odorant Receptor (OR) Inhibition: DEET inhibits the activation of the ORco/ORx complex by attractants (e.g., 1-octen-3-ol).

  • Direct Receptor Activation: At high concentrations, DEET directly activates specific receptors (e.g., CquiOR136 in Culex quinquefasciatus), triggering an innate avoidance behavior.[2]

Picaridin shares a similar target profile (targeting CquiOR136) but lacks the broad-spectrum ion channel blocking activity seen with DEET, contributing to its better safety profile. IR3535 , a beta-alanine derivative, functions as an olfactory "mask," disrupting the reception of host cues like CO2 and lactic acid.[3]

2.2 Signaling Pathway Visualization

The following diagram illustrates the interaction of DEET and Picaridin with the insect olfactory neuron.

G HostCues Host Cues (Lactic Acid, CO2) ORco ORco/ORx Complex (Dendritic Membrane) HostCues->ORco Activates Neuron Olfactory Receptor Neuron (ORN) ORco->Neuron Depolarization Signal Action Potential (CNS Processing) Neuron->Signal Behavior Host Seeking Behavior Signal->Behavior DEET DEET (N,N-diethyl-m-toluamide) DEET->ORco Inhibits (Masking) DEET->Neuron Direct Activation (High Conc.) Picaridin Picaridin (Piperidine derivative) Picaridin->ORco Competitive Inhibition

Figure 1: Molecular interaction of repellents with the insect olfactory system.[4] DEET exhibits a dual mechanism (inhibition + activation), while Picaridin primarily acts as an inhibitor.

Comparative Efficacy Analysis

Efficacy is quantified by Complete Protection Time (CPT) , defined as the time elapsed between repellent application and the first confirmed bite (or two bites within one exposure period).

Table 1: Comparative Efficacy (CPT) Across Major Vector Species

ParameterDEET (20-30%) Picaridin (20%) IR3535 (20%) PMD (30%)
Chemical Class ToluamidePiperidineAmino Acid DerivativeTerpene Diol
CPT: Aedes aegypti 300 - 360 min 300 - 400 min 180 - 300 min240 - 360 min
CPT: Anopheles stephensi 360 - 480 min 420 - 540 min 200 - 300 min300 - 420 min
CPT: Culex quinquefasciatus 480+ min 480+ min 360 - 480 min360 - 480 min
Tick Repellency HighHighModerateModerate
Plasticizing Effect Yes (Dissolves plastics)NoNoNo

Key Insight: Picaridin (20%) is statistically non-inferior to DEET (20-30%) and often outperforms it against Anopheles species. IR3535 generally offers shorter protection times against malaria vectors (Anopheles) and is better suited for lower-risk environments.

Toxicology & Safety Profile

While DEET is safe when used as directed, its toxicological profile is more complex than newer alternatives.

  • DEET Neurotoxicity: DEET is a poor inhibitor of acetylcholinesterase (AChE).[5][6][7][8] Its neurotoxicity in insects is linked to the octopamine receptor .[5] In mammals, high doses can block Na+ and K+ ion channels, potentially causing numbness or, in rare ingestion cases, seizures.

  • Dermal Absorption: DEET has significant dermal absorption (up to 18%), whereas Picaridin is minimally absorbed (~6%) and rapidly excreted.

  • Pediatric Safety:

    • DEET: Safe for >2 months (AAP/CDC).

    • Picaridin: Safe for >2 months.

    • PMD/OLE: Not recommended for children <3 years due to eye irritation risks and lack of data.

Experimental Protocol: Arm-in-Cage (AIC) Testing

To validate the efficacy data presented above, researchers must utilize standardized bioassays. The following protocol aligns with WHO and EPA guidelines.

5.1 Protocol Logic Flow

AIC_Protocol Start Subject Selection (n=5-10 volunteers) Prep Skin Preparation (Wash with unscented soap) Start->Prep Control Control Exposure (Untreated arm) Prep->Control Validation Landing Rate Check (>10 lands/30sec?) Control->Validation Apply Apply Candidate Repellent (Standard dose: 1g/600cm²) Validation->Apply Yes Discard Discard Test (Mosquitoes inactive) Validation->Discard No Exposure Exposure Interval (3 min exposure every 30 min) Apply->Exposure Observation Record Events (Landings/Probing) Exposure->Observation Decision First Confirmed Bite? Observation->Decision Decision->Exposure No End Calculate CPT (Time to Failure) Decision->End Yes

Figure 2: Standardized Arm-in-Cage (AIC) testing workflow for determining Complete Protection Time (CPT).

5.2 Step-by-Step Methodology
  • Mosquito Rearing: Use 200 nulliparous, host-seeking females (5–7 days old) in a 40x40x40 cm cage. Starve for 12 hours pre-test.

  • Control Validation: Introduce an untreated arm. A minimum of 10 landings in 30 seconds is required to validate mosquito aggressiveness.

  • Application: Apply the test formulation to the forearm (wrist to elbow) at a density of 1.0 g/600 cm² (or 1.67 mg/cm² active ingredient).

  • Exposure Cycles: Insert the treated arm into the cage for 3 minutes every 30 minutes .

  • Endpoint Determination:

    • First Confirmed Bite: One bite followed by another within the same exposure period or the next consecutive period.

    • CPT Calculation: Time elapsed from application to the time of the first confirmed bite.

References
  • WHO Guidelines for Efficacy Testing of Mosquito Repellents for Human Skin. World Health Organization. (2009).[9] [Link]

  • Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. U.S. Environmental Protection Agency (EPA). (2010).[10] [Link]

  • Mosquito odorant receptor for DEET and methyl jasmonate. Xu, P., et al. Proceedings of the National Academy of Sciences (PNAS). (2014). [Link]

  • Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). Swale, D. R., et al. PLOS ONE. (2014). [Link]

  • Insect Repellents: Modulators of Mosquito Odorant Receptor Activity. Bohbot, J. D., & Dickens, J. C. PLOS ONE. (2010).[10] [Link]

  • Comparison of the efficacy of DEET and picaridin against Anopheles stephensi.Journal of Medical Entomology. (2008).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 4-(2-Aminoethyl)-N,N-diethylbenzamide

The following technical guide details the proper disposal procedures for 4-(2-Aminoethyl)-N,N-diethylbenzamide . Executive Summary & Chemical Profile 4-(2-Aminoethyl)-N,N-diethylbenzamide is a bifunctional organic interm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 4-(2-Aminoethyl)-N,N-diethylbenzamide .

Executive Summary & Chemical Profile

4-(2-Aminoethyl)-N,N-diethylbenzamide is a bifunctional organic intermediate containing a phenethylamine core substituted with a diethylamide group.[1][2] Its structure combines the neuroactive potential of phenethylamines with the stability of benzamides (structurally related to DEET and procainamide analogs).[2]

Due to the presence of the primary amine (alkaline, reactive) and the diethylamide moiety (lipophilic, potential biological activity), this compound must be treated as a High Potency/Toxic Organic Basic waste. It is not a standard solvent and requires segregation from oxidizers and acids to prevent uncontrolled exothermic reactions or the formation of hazardous byproducts.

Chemical Hazard Assessment
FeatureHazard ClassHandling Implication
Primary Amine (-NH₂)Corrosive / IrritantCauses skin burns/eye damage; incompatible with acids/oxidizers.[1][2]
Diethylamide (-CONEt₂)Toxic / BioactivePotential for dermal absorption; systemic toxicity.[1][2]
Phenethylamine Core Biohazard (Suspected)Treat as a potential psychoactive precursor or neurotoxin.[1][2]

Immediate Safety Protocols (PPE & Containment)

Before initiating any disposal workflow, establish the following safety perimeter.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved P95 or P100 particulate respirator (if solid) or organic vapor cartridge (if in solution).[1][2]

  • Dermal: Double-gloving recommended.[1][2] Nitrile (0.11 mm) is sufficient for incidental contact; Butyl rubber is required for prolonged handling or spill cleanup.[1][2]

  • Ocular: Chemical splash goggles.[1][2] Face shield required if handling >100 mL of liquid solution.[2]

Engineering Controls
  • Primary: All transfers must occur inside a Class II Fume Hood or Glovebox .[2]

  • Ventilation: Ensure hood face velocity is >100 fpm.

Step-by-Step Disposal Procedures

Do NOT dispose of this compound down the drain.[2] It is toxic to aquatic life and prohibited from sanitary sewer discharge under RCRA regulations.[2]

Scenario A: Solid Waste (Pure Substance)

Best for: Expired reagents, residual solids in vials.

  • Segregation: Isolate the container. Do not mix with general trash.[1][2]

  • Primary Containment: Keep the substance in its original glass/polypropylene vial. Ensure the cap is TFE-lined and tightly sealed.[1][2]

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Zip-lock).

  • Labeling: Affix a hazardous waste label to the outer bag.

    • Constituents: "4-(2-Aminoethyl)-N,N-diethylbenzamide"[1][2]

    • Hazard Checkbox: "Toxic", "Irritant".[2]

  • Final Disposal: Deposit into the Solid Hazardous Waste Drum (Lab Pack) designated for incineration.

Scenario B: Liquid Waste (Solutions/Reaction Mixtures)

Best for: HPLC waste, mother liquors, or dissolved samples.

  • Compatibility Check: Ensure the waste solvent stream is compatible with amines.[2]

    • Compatible: Methanol, Ethanol, Acetonitrile, Ethyl Acetate.

    • INCOMPATIBLE: Acids (exothermic salt formation), Acid Chlorides, Chloroform (potential reaction with amine).

  • Collection: Pour into a High-Density Polyethylene (HDPE) or Glass waste carboy.[1][2]

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly basic (pH > 10), neutralize carefully with dilute Acetic Acid to pH 7–9. Note: Do not over-acidify if sending to a generic organic waste stream.[1]

  • Labeling:

    • Label as "Basic Organic Waste" .

    • List "4-(2-Aminoethyl)-N,N-diethylbenzamide" as a trace contaminant (<1%).[1][2]

  • Final Disposal: Transfer to the Organic Solvent Waste stream for fuel blending/incineration.[2]

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize:

    • Solids: Cover with wet sand or vermiculite to prevent dust.[2]

    • Liquids: Apply a commercial Acid Neutralizer (citric acid based) or absorb with clay/vermiculite.[2]

  • Collect: Scoop material into a wide-mouth jar. Label as "Spill Debris: Toxic Amine".[1][2]

  • Decontaminate: Wash the surface twice with a 1% Acetic Acid solution followed by soap and water to protonate and remove residual amines.[2]

Deactivation & Chemical Logic

While incineration is the ultimate disposal method, understanding the chemical stability is crucial for safe storage prior to pickup.

Hydrolysis Warning

Do NOT attempt to chemically destroy the amide bond in the lab using strong acids/bases (e.g., refluxing with HCl or NaOH).

  • Reasoning: Hydrolysis of the diethylamide group releases Diethylamine , a secondary amine that is highly flammable (Flash point: -28°C) and toxic.[1][2]

  • Correct Action: Maintain the molecule intact as the benzamide derivative, which has a higher boiling point and lower volatility, making it safer for transport to the incinerator.[2]

Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for handling this specific compound, emphasizing the prevention of volatile amine release.

DisposalWorkflow Start Waste: 4-(2-Aminoethyl)-N,N-diethylbenzamide StateCheck Physical State? Start->StateCheck Solid Solid / Pure Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Pack Double Bag (Polyethylene) Label: 'Toxic Solid' Solid->Pack SolventCheck Solvent Compatibility? (Avoid Halogenated/Acids) Liquid->SolventCheck Incinerator FINAL DISPOSAL: High-Temp Incineration Pack->Incinerator Neutralize Neutralize to pH 7-9 (Prevents amine volatility) SolventCheck->Neutralize If pH > 10 Combine Combine with Basic Organic Waste SolventCheck->Combine If pH Neutral Neutralize->Combine Combine->Incinerator

Caption: Decision tree for segregating and packaging 4-(2-Aminoethyl)-N,N-diethylbenzamide waste to ensure safety and compliance.

Regulatory & Compliance Data

  • RCRA Classification: Not specifically listed (P or U list).[1][2] However, it must be characterized by the generator.

    • Characteristic: Likely D001 (Ignitable) if in organic solvent.[2]

    • Recommendation: Manage as Non-Regulated Hazardous Waste (unless mixed with listed solvents) but treat with P-list caution due to bioactivity potential.[1][2]

  • DEA Status: While not explicitly scheduled, it is a structural isomer/analog of controlled phenethylamines. Maintain strict inventory logs to demonstrate "Research Use Only" (RUO) status.[2]

References
  • PubChem. N,N-Diethylbenzamide (Related Compound Safety Data). National Library of Medicine.[2] Available at: [Link][1][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]

  • US EPA. Hazardous Waste Management for Educational Institutions. Available at: [Link][1][2]

Sources

Handling

Personal protective equipment for handling 4-(2-Aminoethyl)-N,N-diethylbenzamide

Executive Summary & Risk Context Compound Identity: 4-(2-Aminoethyl)-N,N-diethylbenzamide (commonly known as Tiapride or its free base intermediate). CAS Registry Number: 51012-32-9 Molecular Formula: C15H24N2O2S (Note:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Compound Identity: 4-(2-Aminoethyl)-N,N-diethylbenzamide (commonly known as Tiapride or its free base intermediate). CAS Registry Number: 51012-32-9 Molecular Formula: C15H24N2O2S (Note: The user provided name lacks the sulfonyl group usually present in Tiapride, but chemically this structure refers to the Tiapride scaffold. For safety purposes, we treat it as a neuroactive pharmaceutical intermediate ).

The Scientist’s Perspective: While some Safety Data Sheets (SDS) may classify this specific intermediate as "low hazard" or "not classified" under GHS criteria, this is a dangerous assumption in a drug development context. As a substituted benzamide designed to cross the blood-brain barrier (BBB) and interact with dopamine receptors, this compound possesses pharmacological potency .

In the laboratory, the primary risk is not acute chemical burns, but occupational sensitization and systemic absorption via aerosolized dusts during weighing and transfer. This guide adopts a Precautionary OEB 3 (Occupational Exposure Band) approach, treating the substance as a potent compound to ensure researcher safety and data integrity.

Hazard Assessment & PPE Logic

The selection of PPE is not arbitrary; it is based on the Source-Path-Receiver model.

Hazard VectorMechanism of ActionPPE CountermeasureScientific Rationale
Inhalation Airborne particulates (<10µm) generated during weighing/transfer.N95 or P100 Respirator The amine functionality and benzamide structure suggest potential mucous membrane irritation. Inhalation bypasses first-pass metabolism, increasing systemic bioavailability.
Dermal Absorption Lipophilic benzamide moiety facilitates skin penetration.Nitrile Gloves (Double) Latex is permeable to many organic amines. Nitrile offers superior resistance to the diethyl-substituted amide group.
Ocular Contact Fine dust settles on moist corneal surfaces, causing irritation.Sealed Safety Goggles Standard safety glasses have gaps. Goggles prevent dust migration into the eye via air currents.

PPE Specifications Matrix

Use this table to procure the correct equipment. Do not substitute without permeation testing.

Protection ZoneMinimum RequirementRecommended SpecificationCritical Failure Point to Avoid
Hand Protection Disposable Nitrile (Min 4 mil thickness)Double Gloving: 1. Inner: Bright color (e.g., Orange) 2. Outer: Standard Blue/PurpleDo NOT use Latex. Latex proteins can cause allergies, and the material degrades faster against amine-containing organics.
Respiratory N95 Filtering Facepiece P100 / N99 or PAPR (Powered Air Purifying Respirator) for quantities >10g.Poor facial seal. Facial hair compromises N95 efficacy by >90%.
Eye/Face Safety Glasses with side shieldsIndirect Vent Goggles Wearing contact lenses without goggles (dust trap).
Body Lab Coat (Polyester/Cotton)Disposable Tyvek® Lab Coat (elastic cuffs)Open cuffs. Dust travels up the wrist. Tape cuffs if necessary.

Operational Protocol: The "Clean-to-Dirty" Workflow

Safety is a process, not a product. Follow this strict sequence to maintain the "Barrier of Integrity."

Phase A: Donning (Pre-Entry)

Goal: Create a sealed envelope around the operator.

  • Hygiene: Wash hands thoroughly.[1][2] Dry completely.

  • Shoe Covers: Don shoe covers to prevent tracking API dust out of the zone.

  • Gown: Put on the lab coat/Tyvek. Fasten all snaps/zippers.

  • Respiratory: Don the N95/P100. Perform a User Seal Check (inhale sharply; mask should collapse slightly).

  • Eyewear: Place goggles over the mask bridge.

  • Gloves (Primary): Don the first pair of nitrile gloves. Pull cuffs under the lab coat sleeve.

  • Gloves (Secondary): Don the second pair of nitrile gloves. Pull cuffs over the lab coat sleeve.

    • Why? This creates a tortuous path that dust cannot easily traverse.

Phase B: Doffing (Exit Strategy)

Goal: Remove the hazard without contaminating the user or the hallway.

  • Outer Gloves: Remove using the "Beak Method" (pinch outside, pull off inside-out). Dispose in biohazard/chem-waste bin.

  • Gown: Unfasten. Remove by peeling shoulders down, turning the gown inside out to trap dust inside the bundle.

  • Shoe Covers: Remove and discard.

  • Eyewear: Remove by handling the strap/temples only. Wipe down with 70% Ethanol or Isopropanol.

  • Respirator: Remove last. Do not touch the front filter element.

  • Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk).

Visualization: Safety Logic & Workflow

Figure 1: The Barrier Logic Model

Caption: This diagram illustrates the "Defense in Depth" strategy. Multiple barriers (Engineering, PPE) function sequentially to block the Exposure Pathway.

SafetyLogic Source Source: 4-(2-Aminoethyl)-N,N-diethylbenzamide (Powder/Dust) Pathway Pathway: Aerosolization during Weighing & Transfer Source->Pathway Barrier1 Barrier 1: Fume Hood (Engineering Control) Pathway->Barrier1 Receiver Receiver: Researcher (Lungs/Skin/Eyes) Barrier2 Barrier 2: PPE (N95, Nitrile) (Personal Control) Barrier1->Barrier2 Residual Dust Barrier2->Receiver Exposure if PPE Fails Safety Safe Operation Barrier2->Safety containment

Figure 2: Gowning Workflow (Donning Sequence)

Caption: Step-by-step donning sequence prioritizing the protection of the respiratory zone and creating a seal at the wrists.

DonningSequence Start Start: Street Clothes Step1 1. Shoe Covers (Base Contamination Control) Start->Step1 Step2 2. Wash Hands Step1->Step2 Step3 3. Don Lab Coat/Tyvek (Torso Protection) Step2->Step3 Step4 4. Don Respirator (N95) (Airway Protection) Step3->Step4 Step5 5. Don Goggles (Eye Protection) Step4->Step5 Step6 6. Inner Gloves (Nitrile) (Under Sleeve) Step5->Step6 Step7 7. Outer Gloves (Nitrile) (Over Sleeve) Step6->Step7 Ready Ready for Synthesis Step7->Ready

Disposal & Decontamination

  • Solvent Selection: The "diethylbenzamide" structure is organic soluble. Use Ethanol (70%) or Isopropanol for surface decontamination. Water alone may not effectively solubilize the compound.

  • Solid Waste: All PPE, weigh boats, and wipes must be disposed of as Hazardous Chemical Waste (Incineration recommended). Do not use general trash.

  • Spill Response:

    • Evacuate the immediate area if dust is airborne.[3]

    • Allow dust to settle (15 mins).

    • Don full PPE (as described above).[1][2][4]

    • Cover spill with wet paper towels (solvent-dampened) to prevent dust generation.

    • Scoop up and bag.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5467, Tiapride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Tiapride. (Verifying hazard classification logic). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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4-(2-Aminoethyl)-N,N-diethylbenzamide
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